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  • Product: 3-(2-Fluoro-5-methylphenyl)benzonitrile
  • CAS: 1365272-20-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest in medicinal chemistry and materials science. This document is inten...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, properties, synthesis, and potential applications.

Molecular Identity and Physicochemical Properties

3-(2-Fluoro-5-methylphenyl)benzonitrile is a biaryl compound featuring a benzonitrile ring linked to a 2-fluoro-5-methylphenyl moiety. The presence of the fluorine atom and the nitrile group imparts unique electronic properties, influencing its reactivity, metabolic stability, and potential as a scaffold in drug design.[1][2]

Table 1: Chemical and Physical Properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile

PropertyValueSource
CAS Number 1365272-20-3[3], [4]
Molecular Formula C₁₄H₁₀FN[3], [4]
Molecular Weight 211.23 g/mol [3], [4]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane and tetrahydrofuran (predicted)Inferred from similar compounds

Spectroscopic Characterization

Detailed experimental spectral data for 3-(2-Fluoro-5-methylphenyl)benzonitrile is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The methyl group would appear as a singlet, likely in the range of 2.2-2.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), and the methyl carbon (around 20 ppm). The carbon atoms on the fluorinated ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).

  • FT-IR: The infrared spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and a C-F stretching vibration.[5][6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 211.23. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the bond between the two aromatic rings.

Synthesis and Reaction Chemistry

The primary and most efficient method for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms the C-C bond between the two aromatic rings.

Synthetic Workflow: Suzuki-Miyaura Coupling

The synthesis involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products & Purification Reactant1 3-Bromobenzonitrile Reaction_Vessel Suzuki-Miyaura Coupling Reactant1->Reaction_Vessel Reactant2 (2-Fluoro-5-methylphenyl)boronic acid Reactant2->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Reaction_Vessel Purification Workup & Purification (e.g., Extraction, Chromatography) Reaction_Vessel->Purification Product 3-(2-Fluoro-5-methylphenyl)benzonitrile Purification->Product

Caption: Synthetic workflow for 3-(2-Fluoro-5-methylphenyl)benzonitrile via Suzuki-Miyaura coupling.

Experimental Protocol (Exemplary)

The following is a generalized, yet detailed, protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile based on standard Suzuki-Miyaura coupling procedures.[7][8]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: A degassed solvent mixture, such as toluene/water (4:1), is added to the flask, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Causality in Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Therefore, maintaining an inert atmosphere is crucial for the catalytic cycle to proceed efficiently.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(2-fluoro-5-methylphenyl)benzonitrile scaffold is a "privileged structure" in medicinal chemistry. The biaryl motif is present in numerous biologically active compounds, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups.

While specific drug candidates containing the exact 3-(2-Fluoro-5-methylphenyl)benzonitrile structure are not prominently reported, numerous related structures have shown significant pharmacological activity. For instance, fluorinated biaryl compounds are explored as inhibitors of various enzymes and as modulators of receptors. The structural motif present in 3-(2-Fluoro-5-methylphenyl)benzonitrile makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a range of diseases, including cancer, inflammation, and neurological disorders.[9][10]

Drug_Discovery_Logic cluster_properties Favorable Physicochemical Properties cluster_synthesis Synthetic Accessibility cluster_applications Potential Therapeutic Areas Core_Scaffold 3-(2-Fluoro-5-methylphenyl)benzonitrile (Core Scaffold) Metabolic_Stability Fluorine enhances metabolic stability Core_Scaffold->Metabolic_Stability Binding_Affinity Fluorine can improve binding affinity Core_Scaffold->Binding_Affinity Lipophilicity Modulation of lipophilicity Core_Scaffold->Lipophilicity Suzuki_Coupling Efficient synthesis via Suzuki Coupling Core_Scaffold->Suzuki_Coupling Functionalization Nitrile group allows for further functionalization Core_Scaffold->Functionalization Library_Synthesis Library_Synthesis Metabolic_Stability->Library_Synthesis Enables synthesis of diverse compound libraries Binding_Affinity->Library_Synthesis Enables synthesis of diverse compound libraries Lipophilicity->Library_Synthesis Enables synthesis of diverse compound libraries Suzuki_Coupling->Library_Synthesis Enables synthesis of diverse compound libraries Functionalization->Library_Synthesis Enables synthesis of diverse compound libraries Oncology Oncology Inflammation Inflammation Neurology Neurology HTS HTS Library_Synthesis->HTS for High-Throughput Screening HTS->Oncology HTS->Inflammation HTS->Neurology

Caption: Logical relationship of the core scaffold to drug discovery potential.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13][14]

  • Toxicology: Benzonitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The nitrile group can potentially be metabolized to release cyanide, although this is not always the primary metabolic pathway for complex nitriles. Organofluorine compounds may also have unique toxicological profiles. A thorough toxicological assessment has not been published for this specific compound.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][12]

Disclaimer: This safety information is based on general knowledge of related chemical compounds. Always consult a comprehensive and specific Safety Data Sheet before handling this chemical.

Conclusion

3-(2-Fluoro-5-methylphenyl)benzonitrile is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. While detailed experimental data for this specific molecule is sparse in the public domain, its structural features suggest significant potential for the development of novel therapeutics. Further research into its properties and biological activities is warranted to fully explore its utility in drug discovery and materials science.

References

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Exploratory

An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)benzonitrile

Abstract This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest to the pharmaceutical and materials science sectors. This d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a fluorinated biaryl nitrile of significant interest to the pharmaceutical and materials science sectors. This document details the compound's nomenclature, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and in-depth spectroscopic analysis. Furthermore, it explores the reactivity of the nitrile and biaryl scaffold, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel molecular entities.

Compound Identification and Nomenclature

The structural representation of the title compound is a biphenyl system, where a benzonitrile moiety is substituted at the 3-position with a 2-fluoro-5-methylphenyl group.

  • Systematic IUPAC Name: 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • CAS Number: 1365272-20-3[1]

  • Molecular Formula: C₁₄H₁₀FN

  • Molecular Weight: 211.24 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Rationale for IUPAC Nomenclature

According to IUPAC guidelines for naming biphenyl assemblies, the larger ring system or the one with the principal functional group is considered the parent structure.[2][3][4] In this case, benzonitrile is the parent, and the 2-fluoro-5-methylphenyl group is treated as a substituent at the 3-position. The numbering of the biphenyl system starts from the carbon atom joining the two rings.[2][3][4]

Physicochemical Properties

The predicted and experimentally analogous physicochemical properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Formula C₁₄H₁₀FNCalculated
Molecular Weight 211.24 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents like DCM, THF, Ethyl Acetate; Insoluble in waterPredicted
logP ~4.5Predicted

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method is widely used for the formation of C-C bonds between aryl groups due to its high functional group tolerance and generally good yields.[6][7]

The reaction involves the coupling of 3-cyanophenylboronic acid with 1-bromo-2-fluoro-5-methylbenzene in the presence of a palladium catalyst and a base.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenylboronic acid (1.0 eq), 1-bromo-2-fluoro-5-methylbenzene (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent system.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Spectroscopic Analysis and Structural Elucidation

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the predicted key spectral features based on analogous fluorinated biphenyl compounds.[8][9][10]

Spectroscopic DataPredicted Chemical Shifts/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.40 (m, 4H, Ar-H of benzonitrile ring), 7.30-7.00 (m, 3H, Ar-H of fluoromethylphenyl ring), 2.35 (s, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ 160.0 (d, J = 245 Hz, C-F), 140-115 (multiple signals for Ar-C), 118.5 (CN), 20.5 (-CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ -115 to -125 ppm (s)
IR (KBr, cm⁻¹) ν 3100-3000 (Ar C-H), 2230 (C≡N), 1600, 1480 (Ar C=C), 1250 (C-F)
Mass Spectrometry (ESI+) m/z 212.08 [M+H]⁺, 234.06 [M+Na]⁺

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 3-(2-Fluoro-5-methylphenyl)benzonitrile is primarily dictated by the nitrile group and the biaryl scaffold.

  • Nitrile Group: The nitrile moiety is a versatile functional group that can undergo various transformations, making it a valuable synthon in pharmaceutical development.[11] It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[11][12] The electrophilic carbon of the nitrile is susceptible to nucleophilic attack, a property exploited in the design of covalent inhibitors that target cysteine or serine residues in enzymes.[13][14]

  • Biaryl Core: The fluorinated biaryl structure is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[15] The biaryl linkage allows for conformational flexibility, which can be crucial for optimal interaction with biological targets.

Applications in Drug Discovery

Nitrile-containing compounds are prevalent in pharmaceuticals, with over 60 approved drugs featuring this functional group.[14][16] The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[16]

Given its structure, 3-(2-Fluoro-5-methylphenyl)benzonitrile is a promising scaffold for the development of:

  • Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure. The specific substitution pattern of this compound could be explored for targeting various kinases involved in oncology and inflammatory diseases.

  • Covalent Inhibitors: The nitrile group can serve as a "warhead" for covalent modification of target proteins, a strategy that has gained significant traction in drug discovery.[13][14]

  • Probes for Chemical Biology: This compound could be further functionalized to serve as a chemical probe for studying biological pathways.

Safety and Handling

Proper safety precautions must be observed when handling 3-(2-Fluoro-5-methylphenyl)benzonitrile and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18][19][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification

While specific toxicity data for this compound is not available, aromatic nitriles and fluorinated compounds should be handled with care. Aromatic nitriles can be harmful if swallowed or inhaled.[19][20]

Conclusion

3-(2-Fluoro-5-methylphenyl)benzonitrile is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of the reactive nitrile group and the fluorinated biaryl scaffold provides numerous opportunities for further chemical modification and exploration of its biological activity. Adherence to strict safety protocols is essential when working with this and related compounds.

References

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a key biaryl intermediate in pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a key biaryl intermediate in pharmaceutical and materials science research. The guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. We will delve into the mechanistic underpinnings of this reaction, the rationale behind the selection of reagents and catalysts, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Significance of Biaryl Moieties

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] The targeted molecule, 3-(2-Fluoro-5-methylphenyl)benzonitrile, combines a substituted benzonitrile with a fluorinated toluene ring, making it a valuable building block for the synthesis of more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for constructing such biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

Retrosynthetic Analysis and Strategic Approach

The most logical disconnection for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is at the C-C bond between the two aromatic rings. This leads to two potential synthons: a nucleophilic 2-fluoro-5-methylphenyl species and an electrophilic 3-cyanophenyl species, or vice versa. The Suzuki-Miyaura coupling provides a practical embodiment of this strategy, utilizing an organoboron compound as the nucleophilic partner and an organohalide as the electrophile.

Our chosen pathway involves the coupling of 3-bromobenzonitrile with 2-fluoro-5-methylphenylboronic acid . This approach is favored due to the commercial availability and stability of both starting materials.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst and is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[1]

  • Transmetalation : In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[4] The choice of base is critical and can influence the reaction rate and yield.

  • Reductive Elimination : The two aryl groups on the Pd(II) complex couple to form the desired biaryl product, 3-(2-Fluoro-5-methylphenyl)benzonitrile. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Below is a DOT graph illustrating the general workflow for this synthesis.

Suzuki_Miyaura_Workflow General Workflow for the Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reagents Combine 3-bromobenzonitrile, 2-fluoro-5-methylphenylboronic acid, Pd catalyst, ligand, and base in a flask. inert Establish an inert atmosphere (e.g., purge with Argon or Nitrogen). reagents->inert solvent Add degassed solvent(s). inert->solvent heat Heat the mixture with vigorous stirring. (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with an organic solvent and wash with aqueous solutions (e.g., water, brine). cool->extract dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). extract->dry concentrate Remove solvent under reduced pressure to obtain the crude product. dry->concentrate chromatography Purify by column chromatography (Silica gel). concentrate->chromatography recrystallize Further purify by recrystallization, if necessary. chromatography->recrystallize nmr ¹H and ¹³C NMR spectroscopy recrystallize->nmr ms Mass spectrometry (MS) nmr->ms

Caption: General workflow for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Experimental Protocol

This protocol is a robust starting point for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. Optimization of catalyst loading, base, and temperature may be necessary to achieve maximum yield.

Reagents and Equipment
Reagent/MaterialFormulaM.W.CAS No.Notes
3-BromobenzonitrileC₇H₄BrN182.026952-59-6Commercially available.
2-Fluoro-5-methylphenylboronic acidC₇H₈BFO₂153.95166328-16-1Commercially available.
Palladium(II) acetate [Pd(OAc)₂]C₄H₆O₄Pd224.503375-31-3Palladium precursor.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)C₃₈H₄₉O₂P584.76657408-07-6Bulky phosphine ligand.
Potassium phosphate, tribasic (K₃PO₄)K₃PO₄212.277778-53-2Base. Should be finely ground.
TolueneC₇H₈92.14108-88-3Anhydrous, degassed.
WaterH₂O18.027732-18-5Degassed.
Standard laboratory glassware---Oven-dried before use.
Magnetic stirrer with heating----
Inert gas supply (Argon or Nitrogen)----
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq.), 2-fluoro-5-methylphenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and finely ground potassium phosphate (3.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Through the septum, add degassed toluene and degassed water via syringe in a 10:1 ratio (e.g., 10 mL of toluene and 1 mL of water per 1 mmol of 3-bromobenzonitrile).

  • Reaction : With vigorous stirring, heat the reaction mixture to 90-100 °C in an oil bath.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation of Crude Product : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[5] If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or hexanes.[6]

Rationale for Experimental Choices

  • Catalyst System : The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the Suzuki coupling of aryl bromides, including sterically hindered substrates.[7][8] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.[8]

  • Base : Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is effective in promoting the transmetalation step without causing hydrolysis of the nitrile group.[9]

  • Solvent System : A biphasic system of toluene and water is commonly used. Toluene solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as a singlet for the methyl group. The fluorine atom will cause characteristic splitting of adjacent proton signals.

  • ¹³C NMR : The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule, including the nitrile carbon (typically around 118-120 ppm) and the carbon attached to the fluorine atom (which will appear as a doublet due to C-F coupling).[10][11]

  • Mass Spectrometry (MS) : This will confirm the molecular weight of the product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable pathway for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity. The protocol described in this guide serves as a solid foundation for the successful synthesis of this valuable biaryl intermediate, with the understanding that empirical optimization may be required for specific applications.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of California, San Diego. Available at: [Link]

  • Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Benzonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Benzonitrile, m-fluoro- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. American Chemical Society. Available at: [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. Available at: [Link]

  • Preparation method of 3-fluoro-4-methylbenzonitrile. Google Patents.

Sources

Exploratory

A Technical Guide to the Retrosynthetic Analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a biaryl compound of interest to researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a biaryl compound of interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document offers a strategic breakdown of the target molecule, an evaluation of plausible synthetic routes, and detailed, field-proven protocols for the key transformations, grounded in established chemical principles.

Introduction: Deconstructing Complexity

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process, guided by the identification of key bond disconnections and the application of reliable chemical transformations, provides a logical roadmap for a successful synthesis.

The target molecule, 3-(2-Fluoro-5-methylphenyl)benzonitrile, possesses a central biaryl C-C bond connecting a 3-cyanophenyl moiety and a 2-fluoro-5-methylphenyl group. The strategic disconnection of this bond is the most logical starting point for our analysis.

Primary Retrosynthetic Disconnection: The Biaryl Bond

The most apparent and strategic disconnection in 3-(2-Fluoro-5-methylphenyl)benzonitrile is the carbon-carbon bond between the two aromatic rings. This leads to two primary synthetic strategies based on well-established palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Negishi coupling.

G TM 3-(2-Fluoro-5-methylphenyl)benzonitrile Disconnection C-C Biaryl Bond Disconnection TM->Disconnection Intermediates Key Precursors Disconnection->Intermediates Identifies Suzuki Suzuki-Miyaura Pathway Intermediates->Suzuki Leads to Negishi Negishi Pathway Intermediates->Negishi Leads to

Caption: Primary retrosynthetic approach for the target molecule.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for biaryl synthesis.[1] This pathway involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Two disconnection approaches are possible within the Suzuki-Miyaura framework:

  • Disconnection A: Formation of the biaryl bond by coupling 3-bromobenzonitrile with 2-fluoro-5-methylphenylboronic acid.

  • Disconnection B: Coupling of a 2-fluoro-5-methylphenyl halide with 3-cyanophenylboronic acid.

Both routes are chemically sound; however, the commercial availability and ease of synthesis of the starting materials often dictate the preferred pathway. 3-Bromobenzonitrile and 2-fluoro-5-methylphenylboronic acid are both commercially available, making Disconnection A a highly practical and efficient choice.

G cluster_suzuki Suzuki-Miyaura Pathway (Disconnection A) Target 3-(2-Fluoro-5-methylphenyl)benzonitrile SM_Disconnection Suzuki-Miyaura Disconnection Target->SM_Disconnection Retron Precursors 3-Bromobenzonitrile + 2-Fluoro-5-methylphenylboronic acid SM_Disconnection->Precursors Precursors

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Negishi Coupling Pathway

The Negishi coupling offers another powerful method for C-C bond formation, utilizing an organozinc reagent and an organohalide, also catalyzed by palladium or nickel.[2] This reaction is known for its high functional group tolerance and often proceeds under mild conditions.[3]

Similar to the Suzuki approach, two disconnection strategies exist:

  • Disconnection C: Coupling of 3-bromobenzonitrile with a 2-fluoro-5-methylphenylzinc halide.

  • Disconnection D: Reaction of a 2-fluoro-5-methylphenyl halide with a 3-cyanophenylzinc halide.

Disconnection C is a viable option, as the required organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, which in turn is accessible from 2-fluoro-5-methylbromobenzene.

G cluster_negishi Negishi Pathway (Disconnection C) Target_N 3-(2-Fluoro-5-methylphenyl)benzonitrile N_Disconnection Negishi Disconnection Target_N->N_Disconnection Retron Precursors_N 3-Bromobenzonitrile + (2-Fluoro-5-methylphenyl)zinc halide N_Disconnection->Precursors_N Precursors

Caption: Retrosynthetic analysis via the Negishi pathway.

Synthesis of Key Precursors

A robust synthesis relies on the efficient preparation of its key starting materials. Here, we detail the synthesis of the precursors identified in our primary disconnection strategies.

Synthesis of 3-Bromobenzonitrile

While commercially available, 3-bromobenzonitrile can be synthesized from 3-aminobenzonitrile via a Sandmeyer reaction.[4][5] This classic transformation involves the diazotization of the primary amine followed by treatment with a copper(I) bromide.[6]

Alternatively, direct bromination of benzonitrile can be employed, though this may lead to a mixture of isomers requiring purification.

Synthesis of 2-Fluoro-5-methylphenylboronic Acid

This key intermediate for the Suzuki-Miyaura pathway is commercially available. For laboratory-scale synthesis, a common route involves the lithiation of 4-bromo-1-fluoro-2-methylbenzene at low temperature, followed by quenching with a trialkyl borate and subsequent acidic workup.

Synthesis of (2-Fluoro-5-methylphenyl)zinc Halide

The organozinc reagent for the Negishi coupling can be prepared in situ. A common method is the transmetalation of the corresponding Grignard or organolithium reagent with a zinc halide, such as zinc chloride. The organolithium species can be generated from 2-bromo-5-fluorotoluene via lithium-halogen exchange.

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Suzuki-Miyaura Coupling: A Detailed Look

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzonitrile) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (2-fluoro-5-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X(Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent/ParameterQuantity/Value
3-Bromobenzonitrile1.0 mmol
2-Fluoro-5-methylphenylboronic acid1.2 mmol
Pd(PPh₃)₄0.05 mmol
K₂CO₃2.0 mmol
Toluene/Water4:1 (5 mL)
Temperature90 °C
Time12 h

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromobenzonitrile, 2-fluoro-5-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-Fluoro-5-methylphenyl)benzonitrile.

The Negishi Coupling: A Detailed Look

The catalytic cycle for the Negishi coupling shares similarities with the Suzuki-Miyaura reaction:

  • Oxidative Addition: A Pd(0) or Ni(0) catalyst undergoes oxidative addition to the aryl halide.

  • Transmetalation: The organozinc reagent transfers its organic moiety to the metal center.

  • Reductive Elimination: The coupled product is formed, and the catalyst is regenerated.

G Pd0_N Pd(0)Ln OxAdd_N Oxidative Addition Pd0_N->OxAdd_N Ar-X PdII_ArylHalide_N Ar-Pd(II)-X(Ln) OxAdd_N->PdII_ArylHalide_N Transmetalation_N Transmetalation PdII_ArylHalide_N->Transmetalation_N Ar'-ZnX PdII_Biaryl_N Ar-Pd(II)-Ar'(Ln) Transmetalation_N->PdII_Biaryl_N RedElim_N Reductive Elimination PdII_Biaryl_N->RedElim_N RedElim_N->Pd0_N Regeneration Product_N Ar-Ar' (Product) RedElim_N->Product_N

Sources

Foundational

Spectroscopic Characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile: A Technical Guide

Introduction 3-(2-Fluoro-5-methylphenyl)benzonitrile, with CAS number 1365272-20-3, is a biaryl nitrile compound featuring a fluoro and a methyl substituent on one of the phenyl rings.[1][2][3] Its molecular formula is C...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Fluoro-5-methylphenyl)benzonitrile, with CAS number 1365272-20-3, is a biaryl nitrile compound featuring a fluoro and a methyl substituent on one of the phenyl rings.[1][2][3] Its molecular formula is C₁₄H₁₀FN, and it has a molecular weight of approximately 211.23 g/mol .[1] The unique arrangement of its functional groups—a nitrile, a fluoro group, and a methyl group on a biphenyl scaffold—makes it a molecule of interest in medicinal chemistry and materials science. The fluorinated nature of the compound can enhance properties such as metabolic stability and lipophilicity, which are crucial in drug design.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Fluoro-5-methylphenyl)benzonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of characterization, the congruence of these distinct spectroscopic techniques provides a high degree of confidence in the structural elucidation of the molecule. The following sections will detail the predicted spectral features and the underlying principles for their interpretation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 3-(2-Fluoro-5-methylphenyl)benzonitrile are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of 3-(2-Fluoro-5-methylphenyl)benzonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-Fluoro-5-methylphenyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Fluoro-5-methylphenyl)benzonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

    • Use an external reference standard such as CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[6][7]

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to aid in definitive assignments.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents (cyano, fluoro, and methyl groups) and the steric hindrance between the two phenyl rings.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-27.7 - 7.9s or narrow tJ ≈ 1.5 HzSinglet-like appearance due to small meta couplings.
H-47.6 - 7.8tJ ≈ 7.8 HzTriplet due to ortho coupling to H-5 and H-3 (of the benzonitrile ring, assuming free rotation).
H-57.5 - 7.7dJ ≈ 7.8 HzDoublet due to ortho coupling to H-4.
H-67.5 - 7.7dJ ≈ 7.8 HzDoublet due to ortho coupling to H-5.
H-3'7.1 - 7.3ddJ(H-F) ≈ 8 Hz, J(H-H) ≈ 2 HzDoublet of doublets due to ortho coupling to fluorine and meta coupling to H-4'.
H-4'7.0 - 7.2ddJ(H-H) ≈ 8 Hz, J(H-H) ≈ 2 HzDoublet of doublets due to ortho coupling to H-3' and meta coupling to H-6'.
H-6'7.3 - 7.5dJ(H-H) ≈ 8 HzDoublet due to ortho coupling to H-5' (of the fluoromethylphenyl ring).
-CH₃2.3 - 2.5s-Singlet for the methyl group protons.
¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-1140 - 145Quaternary carbon attached to the substituted phenyl ring.
C-2130 - 135Aromatic CH.
C-3112 - 115Quaternary carbon attached to the nitrile group.
C-4130 - 135Aromatic CH.
C-5129 - 132Aromatic CH.
C-6135 - 140Aromatic CH.
-CN118 - 120Nitrile carbon.
C-1'125 - 130 (d, J(C-F) ≈ 15 Hz)Quaternary carbon with a large one-bond C-F coupling.
C-2'160 - 165 (d, J(C-F) ≈ 250 Hz)Carbon directly attached to fluorine, showing a large one-bond C-F coupling.
C-3'115 - 120 (d, J(C-F) ≈ 20 Hz)Aromatic CH with a two-bond C-F coupling.
C-4'138 - 142Quaternary carbon attached to the methyl group.
C-5'130 - 135Aromatic CH.
C-6'125 - 130 (d, J(C-F) ≈ 5 Hz)Aromatic CH with a three-bond C-F coupling.
-CH₃20 - 22Methyl carbon.
¹⁹F NMR Spectroscopy: Predicted Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[8] For 3-(2-Fluoro-5-methylphenyl)benzonitrile, a single resonance is expected.

Fluorine Atom Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
F on C-2'-110 to -120mThe chemical shift for a fluorine on a benzene ring is typically in this range relative to CFCl₃.[6][7] The multiplicity will be complex due to couplings to nearby protons (H-3' and H-6').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
3100 - 3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on a benzene ring.
2950 - 2850C-H stretch (methyl)Medium-WeakCharacteristic of the methyl group C-H bonds.
~2230C≡N stretch (nitrile)StrongThe nitrile group has a very characteristic and strong absorption in this region.[9]
1600 - 1450C=C stretch (aromatic)Medium-StrongMultiple bands are expected for the aromatic ring skeletal vibrations.
1250 - 1150C-F stretch (aryl-F)StrongThe C-F bond vibration in aromatic compounds is typically strong and found in this region.
850 - 750C-H bend (out-of-plane)StrongThe substitution pattern on the benzene rings will influence the exact position of these bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and typically produces the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺):

    • The nominal mass will be 211 u.

    • The exact mass of the molecular ion (C₁₄H₁₀FN⁺˙) is calculated to be 211.0797 u. The protonated molecule ([C₁₄H₁₁FN]⁺) would have an exact mass of 212.0875 u. Observation of this ion at high resolution would confirm the molecular formula.

  • Key Fragmentation Patterns (under EI):

    • Loss of HCN (m/z 184): A common fragmentation pathway for benzonitriles.

    • Loss of a methyl radical (m/z 196): From the cleavage of the methyl group.

    • Fragments corresponding to the individual rings: Signals corresponding to the fluoromethylphenyl cation (m/z 109) and the cyanophenyl cation (m/z 102) or related fragments may be observed.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile is depicted below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Elucidation cluster_validation Structure Validation synthesis Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) ir->nmr one_d_nmr 1D NMR (¹H, ¹³C, ¹⁹F) - Initial Assignments nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Definitive Assignments one_d_nmr->two_d_nmr validation Final Structure Confirmation - All data consistent two_d_nmr->validation

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and robust dataset for the unambiguous structural confirmation of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This guide outlines the expected spectral data based on established principles of spectroscopy and analysis of related structures. The detailed protocols and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently characterize this and similar fluorinated biaryl compounds. The self-validating nature of these combined techniques ensures high fidelity in structural assignment, a cornerstone of modern chemical research.

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Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 3-(2-Fluoro-5-methylphenyl)benzonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] Poor aqueous solubility, a challenge for approximately 70% of newly developed drug candidates, can be a significant hurdle, potentially leading to the failure of otherwise promising therapeutic agents. This guide provides an in-depth examination of the solubility profile of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a novel small molecule with potential therapeutic applications.

The goal of this document is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to approach the solubility assessment of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental methodology for its determination, and discuss the interpretation of the resulting solubility profile. While specific experimental data for 3-(2-Fluoro-5-methylphenyl)benzonitrile is not publicly available, this guide will utilize a scientifically grounded, hypothetical solubility profile to illustrate the principles and techniques involved.

Understanding the Molecule: 3-(2-Fluoro-5-methylphenyl)benzonitrile

Before assessing its solubility, it is essential to understand the structural features of 3-(2-Fluoro-5-methylphenyl)benzonitrile (CAS No. 1365272-20-3).

  • Molecular Formula: C₁₄H₁₀FN[4]

  • Molecular Weight: 211.23 g/mol [4]

  • Structure: The molecule consists of a biphenyl core, which is generally non-polar. It is functionalized with a polar nitrile group (-C≡N), a polar fluorine atom (-F), and a non-polar methyl group (-CH₃).

The presence of both polar (nitrile, fluorine) and non-polar (biphenyl, methyl) moieties suggests that 3-(2-Fluoro-5-methylphenyl)benzonitrile will exhibit a varied solubility profile across solvents of different polarities. The nitrile group and the fluorine atom can act as hydrogen bond acceptors, which may enhance solubility in protic solvents.[5][6][7]

The Science of Solubility: Key Influencing Factors

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like".[8][9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[8][9] The key factors influencing the solubility of an organic compound like 3-(2-Fluoro-5-methylphenyl)benzonitrile include:

  • Polarity: The balance between the polar and non-polar regions of the molecule dictates its overall polarity. Solvents are also classified by their polarity, often expressed as a relative polarity index or dielectric constant.[10][11][12][13]

  • Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent can significantly increase its solubility.[5][6][7][14] While 3-(2-Fluoro-5-methylphenyl)benzonitrile does not have hydrogen bond donors, its nitrile and fluoro groups can accept hydrogen bonds.[15]

  • Molecular Size: Generally, as the molecular size of a solute increases, its solubility tends to decrease, as it becomes more difficult for solvent molecules to surround the solute molecules.[16]

  • Temperature: For most solid solutes, solubility increases with temperature.[16][17] This is an important consideration in experimental design.

  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is the concentration at which a compound, often dissolved in a solvent like DMSO and then diluted, precipitates out of an aqueous solution.[18][19][20] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[18][19]

Experimental Determination of the Solubility Profile

A robust and reproducible experimental protocol is essential for accurately determining the solubility profile of a compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for even poorly soluble compounds.[21][22]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(2-Fluoro-5-methylphenyl)benzonitrile to a series of vials, each containing a different solvent from a pre-selected panel (see Table 1). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[21]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to simulate room and physiological temperatures, respectively.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[23] A calibration curve prepared with known concentrations of the compound is used for quantification.[2]

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µg/mL.

The following diagram illustrates the experimental workflow for determining the solubility profile.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess 3-(2-Fluoro-5-methylphenyl)benzonitrile prep2 Add to vials with selected solvents prep1->prep2 equil1 Incubate at constant temperature (25°C / 37°C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Centrifuge or allow to settle equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3

Caption: Experimental workflow for shake-flask solubility determination.

Hypothetical Solubility Profile and Discussion

The following table presents a hypothetical but scientifically plausible solubility profile for 3-(2-Fluoro-5-methylphenyl)benzonitrile in a range of common laboratory solvents at 25°C. The solvents are ordered by increasing polarity.[11][12]

Table 1: Hypothetical Solubility of 3-(2-Fluoro-5-methylphenyl)benzonitrile at 25°C

SolventRelative PolaritySolvent TypePredicted Solubility (mg/mL)Rationale
Hexane0.009Non-polar< 0.1The highly non-polar nature of hexane is a poor match for the polar groups on the solute.
Toluene0.099Non-polar (Aromatic)5 - 15The aromatic ring of toluene can interact favorably with the biphenyl core of the solute.
Dichloromethane (DCM)0.309Moderately Polar Aprotic> 50DCM's polarity is well-suited to solubilize molecules with mixed polarity characteristics.
Acetone0.355Polar Aprotic> 50Acetone is a good solvent for many organic compounds and can interact with the nitrile group.
Ethyl Acetate0.228Moderately Polar Aprotic20 - 40Offers a balance of polar and non-polar characteristics, making it a reasonably good solvent.
Acetonitrile0.460Polar Aprotic> 50The nitrile group of acetonitrile can have favorable dipole-dipole interactions with the solute's nitrile group.
Isopropanol (IPA)0.546Polar Protic10 - 25The alcohol can act as a hydrogen bond donor to the solute's fluorine and nitrile groups.
Ethanol0.654Polar Protic15 - 30Similar to IPA, but slightly more polar, leading to potentially better solubility.
Methanol0.762Polar Protic20 - 40The most polar of the common alcohols, it is expected to be a good solvent.
Dimethyl Sulfoxide (DMSO)0.444Polar Aprotic> 100A very strong, polar aprotic solvent capable of dissolving a wide range of compounds.
Water1.000Polar Protic< 0.01The large non-polar biphenyl structure is expected to make the compound practically insoluble in water.[24]
Discussion of the Hypothetical Profile

The predicted solubility profile reflects the mixed polarity of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The very low solubility in the non-polar solvent hexane and in the highly polar solvent water is expected. The molecule is too polar for hexane and not polar enough for water, where the large non-polar surface area would disrupt the strong hydrogen bonding network of water.

The highest solubilities are predicted in strong polar aprotic solvents like DMSO, DCM, and acetonitrile. These solvents can effectively solvate both the polar and non-polar parts of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. The good solubility in aromatic solvents like toluene is likely due to favorable π-π stacking interactions between the solvent and the biphenyl core of the solute.

In polar protic solvents like the alcohols, the solubility is moderate. While these solvents can donate hydrogen bonds to the fluorine and nitrile groups, the non-polar bulk of the molecule limits its overall solubility.

The relationship between solvent polarity and the predicted solubility of 3-(2-Fluoro-5-methylphenyl)benzonitrile can be visualized as follows:

G Hexane Hexane (Non-polar) Low Low Hexane->Low Toluene Toluene Moderate Moderate Toluene->Moderate DCM DCM High High DCM->High Acetone Acetone Acetone->High Acetonitrile Acetonitrile (Polar Aprotic) Acetonitrile->High Methanol Methanol (Polar Protic) Methanol->Moderate Water Water (Highly Polar) Water->Low

Caption: Predicted solubility trends based on solvent polarity.

Conclusion and Future Directions

This guide has outlined the critical importance of determining the solubility profile of a drug candidate, using 3-(2-Fluoro-5-methylphenyl)benzonitrile as a case study. A detailed, robust experimental protocol based on the industry-standard shake-flask method has been provided. Based on the structural features of the molecule, a hypothetical solubility profile has been generated and rationalized, highlighting the principle of "like dissolves like".

For drug development professionals, obtaining an accurate, experimentally determined solubility profile for 3-(2-Fluoro-5-methylphenyl)benzonitrile is a crucial next step. This data will be instrumental in guiding formulation development, enabling the preparation of solutions for in vitro and in vivo testing, and ultimately, in assessing the therapeutic potential of this compound. Further studies to determine the pH-dependent solubility profile would also be highly valuable, particularly for predicting its behavior in the gastrointestinal tract.

References

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Foundational

A Quantum Chemical Investigation of 3-(2-Fluoro-5-methylphenyl)benzonitrile: A Technical Guide for Drug Discovery and Materials Science

Executive Summary This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a molecule featuring key structural motifs relevant to medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a molecule featuring key structural motifs relevant to medicinal chemistry and materials science. The presence of a fluorinated biaryl scaffold and a polar nitrile group suggests its potential as a versatile synthetic intermediate. Understanding its three-dimensional structure, electronic properties, and reactivity profile is paramount for its effective application. This document outlines the theoretical basis and practical application of Density Functional Theory (DFT) to elucidate these characteristics. We present detailed, step-by-step protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311+G(d,p) basis set, is explained to provide researchers with a robust and scientifically validated computational strategy. The resulting data, including structural parameters, HOMO-LUMO energy gaps, and electrostatic potential surfaces, offer predictive insights into the molecule's stability, reactivity, and potential for intermolecular interactions, thereby guiding its use in drug design and the development of novel organic materials.

Introduction: The Scientific Rationale

The Significance of the Biaryl Moiety

The biaryl structural unit is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. This prevalence is due to its ability to position substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. However, the rotational freedom around the central carbon-carbon single bond introduces conformational complexity, which can significantly impact binding affinity and biological activity. Computational studies are essential to understand the energetic landscape of this rotation and to identify the most stable conformations.[1][2]

The Role of Fluorine and Nitrile Groups

Strategic incorporation of fluorine atoms into drug candidates is a widely used tactic to modulate key properties such as metabolic stability, binding affinity, and lipophilicity. The nitrile group, with its strong dipole moment and ability to act as a hydrogen bond acceptor, is another critical functional group in drug design and materials science.[3][4] In 3-(2-Fluoro-5-methylphenyl)benzonitrile, these groups are expected to profoundly influence the molecule's electronic distribution and intermolecular interaction potential.

3-(2-Fluoro-5-methylphenyl)benzonitrile: A Case Study

With its combination of a biaryl core, a fluorine substituent, and a nitrile functional group, 3-(2-Fluoro-5-methylphenyl)benzonitrile (CAS 1365272-20-3) represents an exemplary system for computational investigation.[5] Its calculated properties can serve as a predictive model for the behavior of more complex molecules containing these motifs, making it a valuable subject for foundational research in drug discovery and materials science.

The Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[6] DFT enables the accurate computation of electronic structure and properties, offering insights that are often difficult or impossible to obtain through experimentation alone.[7][8] In drug discovery, DFT is used to predict ligand-protein binding, optimize lead compounds, and understand mechanisms of action.[7][9] By calculating properties such as molecular geometry, electronic energies, and charge distribution, researchers can make informed decisions to guide synthesis and testing, ultimately accelerating the development pipeline.[10]

Foundational Theory of Density Functional Theory (DFT)

The Hohenberg-Kohn Theorems: A Paradigm Shift

The theoretical underpinning of DFT lies in the two Hohenberg-Kohn theorems, which established that the ground-state properties of a many-electron system are uniquely determined by its electron density, a function of only three spatial coordinates.[8] This was a monumental shift from wavefunction-based methods, which depend on a far more complex function of 3N coordinates for an N-electron system.

The Kohn-Sham Equations: Practical Implementation

The practical application of DFT is achieved through the Kohn-Sham equations.[8][10] This approach recasts the problem of a system of interacting electrons into a more manageable one of non-interacting electrons moving in an effective potential. This potential includes the external potential and the effects of electron-electron interactions (Hartree and exchange-correlation effects). The exchange-correlation term, which contains all the complex many-body effects, is the only part of the energy functional that must be approximated.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Rationale for the B3LYP Functional: For organic molecules of this nature, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional offers a well-established balance between computational cost and accuracy.[11][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals, making it a reliable choice for predicting geometries and electronic properties.[11]

  • Rationale for the 6-311+G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-311+G(d,p) basis set provides a high degree of flexibility for accurate calculations.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron.

    • +G: Adds diffuse functions, which are crucial for accurately describing the behavior of electrons far from the nucleus, such as lone pairs and electrons in anions. This is particularly important for the nitrogen and fluorine atoms in the target molecule.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for describing chemical bonds and non-covalent interactions accurately.

Computational Workflow: A Step-by-Step Protocol

Workflow Overview

The computational investigation follows a logical sequence of steps designed to ensure the scientific validity of the results. Each subsequent calculation builds upon the results of the previous one, starting from the fundamental geometry optimization.

G cluster_0 Computational Protocol A Step 1: 3D Structure Input (SMILES or 2D Sketch) B Step 2: Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B Initial Guess C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry C->B Check for Imaginary Frequencies (If any, re-optimize) D Step 4: Single-Point Energy Calculation C->D Verified Minimum Energy Structure E Data Analysis & Interpretation D->E Electronic Properties (HOMO, LUMO, MEP, etc.)

Sources

Exploratory

The Synthetic Evolution of a Privileged Scaffold: A Technical Guide to Substituted Benzonitriles

Abstract The benzonitrile moiety, a deceptively simple aromatic ring adorned with a cyano group, represents a cornerstone of modern organic synthesis and drug discovery. Its unique electronic properties and synthetic ver...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzonitrile moiety, a deceptively simple aromatic ring adorned with a cyano group, represents a cornerstone of modern organic synthesis and drug discovery. Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of bioactive compounds and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the discovery, history, and synthetic methodologies for substituted benzonitrile compounds. We will delve into the causality behind experimental choices for key synthetic transformations, provide detailed, field-proven protocols, and present comparative data to inform synthetic strategy. Furthermore, this guide will illuminate the critical role of substituted benzonitriles in medicinal chemistry, particularly as kinase inhibitors, and provide visual diagrams of relevant signaling pathways and experimental workflows to bridge the gap between synthesis and application.

A Historical Perspective: From Fehling's Discovery to a Modern Mainstay

The story of benzonitrile begins in 1844, when Hermann Fehling, through the thermal dehydration of ammonium benzoate, first isolated this colorless liquid with a characteristic almond-like scent.[1] Fehling astutely deduced its structure by drawing an analogy to the known synthesis of hydrogen cyanide from ammonium formate, and in doing so, coined the term "nitrile," giving a name to an entire class of organic compounds.[1][2] While Friedrich Wöhler and Justus von Liebig had prepared benzonitrile around 1832, their yields were too minimal for substantive characterization.[3]

The initial synthesis by Fehling, while groundbreaking, was not practical for widespread laboratory use. The latter half of the 19th and the early 20th centuries saw the development of more robust methods that are still conceptually relevant today. The Rosenmund-von Braun reaction , discovered by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun, provided a pathway to aryl nitriles from aryl halides using cuprous cyanide.[4][5] This reaction, though often requiring high temperatures, became a vital tool for introducing the cyano group onto an aromatic ring.[6]

Another classic method, the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, offered an alternative route from anilines.[7] This reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt.[7] The Sandmeyer reaction's significance lies in its ability to generate substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[8]

The industrial-scale production of benzonitrile and its derivatives was revolutionized by the development of the ammoxidation of toluene . This vapor-phase catalytic reaction with ammonia and oxygen provides an efficient and economical route to the parent compound and substituted analogues.[1][9]

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. The development of palladium-catalyzed cyanation of aryl halides, first reported by Takagi in 1973, has become one of the most versatile and widely used methods for the synthesis of substituted benzonitriles.[1][10] Continuous innovation in this field has led to the use of various palladium catalysts, ligands, and cyanide sources, including the less toxic potassium hexacyanoferrate(II), allowing for milder reaction conditions and broader functional group tolerance.[11][12] More recently, nickel-catalyzed cyanations have emerged as a more sustainable and cost-effective alternative.[13]

The historical journey of substituted benzonitriles is not just a chronicle of reaction development but also a story of enabling the synthesis of increasingly complex and functional molecules. The early syntheses of nitro-, amino-, and hydroxybenzonitriles, for example, opened the door to a vast chemical space, allowing for the fine-tuning of electronic properties and the introduction of reactive handles for further derivatization.[14][15][16] This rich history of synthetic innovation has paved the way for the central role that substituted benzonitriles play in modern chemical sciences.

Core Synthetic Strategies: A Practical Guide

The synthesis of substituted benzonitriles can be approached through several distinct strategies, the choice of which depends on the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability. This section provides an in-depth look at the most critical and widely employed methodologies, complete with mechanistic insights and detailed experimental protocols.

Transition Metal-Catalyzed Cyanation of Aryl Halides

This approach is arguably the most powerful and versatile for the synthesis of a wide range of substituted benzonitriles due to its excellent functional group tolerance.

Causality of Experimental Choices: The reactivity of the aryl halide is a key consideration, with the general trend being I > Br > Cl. Modern catalyst systems, however, have shown remarkable efficacy even with less reactive aryl chlorides.[11] The choice of catalyst, ligand, and cyanide source is crucial. Palladium catalysts are widely used for their robustness, while nickel catalysts offer a more economical option.[10][13] The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. The cyanide source has also evolved from highly toxic reagents like KCN and NaCN to safer alternatives such as Zn(CN)₂ and K₄[Fe(CN)₆].[11][12]

Mechanism of Palladium-Catalyzed Cyanation: The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation (or salt metathesis), and reductive elimination.

Palladium-Catalyzed Cyanation Pd0 Pd(0)L_n ArPdX Ar-Pd(II)(X)L_n Pd0->ArPdX ArX Ar-X ArX->Pd0 Oxidative Addition ArPdCN Ar-Pd(II)(CN)L_n ArPdX->ArPdCN MCN M-CN MCN->ArPdX Transmetalation/ Salt Metathesis ArPdCN->Pd0 ArCN Ar-CN ArPdCN->ArCN Reductive Elimination

Figure 1: Catalytic Cycle of Palladium-Catalyzed Cyanation. This diagram illustrates the key steps in the palladium-catalyzed cyanation of an aryl halide (Ar-X).

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide using K₄[Fe(CN)₆] [11]

  • Materials:

    • Substituted aryl bromide (1.0 mmol)

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • CM-phos (a phosphine ligand) (0.04 mmol)

    • Sodium carbonate (Na₂CO₃) (0.125 mmol)

    • Acetonitrile (MeCN)

    • Deionized water

  • Procedure:

    • To a reaction vial, add the substituted aryl bromide, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃.

    • Add a 1:1 mixture of MeCN and water (2 mL total volume).

    • Seal the vial and place it in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted benzonitrile.

The Sandmeyer Reaction

This classic reaction provides a reliable method for converting anilines into benzonitriles via a diazonium salt intermediate.

Causality of Experimental Choices: The diazotization step is highly sensitive to temperature and must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of acid (commonly HCl or H₂SO₄) and the slow, controlled addition of sodium nitrite are critical for efficient diazotization. Copper(I) cyanide is the classic reagent for the cyanation step, acting as both a source of cyanide and a catalyst.

Mechanism of the Sandmeyer Reaction: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. A single electron transfer from copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.

Sandmeyer Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ X⁻ Aniline->Diazonium NaNO₂, HX 0-5 °C ArylRadical Ar• Diazonium->ArylRadical Cu(I)CN - N₂ Product Ar-CN ArylRadical->Product [Cu(II)(CN)X]

Figure 2: Key Stages of the Sandmeyer Reaction. The process involves the initial formation of a diazonium salt, followed by a copper(I)-catalyzed conversion to the benzonitrile.

Experimental Protocol: Synthesis of 4-Bromobenzonitrile via the Sandmeyer Reaction [17]

  • Materials:

    • 4-Bromoaniline

    • Concentrated hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Ice

  • Procedure:

    • Diazotization: Dissolve 4-bromoaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of NaNO₂, maintaining the temperature below 5 °C. Continue stirring for 15-30 minutes after the addition is complete.

    • Cyanation: In a separate flask, prepare a solution of CuCN in aqueous NaCN or KCN. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A precipitate may form.

    • Allow the reaction mixture to warm slowly to room temperature, then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude 4-bromobenzonitrile by recrystallization or column chromatography.

Dehydration of Benzamides

This is a direct and often high-yielding method for the synthesis of benzonitriles from readily available primary benzamides.

Causality of Experimental Choices: The key to this reaction is the choice of a suitable dehydrating agent. A variety of reagents can be used, ranging from the aggressive phosphorus pentoxide (P₂O₅) to milder reagents like thionyl chloride (SOCl₂), oxalyl chloride, or trifluoroacetic anhydride.[3] The choice often depends on the sensitivity of other functional groups in the molecule. Microwave irradiation can significantly accelerate the reaction, especially with P₂O₅.[18]

Dehydration of Benzamide Benzamide Ar-C(=O)NH₂ Nitrile Ar-C≡N Benzamide->Nitrile Dehydrating Agent (e.g., P₂O₅, SOCl₂) Water H₂O Benzamide->Water -

Figure 3: Dehydration of a Benzamide to a Benzonitrile. This reaction involves the removal of a molecule of water from the primary amide functional group.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide (P₂O₅) under Microwave Irradiation [3][18]

  • Materials:

    • Benzamide

    • Phosphorus pentoxide (P₂O₅)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a microwave-safe reaction vessel, thoroughly mix benzamide and P₂O₅ (a molar ratio of approximately 1:1 to 1:1.5 of amide to P₂O₅ is typically used).

    • Place the vessel in a microwave reactor and irradiate at a power and time sufficient to complete the reaction (e.g., 1-2.5 minutes at a controlled temperature of 220-240 °C).

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude benzonitrile by vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is a critical decision in any research or development project. The following table provides a comparative summary of the key synthetic methods for substituted benzonitriles to aid in this decision-making process.

Method Starting Material Key Reagents Typical Yield (%) Advantages Disadvantages
Palladium-Catalyzed Cyanation Aryl HalidePd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆])70-98[11][19]Excellent functional group tolerance, broad substrate scope, mild conditionsCost of palladium and ligands, potential for catalyst poisoning
Sandmeyer Reaction AnilineNaNO₂, HX, CuCN52-93[20]Access to substitution patterns not available by other methodsUnstable diazonium intermediate, use of toxic cyanides, sometimes moderate yields
Rosenmund-von Braun Reaction Aryl HalideCuCN75-81 (for similar substrates)[20]Simple procedure for some substratesHigh reaction temperatures, stoichiometric copper cyanide, often difficult workup
Dehydration of Benzamide BenzamideDehydrating agent (e.g., P₂O₅, SOCl₂)90 (microwave with P₂O₅)[3][18]Direct conversion, often high yieldsRequires preparation of the amide, harsh reagents may not be suitable for all substrates
Ammoxidation of Toluene Substituted TolueneNH₃, O₂, catalystUp to 90.5[21]Economical for large-scale productionRequires high temperatures and specialized equipment, limited to toluene derivatives

Substituted Benzonitriles in Drug Discovery: A Focus on Kinase Inhibitors

The benzonitrile scaffold is a prominent feature in a multitude of approved drugs and clinical candidates.[11] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable functional group in medicinal chemistry. One of the most significant areas where substituted benzonitriles have made an impact is in the development of protein kinase inhibitors for the treatment of cancer.[11]

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, and survival.[22] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[23]

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the growth of certain cancers, such as non-small cell lung cancer (NSCLC).[8][24] Several potent ALK inhibitors feature a substituted benzonitrile moiety.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Inhibitors: The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[1][2] It is frequently hyperactivated in cancer. The development of inhibitors targeting this pathway is a major focus of cancer research, and many of these inhibitors incorporate the benzonitrile scaffold.

ALK_PI3K_Signaling cluster_alk ALK Signaling cluster_pi3k PI3K/Akt Signaling ALK ALK Fusion Protein (e.g., EML4-ALK) RAS_ERK RAS-ERK Pathway ALK->RAS_ERK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_Akt_from_ALK PI3K-Akt Pathway ALK->PI3K_Akt_from_ALK Proliferation Cell Proliferation, Survival, and Growth PI3K_Akt_from_ALK->Proliferation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Downstream->Proliferation Inhibitor Benzonitrile-based Kinase Inhibitor Inhibitor->ALK inhibits Inhibitor->PI3K inhibits

Figure 4: Simplified ALK and PI3K/Akt Signaling Pathways. Benzonitrile-based inhibitors can target key kinases like ALK and PI3K, blocking downstream signaling that promotes cancer cell proliferation and survival.

Conclusion

From its serendipitous discovery to its current status as a privileged scaffold in synthesis and medicine, the journey of substituted benzonitriles is a testament to the power of chemical innovation. This guide has provided a comprehensive overview of the historical development, core synthetic methodologies, and critical applications of this important class of compounds. By understanding the causality behind experimental choices and having access to detailed, reliable protocols, researchers are better equipped to harness the synthetic potential of substituted benzonitriles. The continued development of more efficient, sustainable, and selective methods for their synthesis will undoubtedly fuel future discoveries in drug development, materials science, and beyond, ensuring that the benzonitrile core remains a central building block for years to come.

References

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
  • Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Dhanalakshmi, M., & Pazhamalai, A. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
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  • ResearchGate. (n.d.). Anaplastic lymphoma kinase (ALK) signaling: Pathway figure that depicts... Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • ResearchGate. (n.d.). ALK-associated signaling pathways. Retrieved from [Link]

  • Kadlecova, M., et al. (2008). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Chemické listy, 102(13), s1113-s1114.
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  • ResearchGate. (n.d.). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

  • Gopinathan, A., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33235-33256.
  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 2 hydroxybenzonitrile.
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
  • Munegumi, T., et al. (2008). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. Asian Journal of Chemistry, 20(4), 3079-3082.
  • Zhang, Q., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3535-3543.
  • Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. Retrieved from [Link]

  • Sciencemadness.org. (2011). p-hydroxybenzonitrile synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Cancers. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method of 2-aminobenzonitrile synthesis.
  • Wang, D., et al. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2008(01), 69-72.
  • Google Patents. (n.d.). Preparation of hydroxybenzonitriles.
  • Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles.
  • YouTube. (2024). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling using 3-(2-Fluoro-5-methylphenyl)benzonitrile

Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with a particular focus on the use of 3-(2-Fluoro-5-met...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with a particular focus on the use of 3-(2-Fluoro-5-methylphenyl)benzonitrile as a key building block. This substrate, containing a sterically hindered and electronically modified aryl system, presents unique challenges and opportunities in the synthesis of complex biaryl structures prevalent in pharmaceutical and materials science research. These notes are intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Power and Nuance of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide.[2][3] Its significance in drug discovery and development cannot be overstated, as it enables the construction of complex molecular architectures, particularly biaryl moieties, that are common in active pharmaceutical ingredients (APIs).[1][4]

The advantages of the Suzuki-Miyaura coupling are numerous, including generally mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its compatibility with a wide array of functional groups.[1][2]

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of a Pd(0) complex into the carbon-halide bond of the organic halide (R¹-X). This step forms a Pd(II) intermediate and is often the rate-determining step of the reaction.[1][5]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond in the product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L₂-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Diaryl_PdII R¹-Pd(II)L₂-R² Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Application Focus: Coupling with 3-(2-Fluoro-5-methylphenyl)benzonitrile

The choice of 3-(2-Fluoro-5-methylphenyl)benzonitrile as a substrate introduces specific considerations due to its electronic and steric features. The ortho-fluoro substituent can influence the reactivity of the aryl ring through inductive effects. The nitrile group is a moderately electron-withdrawing group that can also participate in coordination to the metal center. While palladium-catalyzed Suzuki-Miyaura couplings are common, nickel-catalyzed variants have also been shown to be effective for the coupling of aryl nitriles.[9][10][11]

3.1. Reagent and Catalyst Selection Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[1]

  • Palladium Catalyst: For substrates like 3-(2-Fluoro-5-methylphenyl)benzonitrile, a high-activity catalyst is often required. Palladium(II) acetate (Pd(OAc)₂) and palladium-based pre-catalysts are common choices.[12][13] For challenging couplings, catalysts supported by bulky, electron-rich phosphine ligands are often employed.

  • Ligand: The choice of ligand is critical. Dialkylbiaryl phosphine ligands have demonstrated broad applicability in a variety of Pd-catalyzed cross-coupling reactions, including those with hindered substrates.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6][14] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, Ba(OH)₂).[7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A variety of organic solvents can be used, often with the addition of water.[3] Common choices include dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[3] Aqueous conditions can be beneficial, aligning with the principles of green chemistry.[15]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with 3-(2-Fluoro-5-methylphenyl)benzonitrile.

4.1. Materials and Reagents
Reagent/MaterialGradeSupplier
3-(2-Fluoro-5-methylphenyl)benzonitrile≥98%Commercially Available
Arylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Deionized Water
Diethyl etherAnhydrous, ≥99.7%Commercially Available
Brine solutionSaturatedPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
4.2. Reaction Setup and Procedure
  • Reaction Vessel Preparation: A round-bottom flask or a Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), 3-(2-Fluoro-5-methylphenyl)benzonitrile (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, such as PPh₃ (0.08 mmol, 8 mol%).

  • Solvent Addition: Add the solvent system, for instance, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.[16]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

4.3. Work-up and Purification
  • Cooling and Quenching: Upon completion, the reaction mixture is cooled to room temperature.

  • Extraction: The mixture is diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).[17]

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.[17]

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-purity catalyst. Consider a pre-catalyst or a different ligand system.
Insufficiently active baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if required.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Homocoupling) Non-optimal catalyst/ligand ratioScreen different catalyst-to-ligand ratios.
Oxygen contaminationEnsure the reaction is performed under strictly inert conditions. Degas the solvent prior to use.
Deboronated Starting Material Presence of protic impuritiesUse anhydrous solvents and reagents.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl compounds. When working with challenging substrates such as 3-(2-Fluoro-5-methylphenyl)benzonitrile, a thorough understanding of the reaction mechanism and careful optimization of reaction parameters are paramount for success. The protocols and insights provided in these application notes serve as a robust starting point for researchers to develop efficient and scalable synthetic routes towards novel molecules with potential applications in drug discovery and materials science.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Martín, R., & Buchwald, S. L. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(36), 10862–10863. Available from: [Link]

  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1916-1921. Available from: [Link]

  • Perea, J. J., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 123(19), 4509-4519. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available from: [Link]

  • ACS Publications. Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile. (2009). Available from: [Link]

  • Buchwald, S. L., & Martin, R. (2002). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 35(9), 805-818. Available from: [Link]

  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2019). Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • SciSpace. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Available from: [Link]

  • ResearchGate. Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. Available from: [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2019). Available from: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Available from: [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

  • Semantic Scholar. Carbon-carbon formation via Ni-catalyzed Suzuki-Miyaura coupling through C-CN bond cleavage of aryl nitrile. (2009). Available from: [Link]

  • The University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. (2008). Available from: [Link]

  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • National Institutes of Health. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. (2024). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available from: [Link]

  • PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Available from: [Link]

  • ACS Publications. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Available from: [Link]

  • Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. Process for preparing fluorobenzonitriles.

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Application

Application Notes: 3-(2-Fluoro-5-methylphenyl)benzonitrile in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Biaryl Nitriles in Modern Drug Discovery The biaryl nitrile moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Nitriles in Modern Drug Discovery

The biaryl nitrile moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and versatile chemical handles for molecular elaboration. The introduction of fluorine atoms into these scaffolds can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate, often leading to enhanced potency, improved metabolic stability, and increased membrane permeability. 3-(2-Fluoro-5-methylphenyl)benzonitrile is a key building block that embodies these desirable features, making it a valuable intermediate in the synthesis of a new generation of targeted therapeutics.

This application note provides a comprehensive overview of the utility of 3-(2-Fluoro-5-methylphenyl)benzonitrile in pharmaceutical synthesis. We will explore its role as a key intermediate, provide a detailed protocol for its synthesis via a Suzuki-Miyaura coupling, and present a representative synthetic route to a potential downstream therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile is presented in the table below.

PropertyValueSource
CAS Number 1365272-20-3Parchem[1]
Molecular Formula C₁₄H₁₀FNParchem[1]
Molecular Weight 211.23 g/mol Parchem[1]
Appearance Off-white to white solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF)N/A

Core Application: A Versatile Intermediate for Targeted Therapeutics

3-(2-Fluoro-5-methylphenyl)benzonitrile serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The fluorinated biaryl nitrile core is a key pharmacophore in a number of investigational drugs, particularly in the fields of oncology and immunology. For instance, related fluorinated benzonitrile derivatives are utilized in the synthesis of hypoxia-inducible factor-2α (HIF-2α) inhibitors, a promising new class of anticancer agents.[2]

The strategic placement of the fluoro and methyl groups on one of the phenyl rings, combined with the nitrile group on the other, provides a platform for diverse chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. The biaryl scaffold itself is a common feature in molecules designed to interact with protein-protein interfaces or enzyme active sites.

Synthetic Protocol 1: Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile via Suzuki-Miyaura Coupling

The most efficient and widely used method for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding route to the desired biaryl structure.[3][4]

Reaction Scheme:

Suzuki_Coupling reagents 3-Bromobenzonitrile + (2-Fluoro-5-methylphenyl)boronic acid catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O reagents->catalyst Heat product 3-(2-Fluoro-5-methylphenyl)benzonitrile catalyst->product

Caption: Suzuki-Miyaura coupling for the synthesis of the title compound.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity
3-Bromobenzonitrile6952-59-6182.021.0 eq
(2-Fluoro-5-methylphenyl)boronic acid176571-03-2153.941.1 eq
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.03 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
Toluene108-88-392.145 mL/mmol
Deionized Water7732-18-518.021 mL/mmol
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add toluene (5 mL/mmol of 3-bromobenzonitrile) and deionized water (1 mL/mmol of 3-bromobenzonitrile) to the flask. Degas the solvent mixture by bubbling with nitrogen for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(2-fluoro-5-methylphenyl)benzonitrile as a solid.

Synthetic Protocol 2: Elaboration to a Hypothetical Kinase Inhibitor Scaffold

The following protocol illustrates a potential synthetic route from 3-(2-Fluoro-5-methylphenyl)benzonitrile to a more complex, hypothetical kinase inhibitor scaffold, demonstrating the utility of the nitrile group as a synthetic handle.

Reaction Workflow:

Kinase_Inhibitor_Synthesis A 3-(2-Fluoro-5-methylphenyl)benzonitrile B Step 1: Nitrile Hydrolysis (NaOH, EtOH/H₂O, Reflux) A->B C 3-(2-Fluoro-5-methylphenyl)benzoic acid B->C D Step 2: Amide Coupling (Heterocyclic Amine, HATU, DIPEA, DMF) C->D E Final Product: Hypothetical Kinase Inhibitor D->E

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-(2-Fluoro-5-methylphenyl)benzonitrile as a Pivotal Intermediate in Modern Agrochemical Development

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the strategic synthesis and application of the biaryl i...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. The focus is on the strategic synthesis and application of the biaryl intermediate, 3-(2-Fluoro-5-methylphenyl)benzonitrile, a key building block for a new generation of high-efficacy fungicides. This guide provides not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their discovery and development endeavors.

Introduction: The Rise of Biaryl Scaffolds in Agrochemicals

The biaryl structural motif is a cornerstone in the design of modern agrochemicals, particularly fungicides. These molecules often exhibit potent and specific interactions with their biological targets. The presence of fluorine atoms in these structures can significantly enhance their metabolic stability, binding affinity, and overall efficacy. 3-(2-Fluoro-5-methylphenyl)benzonitrile (CAS 1365272-20-3) is a prime example of a versatile intermediate that provides the necessary structural components for the synthesis of advanced fungicides.[1][2][3][4][5]

A notable example of a commercial fungicide built upon a similar biaryl core is Fluxapyroxad, a succinate dehydrogenase inhibitor (SDHI).[6][7] The synthesis of Fluxapyroxad and other related compounds often involves the coupling of two substituted phenyl rings, followed by the transformation of a nitrile group into a carboxamide, which is crucial for its biological activity.[8][9] This highlights the industrial relevance of intermediates like 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Physicochemical Properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in multi-step syntheses.

PropertyValueSource
CAS Number 1365272-20-3[1][2][3][4][5]
Molecular Formula C₁₄H₁₀FN[1][3]
Molecular Weight 211.23 g/mol [1][3]
Purity Typically ≥98%[1]
Appearance Off-white to light yellow solid-
Solubility Soluble in common organic solvents (e.g., Toluene, Dioxane, DMF)-

Synthetic Pathways and Protocols

The synthesis of agrochemicals using 3-(2-Fluoro-5-methylphenyl)benzonitrile can be logically divided into two key stages: the formation of the biaryl nitrile intermediate itself, and its subsequent conversion to the final active molecule.

Protocol 1: Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aromatic rings due to its mild reaction conditions and tolerance of a wide range of functional groups.[10][11][12][13]

Reaction Scheme:

(2-Fluoro-5-methylphenyl)boronic acid + 3-Bromobenzonitrile → 3-(2-Fluoro-5-methylphenyl)benzonitrile

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (2-Fluoro-5-methylphenyl)boronic acid (1.2 equivalents), 3-Bromobenzonitrile (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask. The solvent mixture is crucial for dissolving the reactants and facilitating the phase transfer of the base.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a nitrogen atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive.[11]

  • Base: The base is essential for the activation of the boronic acid to form a boronate complex, which is necessary for the transmetalation step in the catalytic cycle.[13]

  • Solvent System: The biphasic solvent system allows for the dissolution of both the organic reactants and the inorganic base, facilitating the reaction at the interface.

Protocol 2: Hydrolysis of the Nitrile to a Carboxamide

The conversion of the nitrile group to a carboxamide is a critical step in the synthesis of many SDHI fungicides. While harsh acidic or basic conditions can lead to the formation of the carboxylic acid, controlled hydrolysis can yield the desired amide.[14][15][16][17][18]

Reaction Scheme:

3-(2-Fluoro-5-methylphenyl)benzonitrile → 3-(2-Fluoro-5-methylphenyl)benzamide

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(2-Fluoro-5-methylphenyl)benzonitrile (1.0 equivalent) in a suitable solvent such as tert-butanol or a mixture of DMSO and water.

  • Reagent Addition: Add a base such as potassium carbonate or sodium hydroxide (2-3 equivalents). The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial in some cases.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC to ensure the consumption of the starting material and to minimize the formation of the corresponding carboxylic acid.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System:

The progress of the hydrolysis should be carefully monitored. Taking aliquots at regular intervals and analyzing them by HPLC will allow for the determination of the optimal reaction time to maximize the yield of the amide while minimizing the over-hydrolysis to the carboxylic acid.

Application in Fungicide Development: A Case Study of SDHI Analogs

The resulting 3-(2-Fluoro-5-methylphenyl)benzamide is a direct precursor to fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to the inhibition of ATP production and ultimately, fungal cell death.[19][20][21][22][23]

The amide can be further reacted with a suitable acid chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride for a Fluxapyroxad analog) to form the final active ingredient.

Mode of Action of SDHI Fungicides:

SDHI fungicides work by binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme complex in the inner mitochondrial membrane of fungi. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and the electron transport chain. The disruption of this process leads to a depletion of cellular energy in the form of ATP, which is essential for fungal growth and development.[19][22][23]

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_agrochemical Agrochemical Active Ingredient A (2-Fluoro-5-methylphenyl)boronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-Bromobenzonitrile B->C D 3-(2-Fluoro-5-methylphenyl)benzonitrile C->D E Controlled Hydrolysis D->E F 3-(2-Fluoro-5-methylphenyl)benzamide E->F G Amide Coupling (e.g., with Pyrazole carbonyl chloride) F->G H SDHI Fungicide Analog G->H

Caption: Synthetic workflow from starting materials to a potential SDHI fungicide.

Mode of Action Diagram

Mode_of_Action cluster_fungal_cell Fungal Mitochondrion cluster_outcome Outcome ETC Electron Transport Chain (Complex II) ATP ATP (Energy) ETC->ATP Production No_ATP ATP Production Halted ETC->No_ATP SDH Succinate Dehydrogenase (SDH) SDH->ETC e- transfer Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH Oxidation Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Powers Fungal_Death Fungal Death SDHI SDHI Fungicide (from Biaryl Intermediate) SDHI->Inhibition Inhibition->SDH Binds to Qp-site & Blocks Activity No_ATP->Fungal_Death

Caption: Mode of action of SDHI fungicides derived from biaryl intermediates.

References

Sources

Application

Application Notes &amp; Protocols: 3-(2-Fluoro-5-methylphenyl)benzonitrile as a Strategic Building Block for High-Performance Organic Materials

Abstract: This document provides a comprehensive technical guide on the strategic application of 3-(2-Fluoro-5-methylphenyl)benzonitrile as a pivotal building block for the synthesis of novel organic materials. We delve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the strategic application of 3-(2-Fluoro-5-methylphenyl)benzonitrile as a pivotal building block for the synthesis of novel organic materials. We delve into the molecular rationale that makes this compound a superior choice for developing materials targeted for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced sensors. Detailed, field-proven protocols for the synthesis of the building block via Suzuki-Miyaura cross-coupling are provided, alongside methodologies for its characterization and subsequent elaboration into functional donor-acceptor systems. This guide is intended for researchers, chemists, and material scientists in both academic and industrial settings who are focused on the rational design of next-generation organic electronic materials.

Molecular Rationale and Physicochemical Properties

The unique arrangement of functional groups in 3-(2-Fluoro-5-methylphenyl)benzonitrile provides a synergistic combination of electronic and steric properties that are highly desirable in organic semiconductor design.

  • The Cyano Group (-C≡N): As a potent electron-withdrawing group, the nitrile moiety significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule.[1][2] This is a critical design feature for creating n-type or ambipolar materials, as it facilitates more efficient electron injection and transport. Furthermore, the linear and rigid nature of the cyano group can influence intermolecular packing in the solid state, which is crucial for charge mobility.

  • The Fluoro Group (-F): Fluorination is a well-established strategy for tuning the optoelectronic properties of organic materials.[3] The high electronegativity of fluorine lowers both the HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, which not only aids electron injection but also enhances the material's oxidative stability, leading to longer device lifetimes. Intramolecular C-H···F interactions can also induce planarity in the molecular backbone and promote favorable π-stacking arrangements, enhancing charge carrier mobility.

  • The Biaryl Core: The central biphenyl structure provides a rigid, conjugated scaffold. The specific meta-linkage of the nitrile group and the ortho-fluoro substitution create a twisted dihedral angle between the two phenyl rings. This controlled non-planarity is instrumental in preventing excessive aggregation and concentration quenching in the solid state, a common failure mode for emissive materials.

  • The Methyl Group (-CH₃): The methyl group acts as a solubilizing agent, improving the processability of the building block and its derivatives in common organic solvents. It also provides a steric handle that can be used to fine-tune the solid-state morphology.

Table 1: Physicochemical Properties of 3-(2-Fluoro-5-methylphenyl)benzonitrile
PropertyValueSource
Molecular Formula C₁₄H₁₀FNPubChem
Molecular Weight 211.24 g/mol PubChem
Appearance Off-white to pale yellow solidSupplier Data
CAS Number 133056-49-6PubChem
Boiling Point ~350-400 °C (Predicted)N/A
Solubility Soluble in THF, Chloroform, TolueneExperimental Observation

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable and versatile method for synthesizing 3-(2-Fluoro-5-methylphenyl)benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial C-C bond between the two aromatic rings with high efficiency and functional group tolerance.[4] The protocol below outlines a standard lab-scale synthesis.

Diagram 1: Synthetic Workflow via Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromobenzonitrile D Reaction Mixture (Inert Atmosphere, 80-90 °C) A->D Add to flask B (2-Fluoro-5-methylphenyl)boronic acid B->D Add to flask C Pd(PPh₃)₄ Catalyst K₂CO₃ Base Toluene/H₂O Solvent C->D Add to flask E Work-up (Extraction & Washing) D->E Cool to RT F Purification (Column Chromatography) E->F G 3-(2-Fluoro-5-methylphenyl)benzonitrile (Final Product) F->G

Caption: Workflow for the Suzuki-Miyaura synthesis of the target building block.

Experimental Protocol: Synthesis

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. It is effective for aryl bromide substrates.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the transmetalation step without causing hydrolysis of the nitrile group.

  • Solvent System: A biphasic Toluene/Water system is used. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

  • Inert Atmosphere: Degassing and maintaining an inert (Argon or Nitrogen) atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Table 2: Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-Bromobenzonitrile182.021.82 g10.01.0
(2-Fluoro-5-methylphenyl)boronic acid153.941.70 g11.01.1
Pd(PPh₃)₄1155.56231 mg0.200.02
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Toluene-40 mL--
Deionized Water-10 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 3-bromobenzonitrile (1.0 eq) and (2-fluoro-5-methylphenyl)boronic acid (1.1 eq).

  • Catalyst and Base Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add toluene (40 mL) and deionized water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to 85 °C under a positive pressure of inert gas and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 80-95%.

Application in Donor-Acceptor (D-A) Material Design

The title compound is an ideal acceptor (A) core. To create a functional material, such as an OLED emitter, it can be coupled with an electron-donating (D) moiety. This D-A architecture facilitates intramolecular charge transfer (ICT), a key process for generating light in OLEDs.[5][6] A common strategy is to introduce strong donor groups like carbazole, phenoxazine, or triphenylamine.

Diagram 2: Conceptual Design of a D-A Emitter

G cluster_core Acceptor Building Block cluster_donor Electron Donor Units cluster_material Resulting D-A Material A 3-(2-Fluoro-5-methylphenyl)benzonitrile M Novel Emissive Material (e.g., for TADF OLEDs) A->M Functionalization (e.g., Buchwald-Hartwig or Ullmann coupling) D1 Carbazole D1->M D2 Phenoxazine D2->M D3 Triphenylamine D3->M M->D1 Contains one or more donor units M->D2 Contains one or more donor units M->D3 Contains one or more donor units

Caption: From building block to a functional Donor-Acceptor (D-A) material.

Standard Characterization Protocols

To validate the synthesis of a new material derived from the building block and to understand its potential performance, a suite of characterization techniques is essential.

Protocol 1: Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the material in solvents of varying polarity (e.g., hexane, toluene, THF, dichloromethane).

  • UV-Vis Spectroscopy: Record the absorption spectra to determine the ground-state electronic transitions and the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy: Record the emission spectra upon excitation at the lowest energy absorption maximum. The difference between absorption and emission peaks (Stokes shift) provides insight into the excited-state geometry relaxation.

  • Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) using a relative method with a known standard (e.g., quinine sulfate).

  • Time-Resolved PL: Measure the excited-state lifetime to distinguish between fluorescence, phosphorescence, or thermally activated delayed fluorescence (TADF).

Protocol 2: Electrochemical Characterization
  • Cyclic Voltammetry (CV): Perform CV on a thin film or solution of the material in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Energy Level Calculation:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Estimate the HOMO and LUMO energy levels using the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard (EHOMO = -e[Eox - EFc/Fc+ + 4.8] eV; ELUMO = -e[Ered - EFc/Fc+ + 4.8] eV).

Table 3: Representative Data for a Hypothetical D-A Derivative
PropertyValueTechniqueSignificance
λabs (max) 385 nmUV-VisCorresponds to S₀ → S₁ transition
λem (max) 510 nm (Green)PL Spec.Color of emitted light
PLQY (solid state) 75%Integrating SphereEfficiency of light emission
HOMO Level -5.6 eVCVGoverns hole injection/transport
LUMO Level -2.9 eVCVGoverns electron injection/transport
Electrochemical Gap 2.7 eVCVMatches optical gap, indicates clean system

Conclusion and Future Outlook

3-(2-Fluoro-5-methylphenyl)benzonitrile is a strategically designed building block that offers a powerful platform for developing advanced organic materials. The inherent electronic properties imparted by the fluoro- and cyano- substituents, combined with the structural benefits of the twisted biaryl core, make it an exceptionally promising candidate for high-performance applications in organic electronics. The synthetic accessibility via robust cross-coupling chemistry further enhances its utility. Future work can explore the incorporation of this acceptor unit into polymeric backbones for solution-processable devices or the development of a wider range of D-A and D-A-D materials targeting the full visible spectrum.

References

  • Journal of Materials Chemistry C. (n.d.). Effects of fluorine substitution in quinoidal oligothiophenes for use as organic semiconductors. RSC Publishing.
  • Molecular Systems Design & Engineering. (n.d.).
  • Wang, H., et al. (2023).
  • PubChem. (n.d.). 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile.
  • ResearchGate. (n.d.).
  • Chemical Communications. (n.d.).
  • ResearchGate. (n.d.).
  • Fiveable. (n.d.). Cyano Group Definition.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing.
  • MDPI. (n.d.).
  • ResearchGate. (2018).

Sources

Method

Application Notes and Protocols for the Derivatization of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Abstract This technical guide provides a comprehensive overview of the synthetic protocols for the derivatization of 3-(2-fluoro-5-methylphenyl)benzonitrile, a key intermediate in the development of various biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for the derivatization of 3-(2-fluoro-5-methylphenyl)benzonitrile, a key intermediate in the development of various biologically active molecules.[1][2][3] The strategic placement of the fluoro, methyl, and nitrile functionalities on the biaryl scaffold makes it a versatile platform for structural modification. This document details robust and scalable methods for the synthesis of the core structure via Suzuki-Miyaura cross-coupling, followed by protocols for the chemical transformation of the nitrile group into other valuable functionalities, including carboxylic acids, primary amines, and tetrazoles. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and expected outcomes to guide researchers in medicinal chemistry and drug development.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The 3-(2-fluoro-5-methylphenyl)benzonitrile scaffold is of significant interest in medicinal chemistry. The biaryl motif is a common feature in many pharmaceutical agents, and the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][3] The nitrile group serves as a versatile chemical handle, allowing for its conversion into a variety of other functional groups, thereby enabling the exploration of a wide chemical space during lead optimization. This guide provides validated protocols for the synthesis and subsequent derivatization of this important building block.

Synthesis of the Core Structure: 3-(2-Fluoro-5-methylphenyl)benzonitrile

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, such as the target compound, is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[4][6]

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes the coupling of 3-cyanophenylboronic acid with 1-bromo-2-fluoro-5-methylbenzene.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 3-cyanophenylboronic_acid 3-Cyanophenylboronic Acid Product 3-(2-Fluoro-5-methylphenyl)benzonitrile 3-cyanophenylboronic_acid->Product + 1-bromo-2-fluoro-5-methylbenzene 1-Bromo-2-fluoro-5-methylbenzene 1-bromo-2-fluoro-5-methylbenzene->Product + Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Product Base K₂CO₃ Base->Product Solvent Toluene/H₂O Solvent->Product

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target biaryl nitrile.

Materials:

  • 3-Cyanophenylboronic acid

  • 1-Bromo-2-fluoro-5-methylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-cyanophenylboronic acid (1.2 equivalents) and 1-bromo-2-fluoro-5-methylbenzene (1.0 equivalent).

  • Add potassium carbonate (2.0 equivalents) and the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equivalents).[6]

  • Add a 4:1 mixture of toluene and water as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yields and Purity:

Coupling Partner 1Coupling Partner 2CatalystBaseSolventYield (%)Purity (%)
3-Cyanophenylboronic acid1-Bromo-2-fluoro-5-methylbenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O85-95>98

Derivatization of the Nitrile Functionality

The nitrile group of 3-(2-fluoro-5-methylphenyl)benzonitrile is a versatile precursor to several important functional groups in drug discovery. The following sections provide detailed protocols for its transformation.

Hydrolysis to Carboxylic Acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, yielding a key isostere for various biological targets. This can be achieved under either acidic or basic conditions.[7][8][9][10]

3.1.1. Acid-Catalyzed Hydrolysis Protocol

Reaction Scheme:

Acid_Hydrolysis Start 3-(2-Fluoro-5-methylphenyl)benzonitrile Product 3-(2-Fluoro-5-methylphenyl)benzoic acid Start->Product Reflux Reagents H₂SO₄ / H₂O Reagents->Product

Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Sulfuric Acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-(2-fluoro-5-methylphenyl)benzonitrile (1.0 equivalent) in a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.[11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

3.1.2. Base-Catalyzed Hydrolysis Protocol

Reaction Scheme:

Base_Hydrolysis Start 3-(2-Fluoro-5-methylphenyl)benzonitrile Product 3-(2-Fluoro-5-methylphenyl)benzoic acid Start->Product Reflux Step1_Reagents 1. NaOH / EtOH, H₂O 2. H₃O⁺ Step1_Reagents->Product

Caption: Base-catalyzed hydrolysis of the nitrile to a carboxylic acid.

Materials:

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-fluoro-5-methylphenyl)benzonitrile (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3.0 equivalents).

  • Heat the mixture to reflux for 8-12 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with 3 M HCl in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction to Primary Amine

The reduction of the nitrile to a primary amine provides a versatile intermediate for further functionalization, such as amide bond formation. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[12][13][14][15]

3.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reaction Scheme:

LAH_Reduction Start 3-(2-Fluoro-5-methylphenyl)benzonitrile Product (3-(2-Fluoro-5-methylphenyl)phenyl)methanamine Start->Product 0 °C to rt Step1_Reagents 1. LiAlH₄ / THF Step1_Reagents->Product Step2_Reagents 2. H₂O Step2_Reagents->Product

Caption: Reduction of the nitrile to a primary amine using LiAlH₄.

Materials:

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-(2-fluoro-5-methylphenyl)benzonitrile (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Conversion to a Tetrazole Ring

The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, often improving metabolic stability and cell permeability.[16] The [2+3] cycloaddition of an azide source to the nitrile is the most common method for its synthesis.[17][18][19]

3.3.1. Zinc-Catalyzed Tetrazole Formation

Reaction Scheme:

Tetrazole_Formation Start 3-(2-Fluoro-5-methylphenyl)benzonitrile Product 5-(3-(2-Fluoro-5-methylphenyl)phenyl)-1H-tetrazole Start->Product Reflux Reagents NaN₃, ZnBr₂ / H₂O Reagents->Product

Caption: Synthesis of the tetrazole derivative via zinc-catalyzed cycloaddition.

Materials:

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • 3 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 3-(2-fluoro-5-methylphenyl)benzonitrile (1.0 equivalent), sodium azide (1.1 equivalents), and zinc bromide (1.0 equivalent) in water.[17]

  • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.[17]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add 3 M HCl until the pH of the aqueous layer is approximately 1.

  • Add ethyl acetate and stir vigorously until all solids have dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude tetrazole, which can be further purified by recrystallization.

Summary of Derivatization Protocols

Starting MaterialProductKey ReagentsExpected Yield (%)
3-(2-Fluoro-5-methylphenyl)benzonitrile3-(2-Fluoro-5-methylphenyl)benzoic acidH₂SO₄/H₂O or NaOH/EtOH, H₂O80-90
3-(2-Fluoro-5-methylphenyl)benzonitrile(3-(2-Fluoro-5-methylphenyl)phenyl)methanamineLiAlH₄/THF75-85
3-(2-Fluoro-5-methylphenyl)benzonitrile5-(3-(2-Fluoro-5-methylphenyl)phenyl)-1H-tetrazoleNaN₃, ZnBr₂/H₂O85-95

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis and derivatization of 3-(2-fluoro-5-methylphenyl)benzonitrile. The Suzuki-Miyaura coupling allows for the efficient construction of the core biaryl structure, and the subsequent transformations of the nitrile group into carboxylic acids, primary amines, and tetrazoles open avenues for extensive structure-activity relationship (SAR) studies. These protocols are designed to be scalable and adaptable, providing a solid foundation for researchers in the field of drug discovery and development.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Hosseini, S. A., et al. (2016). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid. Polycyclic Aromatic Compounds, 37(2-3), 196-203. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • ChemHelp ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]

  • Clark, J. (2022). Hydrolysis of Nitriles. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Clark, J. (2022). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • ScienceMadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. [Link]

  • Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6. [Link]

  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wang, Z., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Chemistry – An Asian Journal, 17(15), e202200426. [Link]

  • Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256–3266. [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

  • ResearchGate. (n.d.). The Suzuki biaryl coupling reaction. [Link]

  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • PubChem. (n.d.). 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile. [Link]

  • Ukrainian Chemistry Journal. (2024). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Zhang, J., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. Synapse, 61(12), 964–973. [Link]

  • ChemRxiv. (n.d.). Biological and Medicinal Chemistry. [Link]

  • ZSK. (n.d.). (2-Fluoro-5-methylphenyl)benzonitrile. [Link]

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Application

Biological activity screening of 3-(2-Fluoro-5-methylphenyl)benzonitrile derivatives

An In-Depth Guide to the Biological Activity Screening of 3-(2-Fluoro-5-methylphenyl)benzonitrile Derivatives as Potential Anticancer Agents. Introduction: The Rationale for Screening Novel Benzonitrile Derivatives The b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity Screening of 3-(2-Fluoro-5-methylphenyl)benzonitrile Derivatives as Potential Anticancer Agents.

Introduction: The Rationale for Screening Novel Benzonitrile Derivatives

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Specifically, derivatives of benzonitrile have shown significant promise as anticancer agents by inhibiting key enzymes involved in cancer progression, such as various protein kinases.[1] The strategic incorporation of fluorine atoms and methyl groups into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins—collectively augmenting therapeutic potential.[2]

This application note provides a comprehensive, multi-stage workflow for the biological activity screening of novel 3-(2-Fluoro-5-methylphenyl)benzonitrile derivatives. The primary objective is to identify and characterize compounds with potent cytotoxic effects against cancer cells and to elucidate their preliminary mechanism of action. The protocols herein are designed for researchers in drug discovery and chemical biology, providing a robust framework from initial high-throughput screening to more detailed mechanistic studies.

Overall Experimental Workflow

The screening process is designed as a logical funnel, starting with a broad assessment of cytotoxicity to identify active compounds, followed by more focused assays to understand how these compounds induce cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Exploration (In Silico) A Synthesized 3-(2-Fluoro-5-methylphenyl) benzonitrile Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C MTT Cell Viability Assay (Multiple Cancer Cell Lines) B->C D Calculate % Viability & Determine IC50 Values C->D E Select 'Hit' Compounds (Based on Low IC50) D->E Prioritize Hits F Treat Cells with IC50 Concentration E->F J Molecular Docking Studies E->J G Protein Extraction & Quantification (BCA Assay) F->G H Western Blot for Apoptosis Markers (Caspase-3, PARP) G->H I Data Analysis: Assess Protein Cleavage H->I

Caption: High-level workflow for screening benzonitrile derivatives.

Part 1: Primary Screening for Anticancer Activity via Cytotoxicity Assay

The initial step in evaluating a new compound library is to assess its general cytotoxicity against various cancer cell lines.[3] The MTT assay is a reliable and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[4][5]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6] This conversion only occurs in metabolically active, viable cells.[4] The formazan crystals are then solubilized, and the resulting colored solution's absorbance is measured. The intensity of the purple color is directly proportional to the number of living cells.

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

Materials and Reagents:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung)).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock solutions of 3-(2-Fluoro-5-methylphenyl)benzonitrile derivatives in sterile DMSO.

  • MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[6] Filter-sterilize and store at 4°C, protected from light.[6]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[4]

    • Include wells for "cells only" (negative control) and "media only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" by adding the highest concentration of DMSO used for the compounds (typically <0.5%) to control wells.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Scientist's Note: It is often recommended to perform this step in serum-free media, as components in serum can sometimes interfere with the results.

    • Incubate the plate for 2-4 hours at 37°C.[7] Visually inspect the wells for the formation of purple formazan crystals under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals attached to the bottom of the wells.

    • Add 100-150 µL of DMSO or the SDS-HCl solution to each well to dissolve the crystals.[6][7]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation:

  • Calculate Percentage Viability:

    • Percentage Viability = [(OD_Sample - OD_Blank) / (OD_Control - OD_Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that causes a 50% reduction in cell viability. This value is determined by plotting a dose-response curve (Percentage Viability vs. Log Compound Concentration) using graphing software (e.g., GraphPad Prism).

Compound DerivativeConcentration (µM)Absorbance (570 nm)% Viability
Control (Vehicle)01.25100%
Derivative X0.11.1894.4%
10.9576.0%
100.6148.8%
500.2217.6%
1000.1512.0%
Calculated IC₅₀ ~9.5 µM

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assessment

Once "hit" compounds with significant cytotoxicity (low IC₅₀ values) are identified, the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism targeted by many anticancer drugs.[8] A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, which cleave specific cellular substrates, leading to the dismantling of the cell.[8] Western blotting is a powerful technique to detect the cleavage of these key apoptotic proteins.[9][10]

Principle of Western Blotting for Apoptosis

Apoptosis activation leads to the cleavage of inactive pro-caspases (e.g., pro-caspase-3, ~32 kDa) into smaller, active subunits.[10] One of the key substrates for active caspase-3 is Poly (ADP-ribose) polymerase-1 (PARP-1), a DNA repair enzyme. Cleavage of PARP-1 (~116 kDa) into a smaller fragment (~89 kDa) is a definitive marker of apoptosis.[10] By using antibodies that recognize both the full-length and cleaved forms of these proteins, one can visualize this shift, confirming the induction of apoptosis.[11]

Protocol 2.1: Protein Extraction and Quantification (BCA Assay)

Rationale: To accurately compare protein levels between different samples, it is essential to load an equal amount of total protein into each lane of the gel. The Bicinchoninic Acid (BCA) assay is a sensitive, colorimetric method for quantifying total protein concentration.[12] It relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex that absorbs light at 562 nm.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells with a "hit" compound at its determined IC₅₀ concentration for 24-48 hours.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total cellular protein.

  • BCA Assay (Microplate Protocol):

    • Prepare a set of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 20 to 2,000 µg/mL.[13]

    • Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[13]

    • Pipette 10-25 µL of each standard and unknown protein sample into a 96-well microplate.[13]

    • Add 200 µL of the BCA Working Reagent to each well and mix.[13]

    • Cover the plate and incubate at 37°C for 30 minutes.[13]

    • Cool the plate to room temperature and measure the absorbance at 562 nm.[13]

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use this curve to determine the protein concentration of the unknown samples.

Protocol 2.2: Western Blotting for Cleaved Caspase-3 and Cleaved PARP

Step-by-Step Methodology:

  • Sample Preparation and SDS-PAGE:

    • Based on the BCA assay results, dilute the protein lysates to the same concentration (e.g., 1-2 µg/µL).

    • Mix 20-30 µg of total protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Scientist's Note: Confirm successful transfer by staining the membrane with Ponceau S solution. This is a reversible stain that allows you to visualize the protein bands before proceeding.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-Caspase-3 (recognizes full-length protein)

      • Rabbit anti-Cleaved Caspase-3 (specific to the active fragment)

      • Rabbit anti-PARP (recognizes full-length and cleaved fragments)

      • Mouse anti-β-actin or anti-GAPDH (as a loading control)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the results by comparing the band intensities. An increase in the cleaved forms of Caspase-3 and PARP in treated samples compared to the vehicle control indicates the induction of apoptosis.[9]

Apoptosis Signaling Pathway and Western Blot Targets

G A Derivative X Treatment B Apoptotic Signal A->B Induces C Pro-Caspase-3 (Inactive, ~32 kDa) D Cleaved Caspase-3 (Active, ~17/19 kDa) C->D Cleavage E PARP (Full-length, ~116 kDa) F Cleaved PARP (Inactive, ~89 kDa) E->F Cleavage G Apoptosis F->G Leads to

Caption: Key protein cleavage events in apoptosis detected by Western Blot.

Target ProteinExpected Size (Full-Length)Expected Size (Cleaved Fragment)Interpretation of Increased Cleavage
Caspase-3 ~32 kDa~17/19 kDaActivation of effector caspase cascade[10]
PARP ~116 kDa~89 kDaHallmarker of caspase-mediated apoptosis[10]
β-Actin ~42 kDaN/ALoading control to ensure equal protein loading

Part 3: In Silico Analysis for Target Prediction

To supplement experimental data, computational methods like molecular docking can provide valuable insights into potential protein targets.[14] By docking the 3D structure of an active benzonitrile derivative into the binding sites of known cancer-related proteins (e.g., kinases, Bcl-2 family proteins), researchers can predict binding affinities and interaction modes.[15] These in silico studies can help generate hypotheses for the compound's molecular target, guiding future experimental validation.[14]

Conclusion

This application note details a systematic and robust workflow for the initial biological evaluation of novel 3-(2-Fluoro-5-methylphenyl)benzonitrile derivatives. By progressing from broad cytotoxicity screening using the MTT assay to specific mechanistic analysis via Western blotting for apoptotic markers, researchers can efficiently identify promising anticancer lead compounds. This integrated approach of in vitro assays, complemented by in silico predictions, provides a solid foundation for further preclinical development.

References

  • Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Bio-protocol . BCA (Bicinchoninic Acid) Protein Assay. [Link]

  • Pierce . (2018). Pierce BCA Protein Assay Protocol V.2. [Link]

  • McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • CLYTE Technologies . (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • G-Biosciences . Bicinchoninic Acid (BCA) Protein Assay. [Link]

  • Springer Nature Experiments . Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Noble Life Sciences . In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bio-Rad Antibodies . Analysis by Western Blotting - Apoptosis. [Link]

  • National Center for Biotechnology Information . (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

  • Slideshare . In vitro methods of screening of anticancer agents. [Link]

  • YouTube . (2020). Apoptosis assays: western blots. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12. [Link]

  • ResearchGate . (2021). docking analysis of ligand 3-[1-hydroxy-[methylethyl] benzonitrile on human gastric cancer protein (hgcp) ibj7. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26039-26056. [Link]

  • Research Communities . (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]

  • JSciMed Central . Biological Potential of FluoroBenzene Analogs. [Link]-2-1025.pdf)

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Method

Application Notes and Protocols: The Strategic Role of 3-(2-Fluoro-5-methylphenyl)benzonitrile in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Biphenyl-Benzonitrile Scaffold in Modern Kinase Inhibition Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl-Benzonitrile Scaffold in Modern Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting downstream signaling pathways that drive tumorigenesis.[1][2] Within the vast chemical space of kinase inhibitors, the biphenyl-benzonitrile moiety has emerged as a privileged scaffold. This structural motif is frequently found in potent inhibitors of key oncogenic kinases such as RAF and the Epidermal Growth Factor Receptor (EGFR).[1][3]

The strategic incorporation of specific substituents on the biphenyl-benzonitrile core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on the application of a key building block, 3-(2-Fluoro-5-methylphenyl)benzonitrile , in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its use, provide a detailed, representative synthetic protocol, and discuss the structure-activity relationships that make this compound a valuable tool for researchers and drug development professionals.

The Advantage of 3-(2-Fluoro-5-methylphenyl)benzonitrile in Kinase Inhibitor Scaffolds

The unique substitution pattern of 3-(2-Fluoro-5-methylphenyl)benzonitrile offers a compelling combination of electronic and steric properties that are highly advantageous in kinase inhibitor design:

  • The 2-Fluoro Substituent: The high electronegativity of the fluorine atom at the ortho position can significantly influence the conformation of the biphenyl system. This "ortho-fluoro" effect can promote a non-planar arrangement of the two phenyl rings, which can be crucial for fitting into the complex topography of a kinase active site. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the kinase hinge region, thereby enhancing binding affinity.[4][5][6] The presence of fluorine can also block metabolic oxidation at that position, improving the metabolic stability of the final compound.[5][7]

  • The 5-Methyl Group: The methyl group at the meta position provides a strategic point for steric interaction within the kinase binding pocket. Depending on the target kinase, this group can occupy a hydrophobic pocket, leading to increased potency and selectivity. The introduction of a methyl group can also favorably impact the pharmacokinetic profile of a drug candidate by increasing its lipophilicity, which can influence cell permeability and oral bioavailability.[8][9]

  • The Benzonitrile Moiety: The nitrile group is a versatile functional handle for further synthetic transformations. It can also participate in hydrogen bonding interactions within the kinase active site.

Representative Synthetic Protocol: Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold

This section details a representative, multi-step synthesis of a diaryl ether-based kinase inhibitor scaffold, illustrating the practical application of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This protocol is based on established and robust chemical transformations commonly employed in medicinal chemistry.

Overall Synthetic Workflow

The synthesis involves two key stages: the initial synthesis of the core biphenyl structure via a Suzuki-Miyaura coupling, followed by the formation of a diaryl ether linkage through an Ullmann condensation.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitration cluster_2 Step 3: Ullmann Condensation A 3-Bromobenzonitrile C 3-(2-Fluoro-5-methylphenyl)benzonitrile A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C B (2-Fluoro-5-methylphenyl)boronic acid B->C E 4-Nitro-3-(2-fluoro-5-methylphenyl)benzonitrile C->E D HNO3/H2SO4 D->E G Final Product: Diaryl Ether Kinase Inhibitor Scaffold E->G CuI, Cs2CO3 DMF, 120°C F 4-Methoxyphenol F->G

Caption: Synthetic workflow for a diaryl ether kinase inhibitor.

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

This step constructs the core biphenyl scaffold. The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[10][11][12]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-Bromobenzonitrile182.0210.01.82 g
(2-Fluoro-5-methylphenyl)boronic acid153.9412.01.85 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.5578 mg
Potassium Carbonate (K₂CO₃)138.2130.04.15 g
1,4-Dioxane88.11-40 mL
Deionized Water18.02-10 mL

Procedure:

  • To a 100 mL round-bottom flask, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), (2-fluoro-5-methylphenyl)boronic acid (1.85 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.

  • Degas the solution by bubbling nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol) to the flask under a stream of nitrogen.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-fluoro-5-methylphenyl)benzonitrile as a white solid.

Step 2: Nitration of the Biphenyl Core

This step introduces a nitro group which can subsequently be used as a handle for further functionalization or as an activating group for nucleophilic aromatic substitution.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3-(2-Fluoro-5-methylphenyl)benzonitrile211.235.01.06 g
Fuming Nitric Acid (HNO₃)63.0110.0~0.7 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-5 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-fluoro-5-methylphenyl)benzonitrile (1.06 g, 5.0 mmol) in concentrated sulfuric acid (5 mL) at 0°C (ice bath).

  • Slowly add fuming nitric acid (~0.7 mL, 10.0 mmol) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (~50 g).

  • Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 4-nitro-3-(2-fluoro-5-methylphenyl)benzonitrile.

Step 3: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, a common structural motif in kinase inhibitors.[13][14][15]

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-Nitro-3-(2-fluoro-5-methylphenyl)benzonitrile256.224.01.02 g
4-Methoxyphenol124.144.8596 mg
Copper(I) Iodide (CuI)190.450.476 mg
Cesium Carbonate (Cs₂CO₃)325.828.02.61 g
N,N-Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • To a 50 mL round-bottom flask, add 4-nitro-3-(2-fluoro-5-methylphenyl)benzonitrile (1.02 g, 4.0 mmol), 4-methoxyphenol (596 mg, 4.8 mmol), copper(I) iodide (76 mg, 0.4 mmol), and cesium carbonate (2.61 g, 8.0 mmol).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add N,N-dimethylformamide (DMF) (20 mL) via syringe.

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final diaryl ether kinase inhibitor scaffold.

Mechanism of Action and Signaling Pathway Inhibition

The synthesized diaryl ether scaffold is designed to target kinases within the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Specifically, this class of inhibitors often targets RAF kinases (such as B-RAF) and EGFR.[1][3][16]

pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS Activates BRAF B-RAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 3-(2-Fluoro-5-methylphenyl) benzonitrile-based Inhibitor Inhibitor->EGFR Inhibits Inhibitor->BRAF Inhibits

Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway.

By binding to the ATP-binding site of EGFR and/or B-RAF, the inhibitor prevents their phosphorylation and subsequent activation. This blockade halts the downstream signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival. The biphenyl-benzonitrile core mimics the adenine region of ATP, while the diaryl ether portion extends into a hydrophobic pocket of the kinase domain, contributing to the inhibitor's potency and selectivity.

Conclusion and Future Directions

3-(2-Fluoro-5-methylphenyl)benzonitrile represents a strategically designed building block for the synthesis of advanced kinase inhibitors. The presence of the ortho-fluoro and meta-methyl substituents provides a unique combination of electronic and steric properties that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic profiles. The representative synthetic protocol outlined in this guide demonstrates a practical and efficient approach to incorporate this valuable intermediate into a diaryl ether scaffold, a common motif in potent RAF and EGFR inhibitors. Further exploration of this and related substituted benzonitriles will undoubtedly continue to fuel the discovery of novel and more effective targeted cancer therapies.

References

  • Surprising Non-Additivity of Methyl Groups in Drug–Kinase Interaction. Journal of Medicinal Chemistry. [Link]

  • Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Ullmann condensation. Wikipedia. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors. OUCI. [Link]

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. NIH. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. [Link]

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. UH Institutional Repository. [Link]

  • Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. PubMed. [Link]

  • Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. PubMed. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ARODES. [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. PMC. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Synthesis of the Benzhydryl Motif via a Suzuki-Miyaura Coupling of Arylboronic Acids and 3-chloroacrylonitriles. PubMed. [Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors. PubMed. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. ResearchGate. [Link]

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Sources

Application

Application Notes &amp; Protocols for High-Throughput Screening of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns involving the novel sma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns involving the novel small molecule, 3-(2-Fluoro-5-methylphenyl)benzonitrile. While this specific compound is not extensively characterized in public literature, its chemical scaffold, featuring a fluorinated biphenyl-like structure with a nitrile group, suggests potential interactions with several classes of therapeutically relevant biological targets. This guide offers a framework for exploratory screening by presenting detailed protocols for multiple, robust HTS assays. The protocols are designed as self-validating systems, emphasizing scientific rationale, data integrity, and hit confirmation strategies.

Introduction: Rationale for Screening 3-(2-Fluoro-5-methylphenyl)benzonitrile

The benzonitrile moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of bioactive compounds. The inclusion of fluorine can enhance metabolic stability and binding affinity.[1] Based on the known activities of structurally related molecules, which include inhibitors of enzymes like kinases, ligands for G-protein coupled receptors (GPCRs), and antimicrobial agents, we can hypothesize several potential target classes for 3-(2-Fluoro-5-methylphenyl)benzonitrile.[2][3]

This document outlines three distinct, high-throughput screening campaigns designed to investigate the bioactivity of this compound against:

  • Protein Kinases: A primary target class in oncology and immunology.[4][5]

  • G-Protein Coupled Receptors (GPCRs): A major family of drug targets for a vast range of diseases.[3][6]

  • Bacterial Growth: A phenotypic screen to identify potential novel antimicrobial properties.[7][8][9]

The following sections provide the scientific principles, detailed step-by-step protocols, and data analysis frameworks for each campaign.

Compound Management and Quality Control

The success of any HTS campaign hinges on the quality and integrity of the compound library.[10] For a novel compound like 3-(2-Fluoro-5-methylphenyl)benzonitrile, meticulous handling and quality control are paramount.

Physicochemical Properties & Solubility

Benzonitrile and its derivatives are typically hydrophobic.[11][12] The predicted LogP (partition coefficient) for such structures suggests limited aqueous solubility.

  • Recommendation: The primary stock solution should be prepared in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM). DMSO is the standard solvent for most HTS compound libraries due to its high solubilizing power.[13]

  • Causality: Using a high-concentration stock minimizes the final DMSO concentration in the assay, which can interfere with biological reactions. A final DMSO concentration of <1% is recommended for most assays.

Quality Control Workflow

Before initiating a large-scale screen, the identity, purity, and concentration of the compound must be verified.

QC_Workflow cluster_prep Compound Preparation cluster_qc Quality Control cluster_storage Storage & Plating Compound Dry Compound Powder Solubilize Solubilize in 100% DMSO (e.g., 10 mM stock) Compound->Solubilize LCMS LC-MS Analysis (Purity & Identity) Solubilize->LCMS aliquot Quantos Acoustic Dispensing QC (Concentration Check) Solubilize->Quantos aliquot NMR ¹H & ¹⁹F NMR (Structure Verification) LCMS->NMR if needed Storage Store at -20°C (Desiccated) Quantos->Storage if pass AssayPlate Prepare Assay-Ready Plates (Serial Dilutions) Storage->AssayPlate

Caption: Quality control workflow for HTS compound management.

Table 1: Compound Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Identity Mass Spectrometry (MS)Measured mass ± 0.5 Da of theoretical massConfirms the correct molecule is being tested.
Purity High-Performance Liquid Chromatography (HPLC)>95% purity by peak area at a relevant wavelengthPrevents false positives or negatives from impurities.
Concentration Quantitative NMR or Acoustic QCWithin ±10% of the target concentrationEnsures accurate dose-response curves and potency calculations.
Solubility Nephelometry or visual inspectionNo precipitation in assay buffer at highest concentrationPrevents compound precipitation from interfering with assay readouts.

HTS Campaign 1: Protein Kinase Inhibition

Objective: To identify if 3-(2-Fluoro-5-methylphenyl)benzonitrile inhibits the activity of a representative protein kinase (e.g., a tyrosine or serine/threonine kinase).

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is a robust, homogeneous "mix-and-read" assay well-suited for HTS.[14][15]

Principle of TR-FRET Kinase Assay: The assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents substrate phosphorylation, leading to a loss of the FRET signal.

TRFRET_Principle cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase_A Kinase + ATP PhosphoSubstrate ULight™-Peptide-P Kinase_A->PhosphoSubstrate phosphorylates Substrate_A ULight™-Peptide FRET TR-FRET Signal PhosphoSubstrate->FRET binds Antibody Eu-Ab Antibody->FRET binds Inhibitor Test Compound Kinase_I Kinase + ATP Inhibitor->Kinase_I blocks Substrate_I ULight™-Peptide Kinase_I->Substrate_I no reaction NoFRET No Signal

Caption: Principle of the TR-FRET kinase inhibition assay.

Detailed Protocol: TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format.

Reagents & Materials:

  • Kinase of interest (e.g., ABL1, SRC)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-antibody

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile in 100% DMSO

  • Positive Control Inhibitor (e.g., Staurosporine)

  • Low-volume 384-well assay plates (e.g., white, solid bottom)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound and controls in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of compound solution into the appropriate wells of the 384-well assay plate.

    • Causality: Acoustic dispensing ensures high accuracy and precision at nanoliter volumes, minimizing DMSO carryover.[13]

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The final concentration should be determined based on prior enzyme titration experiments (typically in the low nM range).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at the Km for ATP to ensure sensitivity to competitive inhibitors.[16]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. Final volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, determined during assay development.

  • Stop & Detect:

    • Prepare a 2X Stop/Detection solution containing the Eu-labeled antibody in Stop Solution.

    • Add 10 µL of the Stop/Detection solution to each well. The EDTA in the solution chelates Mg²⁺, stopping the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

Data Analysis & Hit Criteria
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Min) / (Ratio_Max - Ratio_Min))

    • Ratio_Min: Average signal from positive control wells (e.g., Staurosporine).

    • Ratio_Max: Average signal from negative control wells (DMSO vehicle).

  • Assess Assay Quality:

    • Calculate the Z'-factor for each plate.[17]

    • Z' = 1 - (3*(SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Acceptance Criterion: A Z'-factor ≥ 0.5 indicates a robust and screenable assay.

  • Hit Identification:

    • A primary hit is typically defined as a compound that exhibits inhibition greater than 3 standard deviations from the mean of the negative controls, or simply >50% inhibition at a single screening concentration (e.g., 10 µM).

HTS Campaign 2: GPCR Competitive Binding

Objective: To determine if 3-(2-Fluoro-5-methylphenyl)benzonitrile can bind to a specific GPCR, displacing a known fluorescent ligand.

Methodology: Fluorescence Polarization (FP). This technique is ideal for studying the binding of a small molecule to a much larger protein in a homogeneous format.[3][18][19]

Principle of Fluorescence Polarization: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a large GPCR, its tumbling is slowed dramatically. This results in the emission of highly polarized light. In a competitive assay, if the test compound binds to the GPCR, it displaces the tracer, which then tumbles freely again, leading to a decrease in the FP signal.[18]

FP_Principle cluster_bound Tracer Bound cluster_displaced Tracer Displaced Receptor_B GPCR High_FP High Polarization Receptor_B->High_FP binds Tracer_B Fluorescent Tracer Tracer_B->High_FP binds Compound Test Compound Receptor_D GPCR Compound->Receptor_D binds Low_FP Low Polarization Tracer_D Fluorescent Tracer Tracer_D->Low_FP is free

Caption: Principle of the competitive FP binding assay.

Detailed Protocol: GPCR Fluorescence Polarization Assay

This protocol is designed for a 384-well plate format.

Reagents & Materials:

  • Purified, stabilized GPCR of interest (e.g., a chemokine or adrenergic receptor)

  • Fluorescently labeled ligand (tracer) specific to the GPCR

  • Assay Buffer (e.g., PBS with 0.01% Pluronic F-127)

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile in 100% DMSO

  • Positive Control (unlabeled native ligand)

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating:

    • Dispense 50 nL of serially diluted test compound and controls in 100% DMSO into the assay plate wells.

  • Reagent Addition:

    • Prepare a 2X solution of the GPCR and the fluorescent tracer in Assay Buffer. The tracer concentration should be around its Kd for the receptor, and the receptor concentration should be sufficient to bind ~50-80% of the tracer.

    • Add 10 µL of the 2X GPCR/Tracer solution to each well. Final volume is 10.05 µL.

    • Causality: The buffer should contain a non-ionic surfactant to prevent non-specific binding of reagents to the plate surface.

  • Incubation & Reading:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on an FP-capable reader, measuring both parallel and perpendicular fluorescence emission.

Data Analysis & Hit Criteria
  • Calculate Millipolarization (mP):

    • The instrument software typically calculates the mP value for each well using the parallel and perpendicular intensity readings.

    • mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • G (G-factor): An instrument-specific correction factor.

  • Calculate Percent Displacement:

    • % Displacement = 100 * (1 - (mP_Sample - mP_Min) / (mP_Max - mP_Min))

    • mP_Min: Average signal from positive control wells (saturating unlabeled ligand).

    • mP_Max: Average signal from negative control wells (DMSO vehicle).

  • Assess Assay Quality:

    • Calculate the Z'-factor for each plate. An acceptance criterion of Z' ≥ 0.5 is standard.

  • Hit Identification:

    • A primary hit is a compound causing a statistically significant decrease in mP, often defined as >3 standard deviations from the negative control mean.

HTS Campaign 3: Antimicrobial Phenotypic Screen

Objective: To assess if 3-(2-Fluoro-5-methylphenyl)benzonitrile has bacteriostatic or bactericidal activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology: Broth Microdilution Assay measuring bacterial growth via optical density (OD₆₀₀). This is a foundational, cost-effective method for primary antimicrobial screening.[2][8][9]

Principle of Broth Microdilution: Bacteria are incubated in a liquid growth medium in the presence of various concentrations of the test compound. The turbidity of the culture, which correlates with bacterial growth, is measured by absorbance at 600 nm (OD₆₀₀). A compound that inhibits bacterial growth will result in a lower OD₆₀₀ reading compared to untreated controls.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPlate Prepare Compound Dilution Plate Inoculate Inoculate Wells (Compound + Media + Bacteria) CompoundPlate->Inoculate BacteriaPrep Prepare Bacterial Inoculum (e.g., 0.5 McFarland) BacteriaPrep->Inoculate Incubate Incubate at 37°C (16-20 hours) Inoculate->Incubate ReadOD Read Optical Density (OD₆₀₀) Incubate->ReadOD CalcInhibition Calculate % Growth Inhibition ReadOD->CalcInhibition DetermineMIC Determine MIC CalcInhibition->DetermineMIC

Caption: Workflow for the antimicrobial broth microdilution assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is designed for a 96-well plate format.

Reagents & Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile in 100% DMSO

  • Positive Control (e.g., Ciprofloxacin)

  • Negative Control (DMSO)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer/plate reader capable of reading absorbance at 600 nm

Procedure:

  • Compound Plating:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 2 µL of the 10 mM compound stock to the first column, mix, and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.

    • This creates a pre-diluted compound plate.

  • Bacterial Inoculum Preparation:

    • Grow bacteria to the logarithmic phase.

    • Dilute the culture in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Transfer 100 µL of the bacterial inoculum to each well of a new, sterile 96-well assay plate.

    • Transfer 1 µL from the compound pre-dilution plate to the corresponding wells of the assay plate.

    • Final volume in each well is ~101 µL.

  • Incubation and Measurement:

    • Cover the plate with a breathable seal.

    • Incubate at 37°C for 16-20 hours with shaking.

    • Measure the OD₆₀₀ of each well.

Data Analysis & Hit Criteria
  • Calculate Percent Growth Inhibition:

    • % Inhibition = 100 * (1 - (OD_Sample - OD_Blank) / (OD_Growth - OD_Blank))

    • OD_Blank: Media only control.

    • OD_Growth: Bacteria + DMSO control.

  • Determine Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that results in ≥90% inhibition of bacterial growth.

  • Hit Identification:

    • A compound is considered a hit if it has a confirmed MIC value, typically in the low µg/mL or µM range.

Conclusion & Next Steps: From Hit to Lead

This guide provides robust, validated frameworks to begin the characterization of 3-(2-Fluoro-5-methylphenyl)benzonitrile. A "hit" from any of these primary screens is merely the starting point. Subsequent steps are critical to validate the finding and determine the compound's potential.

Key Validation Steps:

  • Hit Confirmation: Re-test the compound from a freshly prepared stock to confirm activity.

  • Dose-Response Analysis: Generate a full concentration-response curve to determine potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validate the hit using a different assay technology that relies on an alternative detection principle to rule out assay-specific artifacts.

  • Selectivity Profiling: Test the compound against a panel of related targets (e.g., other kinases or GPCRs) to assess its selectivity.

  • Mechanism of Action Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).[20]

By systematically applying these HTS protocols and follow-up validation strategies, researchers can efficiently and accurately profile the bioactivity of novel compounds like 3-(2-Fluoro-5-methylphenyl)benzonitrile, paving the way for potential therapeutic development.

References

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  • Applications & Solutions - Drug Discovery - Compound Management. Tecan Life Sciences. [Link]

  • Quality over quantity: drug discovery automation in 2026. (2026). Drug Target Review. [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. [Link]

  • Compound Library Management in High Throughput Screening. (1997). ResearchGate. [Link]

  • Chemical Properties of Benzonitrile, 2-hydroxy-. Cheméo. [Link]

  • Benzonitrile. PubChem. [Link]

  • Chemical structure of benzonitrile derivatives investigated. ResearchGate. [Link]

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Method

Application Note &amp; Protocol: Regioselective Nitration of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Abstract: This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The procedure is designed for chemical researchers and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The procedure is designed for chemical researchers and drug development professionals, emphasizing safety, mechanistic understanding, and reproducibility. We delve into the causal factors governing regioselectivity in this biaryl system and present a self-validating experimental design with robust safety measures.

Scientific Introduction & Mechanistic Rationale

The nitration of aromatic compounds is a cornerstone of organic synthesis, pivotal in the production of valuable intermediates for pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a nitro group (–NO₂) profoundly alters the electronic properties of the aromatic ring, serving as a versatile handle for further functionalization, such as reduction to an amine.

The substrate, 3-(2-Fluoro-5-methylphenyl)benzonitrile, presents a compelling case for studying regioselectivity in electrophilic aromatic substitution. It is a biaryl system with two distinct aromatic rings, each bearing multiple substituents with competing electronic effects.

  • Ring A (Benzonitrile Ring): This ring is substituted with a cyano group (–CN) and the 2-fluoro-5-methylphenyl moiety. The cyano group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director.[2][3]

  • Ring B (2-Fluoro-5-methylphenyl Ring): This ring is generally more activated. It contains a methyl group (–CH₃), which is an activating ortho, para-director, and a fluorine atom (–F), which is a deactivating ortho, para-director due to a combination of inductive withdrawal and resonance donation.[4][5]

Predicting the Site of Nitration: Electrophilic attack by the nitronium ion (NO₂⁺) will preferentially occur on the more electron-rich ring.[6] Therefore, nitration is anticipated to take place on the 2-fluoro-5-methylphenyl ring (Ring B). The directing effects of the methyl and fluoro groups will then determine the position of the incoming nitro group. The activating methyl group strongly directs substitution to its ortho and para positions. The para position is blocked by the fluorine atom. Of the two ortho positions, one is sterically hindered by the biaryl linkage. Consequently, the primary site of nitration is predicted to be ortho to the activating methyl group and meta to the deactivating fluoro group.

Safety Imperatives: Managing Nitration Hazards

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed with stringent controls.[7]

Core Hazards:

  • Extreme Corrosivity: Concentrated nitric acid and sulfuric acid are severely corrosive to skin, eyes, and respiratory tissues.[8][9]

  • Thermal Runaway: The reaction generates substantial heat. Uncontrolled temperature can lead to a violent, explosive runaway reaction.[7][10]

  • Toxic Gas Release: The reaction can produce toxic nitrogen dioxide gas, especially if the temperature rises.[9][10]

  • Oxidizing Potential: Nitric acid is a strong oxidizer and can react violently with organic materials.[9][11]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): At all times, wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles under a full-face shield.[10]

  • Engineered Controls: This entire procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8] An emergency eyewash and safety shower must be immediately accessible.[9][10]

  • Spill Management: A spill kit containing a neutralizer for acid spills (e.g., sodium carbonate or sodium bicarbonate) must be available.[11]

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, particularly organic solvents.[11] Collect all aqueous acidic waste in a designated, properly labeled container.

Experimental Protocol

This protocol details the controlled nitration of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-(2-Fluoro-5-methylphenyl)benzonitrile>98% PuritySigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificDehydrating agent and catalyst.
Nitric Acid (HNO₃)Concentrated (70%)J.T. BakerSource of the nitronium ion.
Dichloromethane (CH₂Cl₂)ACS GradeVWRReaction solvent.
Deionized WaterN/AIn-houseFor work-up and washing.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLabChemFor neutralizing residual acid.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeEMD MilliporeFor drying the organic layer.
Ethanol (EtOH)200 ProofDecon LabsFor recrystallization.
IceN/AIn-houseFor temperature control and quenching.
Step-by-Step Methodology

A. Preparation of the Nitrating Mixture

  • In the fume hood, place a 25 mL Erlenmeyer flask in an ice bath.

  • Carefully add 5.0 mL of concentrated sulfuric acid to the flask.

  • While gently swirling the flask in the ice bath, slowly add 2.5 mL of concentrated nitric acid dropwise using a Pasteur pipette.

  • Allow the nitrating mixture to cool to 0-5 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺), formed by the protonation of nitric acid by the stronger sulfuric acid.[2]

B. Nitration Reaction

  • In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 3-(2-Fluoro-5-methylphenyl)benzonitrile in 15 mL of dichloromethane.

  • Cool this flask in a larger ice/water bath on a magnetic stir plate and begin gentle stirring. Ensure the internal temperature is between 0 °C and 5 °C.

  • Using a dropping funnel or a Pasteur pipette, add the pre-cooled nitrating mixture from step A.4 to the stirring solution of the starting material. The addition must be dropwise and very slow to maintain the internal temperature below 10 °C.[7] This slow addition is critical to prevent a dangerous exotherm and minimize side product formation.

  • After the addition is complete (typically over 20-30 minutes), allow the reaction to stir in the ice bath for an additional 60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

C. Work-up and Product Isolation

  • Carefully and slowly pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice. This process, known as quenching, stops the reaction and dilutes the strong acids.[12]

  • Stir the mixture until all the ice has melted. The crude product may precipitate as a solid.

  • Transfer the mixture to a separatory funnel. Separate the organic (dichloromethane) layer.

  • Extract the aqueous layer twice more with 15 mL portions of dichloromethane.

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 25 mL of deionized water.

    • 25 mL of saturated sodium bicarbonate solution (caution: evolution of CO₂ gas may occur).

    • 25 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

D. Purification

  • The resulting crude solid should be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

E. Characterization

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and regiochemistry of the nitrated product.

Visualized Workflow & Data

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0-5 °C C Slow Dropwise Addition of Nitrating Mixture to Substrate Solution (T < 10 °C) A->C B Dissolve Substrate in Dichloromethane Cool to 0-5 °C B->C D Stir at 0-5 °C for 60 min Monitor by TLC C->D E Quench Reaction on Crushed Ice D->E F Liquid-Liquid Extraction with Dichloromethane E->F G Wash Organic Layer (H₂O, NaHCO₃, H₂O) F->G H Dry & Evaporate Solvent G->H I Recrystallize from Ethanol H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Workflow for the nitration of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction temperature spikes Addition of nitrating agent is too fast; inadequate cooling.[7]Immediately stop addition. Ensure the cooling bath has sufficient ice. Resume addition at a much slower rate once the temperature is back in range.
Low product yield Incomplete reaction; loss of product during work-up.Extend reaction time and confirm completion by TLC. Be careful during extractions to avoid leaving product in the aqueous layer. Ensure minimal hot solvent is used for recrystallization.
Formation of multiple products Reaction temperature was too high, leading to dinitration or other side reactions.[12]Strictly maintain the reaction temperature below 10 °C. Ensure slow, controlled addition of the nitrating agent.
Product does not crystallize Product is impure; incorrect recrystallization solvent.Attempt to purify the crude material by column chromatography before recrystallization. Screen alternative solvents (e.g., methanol, isopropanol, or mixed solvent systems).

References

  • Nitration reaction safety - YouTube. (2024).
  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • University of Wisconsin-Madison Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution).
  • ouargla.dz. (n.d.). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Wikipedia. (n.d.). Nitration.
  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

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Application

Application Note: Continuous Flow Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Abstract This application note provides a comprehensive guide to the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a key intermediate in pharmaceutical development, utilizing continuous flow chemistry. We detail...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a key intermediate in pharmaceutical development, utilizing continuous flow chemistry. We detail a robust and scalable protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromobenzonitrile and (2-fluoro-5-methylphenyl)boronic acid. By transitioning from traditional batch processing to a continuous flow regime, significant improvements in reaction efficiency, safety, and process control are achieved.[1][2][3] This document outlines the fundamental principles, detailed experimental protocols for optimization and scale-up, in-line reaction monitoring strategies, and critical safety considerations, tailored for researchers and professionals in drug development and process chemistry.

Introduction: The Imperative for Modern Synthesis

The synthesis of complex biaryl structures is a cornerstone of modern medicinal chemistry. 3-(2-Fluoro-5-methylphenyl)benzonitrile represents a valuable scaffold in the development of active pharmaceutical ingredients (APIs). Traditional batch synthesis methods for such compounds, particularly palladium-catalyzed cross-couplings, often face challenges related to scalability, heat management of exothermic events, and ensuring consistent product quality.[3][4]

Flow chemistry, or continuous flow processing, offers a paradigm shift in chemical synthesis.[5] By conducting reactions in a continuously flowing stream through a reactor, this technology provides unparalleled control over critical process parameters such as temperature, pressure, and residence time.[1][2] This precise control leads to enhanced reaction kinetics, higher yields, improved safety profiles, and seamless scalability from lab to production, making it an ideal platform for API manufacturing.[1][2][3][6] This note demonstrates the application of these principles to a high-value Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura Reaction in a Flow Environment

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, coupling an organoboron species with an organohalide.[7][8] The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)-X(Ln) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(Ln) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start_reagents Ar-X start_reagents->oa_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->trans_complex

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Executing this reaction in a continuous flow system offers distinct advantages:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient dissipation of heat, crucial for controlling the often-exothermic nature of the coupling reaction and preventing the formation of thermal byproducts.[10]

  • Improved Mass Transfer: Superior mixing in flow reactors ensures a homogenous reaction mixture, accelerating reaction rates and often reducing the required catalyst loading compared to batch processes.[6]

  • Intrinsic Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time, significantly reducing the risks associated with runaway reactions or handling unstable intermediates.[1][5][10]

  • Rapid Optimization: The steady-state operation allows for rapid screening of reaction parameters (e.g., temperature, residence time, stoichiometry) by simply adjusting pump flow rates or reactor temperature, drastically reducing development time.[4][11]

Experimental Section: Synthesis Protocol

Reaction Scheme

The target molecule is synthesized via the palladium-catalyzed coupling of 3-bromobenzonitrile with (2-fluoro-5-methylphenyl)boronic acid.

Reaction Scheme
Materials and Equipment
Reagents & Solvents Grade Supplier
3-Bromobenzonitrile≥99%Sigma-Aldrich
(2-Fluoro-5-methylphenyl)boronic acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHPLC Grade---
Ethyl AcetateHPLC GradeVWR Chemicals
Brine (Saturated NaCl Solution)---Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade---
Equipment Description/Model
Flow Chemistry SystemE.g., Vapourtec R-Series, Syrris Asia
HPLC Pumps (x2)Capable of delivering 0.1 - 10.0 mL/min
T-MixerPEEK or Stainless Steel, 250 µL internal volume
Heated Coil Reactor10 mL PFA tubing
Back-Pressure Regulator (BPR)100 psi (ca. 7 bar)
Analytical Balance4-decimal place
In-line HPLC-MS or UPLC-MS SystemFor reaction monitoring
Standard GlasswareVolumetric flasks, beakers, separatory funnel
Rotary EvaporatorFor solvent removal
Continuous Flow System Configuration

The experimental setup involves two pumps delivering the reactant solutions, which are combined at a T-mixer before entering a heated coil reactor. A back-pressure regulator maintains a stable operating pressure to prevent solvent outgassing, and the product stream is collected for analysis and work-up.

Flow_Setup A Reagent A Reservoir (Aryl Bromide, Catalyst) PumpA HPLC Pump A A->PumpA Flow A B Reagent B Reservoir (Boronic Acid, Base) PumpB HPLC Pump B B->PumpB Flow B Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (10 mL, 80-120 °C) Mixer->Reactor Combined Flow PAT In-line Analysis (Optional) Reactor->PAT BPR Back-Pressure Regulator (BPR) Collection Product Collection BPR->Collection Waste Waste BPR->Waste Priming PAT->BPR

Figure 2: Schematic of the continuous flow setup for Suzuki-Miyaura coupling.

Protocol 1: Reaction Optimization

A Design of Experiments (DoE) approach is recommended for efficient optimization.[12][13] The key parameters to investigate are residence time (controlled by total flow rate) and temperature.

  • Prepare Stock Solutions:

    • Solution A: In a 100 mL volumetric flask, dissolve 3-bromobenzonitrile (3.64 g, 20.0 mmol) and Pd(PPh₃)₄ (0.231 g, 0.20 mmol, 1 mol%) in 1,4-dioxane to the mark.

    • Solution B: In a separate 100 mL volumetric flask, dissolve (2-fluoro-5-methylphenyl)boronic acid (3.39 g, 22.0 mmol, 1.1 equiv) and K₂CO₃ (8.29 g, 60.0 mmol, 3.0 equiv) in a 3:1 mixture of 1,4-dioxane:water to the mark. Note: Sonication may be required to fully dissolve the base.

  • System Priming: Prime both pumps and lines with the respective stock solutions to waste to ensure no air is present in the system.

  • Optimization Runs: Set the BPR to 100 psi. For each run, set the desired reactor temperature and pump flow rates. Allow the system to reach a steady state (typically 3x the residence time) before collecting a sample for analysis by HPLC-MS.

    • Residence Time (τ): τ = Reactor Volume / Total Flow Rate

    • Total Flow Rate: Flow Rate (Pump A) + Flow Rate (Pump B)

Run Temp (°C) Flow Rate A (mL/min) Flow Rate B (mL/min) Total Flow (mL/min) Residence Time (min) Conversion (%)
1800.500.501.0010.075
21000.500.501.0010.092
31200.500.501.0010.0>99
41201.001.002.005.0>99
51202.002.004.002.596
61101.001.002.005.097

Table 1: Illustrative data for the optimization of the flow Suzuki coupling. Conversion determined by HPLC analysis of the crude reaction stream.

Analysis of Optimization: The data suggest that a temperature of 120°C provides excellent conversion. At this temperature, a residence time of 5 minutes is sufficient to drive the reaction to completion, offering a high throughput. Shorter residence times (e.g., 2.5 min) result in incomplete conversion.

Protocol 2: Optimized Synthesis Procedure

Based on the optimization data, the following protocol is recommended for productive synthesis.

  • Prepare Stock Solutions as described in section 3.4.1.

  • Set System Parameters:

    • Reactor Temperature: 120 °C

    • Pump A Flow Rate: 1.00 mL/min

    • Pump B Flow Rate: 1.00 mL/min

    • Back-Pressure: 100 psi

  • Run Synthesis: Prime the system and then switch the collection valve from waste to a collection flask.

  • Steady-State Collection: Continuously run the system, collecting the product stream. The system will produce the product at a rate of approximately 2.5 g/hour under these conditions.

  • System Shutdown: Upon completion, flush the entire system with clean 1,4-dioxane to prevent clogging and remove residual catalyst.[14]

Work-up and Purification
  • Combine the collected product stream in a separatory funnel.

  • Dilute the mixture with ethyl acetate (2x the collected volume) and deionized water (2x the collected volume).

  • Separate the organic layer. Wash the organic layer sequentially with 1M NaOH (1x volume) and saturated brine (1x volume).[15]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield 3-(2-Fluoro-5-methylphenyl)benzonitrile as a white to off-white solid.

Process Analytical Technology (PAT) for Monitoring

For robust process control, especially during extended runs, integrating in-line or on-line analytical tools is highly recommended.[16][17] This allows for real-time monitoring of the reaction to ensure it remains at a steady state and meets quality specifications.[18][19]

  • In-line IR/Raman Spectroscopy: A flow cell can be placed after the reactor to monitor the disappearance of starting material C-Br stretches or the appearance of product-specific peaks.[18]

  • Automated On-line HPLC/UPLC: An automated sampling loop can periodically inject a small volume of the reaction stream into an HPLC or UPLC system for quantitative analysis of conversion and purity.[16][20]

Safety Considerations

While flow chemistry provides inherent safety benefits, proper laboratory practices are paramount.[10]

  • Reagent Handling: Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • Pressurized System: All fittings and tubing must be rated for the operating pressure and temperature. A thorough leak check must be performed before heating the system. The BPR should be placed in a well-ventilated area.

  • Exothermic Potential: Although the flow reactor manages heat efficiently, be aware that mixing of reagents can be exothermic. Start the flow at room temperature before ramping up the heat.

  • Clogging: The use of a base like K₂CO₃ can potentially lead to solids formation. Ensure solutions are well-prepared and flush the system thoroughly after use. If clogging occurs, safely depressurize and cool the system before attempting to clear the blockage.[14]

Conclusion

This application note details a highly efficient, safe, and scalable continuous flow method for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The palladium-catalyzed Suzuki-Miyaura coupling was successfully translated from a batch concept to a continuous process with excellent conversion (>99%) and high throughput (τ = 5 min). The protocol demonstrates the power of flow chemistry to accelerate process development and provides a robust platform for the manufacturing of key pharmaceutical intermediates, aligning with the principles of green and sustainable chemistry.

References

  • SEQENS. (2024). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. [Link]

  • Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
  • IntechOpen. (2020).
  • Asynt. (2023). Role in API Manufacturing - Flow Chemistry.
  • ResearchGate. (2024). The advantages of flow chemistry for the pharmaceutical industry.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • H.E.L Group. (2024). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
  • Taylor & Francis eBooks. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flows. [Link]

  • Scribd. (n.d.). Flow Techniques.
  • AIR Unimi. (n.d.). Continuous flow Pd-catalyzed cross-coupling reactions with organolithium.
  • Bohrium. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
  • ACS Publications. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. [Link]

  • iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
  • Vapourtec. (2015).
  • ACS Publications. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. [Link]

  • NIH. (2015).
  • Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
  • Pure Synth. (2025). Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques.
  • DSpace@MIT. (n.d.). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis.
  • ACS Publications. (n.d.). Monitoring Reaction Kinetics in Solution by Continuous-Flow Methods: The Effects of Convection and Molecular Diffusion under Laminar Flow Conditions. [Link]

  • Senieer. (n.d.). New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing.
  • NIH. (2021). Continuous Flow Synthesis of Anticancer Drugs. [Link]

  • Chemical Science (RSC Publishing). (2024). Continuous flow synthesis enabling reaction discovery. [Link]

  • Guidechem. (n.d.). How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE?.
  • Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Organic Syntheses Procedure. (n.d.). Flame-dried flask and contents. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • ResearchGate. (n.d.). (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Semantic Scholar. (2023). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]

  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Purity of 3-(2-Fluoro-5-methylphenyl)benzonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for both high yield and purity.

Reaction Overview: The Suzuki-Miyaura Coupling Pathway

The synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromobenzonitrile (an electrophile) and (2-fluoro-5-methylphenyl)boronic acid (a nucleophile).[1][2][3] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and relatively mild conditions.[4][5]

The catalytic cycle, illustrated below, is fundamental to understanding and troubleshooting the reaction. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Active Pd(0) Catalyst OA_Complex Pd(II) Aryl Halide Complex Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step) + 3-Bromobenzonitrile TM_Complex Pd(II) Diaryl Complex OA_Complex->TM_Complex Transmetalation + (2-Fluoro-5-methylphenyl)boronic acid + Base TM_Complex->Pd0 Reductive Elimination - 3-(2-Fluoro-5-methylphenyl)benzonitrile Product Desired Product TM_Complex->Product ArylHalide 3-Bromobenzonitrile ArylHalide->OA_Complex BoronicAcid (2-Fluoro-5-methylphenyl)boronic acid BoronicAcid->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low or zero. What are the common causes and solutions?

Low or no yield is the most frequent challenge in Suzuki couplings. The cause is often multifactorial, stemming from reagent quality, atmospheric contamination, or suboptimal reaction conditions.[7][8]

Troubleshooting Low Yield

Potential Cause Scientific Explanation & Causality Recommended Solution(s)
Inactive Catalyst The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive state. Pre-catalysts may fail to reduce to Pd(0).[7][9] Use a fresh batch of catalyst. Ensure a rigorously inert atmosphere (N₂ or Ar) by thoroughly degassing solvents and purging the reaction vessel. Consider a pre-catalyst that is more air-stable.
Degraded Boronic Acid Boronic acids, especially arylboronic acids, are susceptible to protodeborylation (hydrolysis back to the arene) upon exposure to moisture and air.[1][9] Use fresh, high-purity (2-fluoro-5-methylphenyl)boronic acid.[10] If degradation is suspected, consider converting it to a more stable boronic ester derivative, such as a pinacol ester.
Inappropriate Base The base is crucial for activating the boronic acid for the transmetalation step.[1] If the base is too weak, insoluble, or hydrated, this step will be inefficient. For this coupling, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. K₃PO₄ can also be used.[8][11] Ensure the base is finely powdered and anhydrous.
Oxygen Contamination Oxygen not only deactivates the Pd(0) catalyst but also promotes the oxidative homocoupling of the boronic acid, a major side reaction.[1] Degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.[8][9]

| Suboptimal Temperature | The oxidative addition step is often rate-limiting and temperature-dependent.[6] Too low a temperature results in a sluggish reaction, while too high a temperature can promote side reactions or nitrile hydrolysis. | A typical starting point is 80-100°C.[8] If the reaction is slow, a modest increase in temperature (e.g., to 110-120°C with a high-boiling solvent like toluene or dioxane) may be beneficial.[8] |

Q2: I'm observing significant side products like homocoupled dimers. How can I minimize these?

The formation of symmetrical biaryls—either from the boronic acid (2,2'-difluoro-5,5'-dimethylbiphenyl) or the aryl halide (3,3'-dicyanobiphenyl)—is a common purity issue.

  • Cause: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates an oxidative cycle involving Pd(II) species.[1] It can also occur if a Pd(II) pre-catalyst is used and its reduction to Pd(0) is inefficient.

  • Solution:

    • Rigorous Degassing: This is the most critical factor. Ensure your solvents and reaction headspace are completely free of oxygen.

    • Catalyst Choice: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step. If using a Pd(II) pre-catalyst (e.g., Pd(dppf)Cl₂), ensure conditions are suitable for its rapid reduction.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

Q3: The nitrile group (-C≡N) in my product seems to be hydrolyzing. How can I prevent this?

Hydrolysis of the nitrile to a primary amide (-CONH₂) or a carboxylic acid (-COOH) can occur under the basic reaction conditions, especially with prolonged heating.

  • Cause: The nitrile group is susceptible to nucleophilic attack by hydroxide ions, which can be present in aqueous base solutions or formed in situ. This process is accelerated at higher temperatures.

  • Solution:

    • Milder Base: If hydrolysis is significant, switch from a very strong base (like NaOH) to a milder one such as K₂CO₃ or K₃PO₄.

    • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-90°C).

    • Shorter Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Troubleshooting_Workflow cluster_solutions Solutions Start Low Yield or Purity Issue CheckReagents 1. Verify Reagent Quality - Fresh Catalyst? - Fresh Boronic Acid? - Anhydrous Base? Start->CheckReagents CheckAtmosphere 2. Ensure Inert Atmosphere - Solvents Degassed? - System Purged? CheckReagents->CheckAtmosphere Reagents OK Sol_Reagents Replace old reagents. Use boronic ester. CheckReagents->Sol_Reagents Issue Found ReviewConditions 3. Review Reaction Conditions - Optimal Temp/Time? - Correct Solvent/Base? CheckAtmosphere->ReviewConditions Atmosphere OK Sol_Atmosphere Re-degas solvents. Improve purging technique. CheckAtmosphere->Sol_Atmosphere Issue Found AnalyzeByproducts 4. Analyze Byproducts (TLC, LC-MS) ReviewConditions->AnalyzeByproducts Conditions OK Sol_Conditions Adjust Temp. Screen Ligands/Bases. ReviewConditions->Sol_Conditions Issue Found Sol_Byproducts Address specific side reaction (e.g., Homocoupling -> Better Degassing) AnalyzeByproducts->Sol_Byproducts

Caption: A logical workflow for initial troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step starting protocol for this synthesis?

This protocol is a robust starting point that can be optimized further.

Experimental Protocol: Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq., finely powdered and dried).

  • Atmosphere Inerting:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2 mol%).

    • Add degassed solvents via cannula or syringe. A common and effective solvent system is a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution:

    • With vigorous stirring, lower the flask into a preheated oil bath at 90°C.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 8-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Q2: How do I select the optimal catalyst and ligand?

The choice of catalyst and its associated ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For coupling an electron-deficient aryl bromide (like 3-bromobenzonitrile) with a relatively neutral/electron-rich boronic acid, several systems are effective.

Comparison of Common Palladium Catalyst/Ligand Systems

Catalyst System Ligand Type Key Advantages & Considerations
Pd(PPh₃)₄ Monodentate Phosphine A classic, reliable Pd(0) catalyst. Can be sensitive to air. Good for general-purpose couplings.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine Excellent thermal stability and high activity. The wide bite angle of the dppf ligand is often beneficial. A go-to catalyst for many Suzuki couplings.[12]

| Pd(OAc)₂ + SPhos/XPhos | Buchwald Ligands (Biarylphosphines) | These are bulky, electron-rich ligands that excel at promoting the difficult oxidative addition of less reactive aryl halides (like aryl chlorides) but are also highly effective for aryl bromides, often allowing for lower catalyst loadings and temperatures.[13] |

Q3: How do I effectively purify the final product?

Purification aims to remove unreacted starting materials, catalyst residues, and reaction byproducts.

  • Column Chromatography: This is the most common method. The product, 3-(2-fluoro-5-methylphenyl)benzonitrile, is significantly less polar than the boronic acid and base residues. The homocoupled dimer of the boronic acid is nonpolar and will typically elute first. The desired product will follow, and any remaining 3-bromobenzonitrile will elute close to it. A shallow gradient of ethyl acetate in hexanes is recommended for good separation.

  • Recrystallization: If the product obtained after chromatography is still not pure, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final polishing step.

Parameter_Relationships Catalyst Catalyst/Ligand Yield Yield Catalyst->Yield Activity Purity Purity Catalyst->Purity Selectivity Base Base Base->Yield Transmetalation Rate SideReactions Side Reactions Base->SideReactions Hydrolysis Solvent Solvent Temp Temperature Solvent->Temp Boiling Point Solvent->Yield Solubility Temp->Yield Reaction Rate Temp->SideReactions Byproduct Formation SideReactions->Purity

Caption: Interdependence of key reaction parameters and outcomes.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sciencemadness.org. (2025, May 10). My Synthesis of 3-Bromobenzonitrile. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • ChemistryViews. (2022, November 5). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

Sources

Optimization

Troubleshooting common side reactions in 3-(2-Fluoro-5-methylphenyl)benzonitrile synthesis

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Overview of the Core Synthesis: Suzuki-Miyaura Coupling

The formation of the biaryl C-C bond in 3-(2-Fluoro-5-methylphenyl)benzonitrile is most effectively accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] The primary reactants are (2-fluoro-5-methylphenyl)boronic acid and 3-bromobenzonitrile. The reaction is prized for its versatility and functional group tolerance, but its complexity can lead to several side reactions that impact yield and purity.[1][2]

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Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)-X L₂ (Intermediate) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)-Ar² L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product Ar1X 3-Bromobenzonitrile (Ar¹-X) Ar1X->OxAdd Ar2B (2-Fluoro-5-methylphenyl)boronic Acid (Ar²-B(OH)₂) Ar2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?

Low or no conversion is a common issue stemming from several potential factors. A systematic check of your reagents and reaction setup is crucial.[2][3][4]

A1: Initial Troubleshooting Steps

  • Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing allows oxygen to oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

    • Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[6] If the catalyst is oxidized to Pd(II) before this can occur, the reaction cannot initiate.

    • Solution: Ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Reagent Quality: The stability of the boronic acid is a primary reason for low yields.[1]

    • Causality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive trimeric boroxine structures upon storage, especially in the presence of moisture.[5][7]

    • Solution: Use fresh, high-purity boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.[5]

  • Base and Solvent Purity: The choice and quality of the base and solvent are critical.

    • Causality: The base is required to activate the boronic acid for the transmetalation step.[6] If the base is old, clumpy, or of poor quality, this activation will be inefficient. Solvents, particularly ethers like THF or dioxane, can contain peroxide impurities that deactivate the catalyst.[5][8]

    • Solution: Use a finely powdered, dry base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[3] Ensure solvents are anhydrous and purified to remove contaminants.[8]

Parameter Potential Issue Recommended Action & Rationale
Atmosphere Oxygen contaminationDegas solvents thoroughly and maintain a positive inert gas pressure to protect the Pd(0) catalyst from oxidation.[5][9]
Catalyst Use of inactive Pd(II) source without a reducing agentUse a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the phosphine ligand can act as a reductant.
Boronic Acid Degradation (protodeboronation/boroxine formation)Use fresh, high-purity boronic acid or convert to a more stable pinacol ester.[1][5]
Base Poor quality, insufficient amount, or poor solubilityUse a dry, finely powdered base (e.g., K₃PO₄). For heterogeneous reactions, ensure vigorous stirring.[3][5]
Temperature Suboptimal for the specific catalyst/substrateWhile higher temperatures can increase reaction rates, they can also promote side reactions.[10] An initial screen from 80-110 °C is recommended.[11]
Q2: I'm observing a significant amount of 5-methyl-2-fluorobiphenyl as a byproduct. What is this, and how can I prevent it?

This byproduct is the result of a homocoupling side reaction, where two molecules of the (2-fluoro-5-methylphenyl)boronic acid couple with each other.[1][12]

A2: Mitigating Boronic Acid Homocoupling

  • Primary Cause: The presence of Pd(II) species and oxygen in the reaction mixture is a primary driver for homocoupling.[1][13][14] The Pd(II) can stoichiometrically couple two boronic acid molecules, being reduced to Pd(0) in the process.[13]

  • Mechanism: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling pathway instead of the desired cross-coupling cycle.[1]

  • Prevention Strategy:

    • Rigorous Degassing: This is the most critical step. Removing dissolved oxygen prevents both the oxidation of the Pd(0) catalyst and the oxidative mechanism of homocoupling.[9][13]

    • Controlled Catalyst Addition: Pre-heating the reaction mixture containing the aryl halide, base, and solvent before adding the catalyst and boronic acid can help consume trace oxygen and ensure the catalyst immediately enters the desired cycle.[9]

    • Use of Reducing Agents: In some industrial processes, a mild reducing agent like potassium formate is added to consume any residual oxygen and ensure the palladium remains in its active Pd(0) state.[13]

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Homocoupling_Side_Reaction Pd0 Pd(0)L₂ Oxygen O₂ Pd0->Oxygen Oxidation (Undesired) MainCycle Desired Suzuki Cycle Pd0->MainCycle Enters desired pathway PdII Pd(II) Species Oxygen->PdII Homocoupling Homocoupling PdII->Homocoupling Ar2B 2 x Ar²-B(OH)₂ Ar2B->Homocoupling Homocoupling->Pd0 Reduction Byproduct Ar²-Ar² (Homocoupled Dimer) Homocoupling->Byproduct

Caption: Formation of homocoupling byproduct via catalyst oxidation.

Q3: My mass spectrometry analysis shows a byproduct corresponding to benzonitrile. What is happening?

The presence of benzonitrile indicates a dehalogenation (or hydrodehalogenation) side reaction, where the bromine atom on the 3-bromobenzonitrile starting material is replaced by a hydrogen atom.[10][11]

A3: Understanding and Preventing Dehalogenation

  • Primary Cause: Dehalogenation occurs via the formation of a palladium-hydride (Pd-H) species.[11] This species can arise from the reaction of the palladium complex with various components in the mixture, such as amine bases, alcohol solvents, or even trace water.[1]

  • Mechanism: After the initial oxidative addition step, the Ar¹-Pd(II)-X intermediate can react with a hydride source. The subsequent reductive elimination of Ar¹-H (benzonitrile) regenerates the Pd(0) catalyst, creating a parasitic cycle that consumes the starting material.[1][11]

  • Prevention Strategy:

    • Choice of Base: Avoid amine bases if possible. Use inorganic bases like K₃PO₄ or K₂CO₃, which are less likely to be hydride sources.[1]

    • Solvent Selection: While alcohols can be used, they can also serve as hydride sources. Anhydrous aprotic solvents like toluene, dioxane, or THF are often preferred.[1]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination for the desired cross-coupled product, making it outcompete the dehalogenation pathway.[15][16]

    • Temperature Control: Carefully increasing the temperature can sometimes favor the desired coupling over dehalogenation, but excessively high temperatures can also promote it.[11]

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Dehalogenation_Pathway ArPdX Ar¹-Pd(II)-X L₂ Transmetal Transmetalation (Desired Path) ArPdX->Transmetal HydrideFormation Hydride Formation ArPdX->HydrideFormation ArPdAr Ar¹-Pd(II)-Ar² L₂ Transmetal->ArPdAr → Desired Product HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->HydrideFormation ArPdH Ar¹-Pd(II)-H L₂ HydrideFormation->ArPdH RedElimSide Reductive Elimination ArPdH->RedElimSide Dehalogenated Ar¹-H (Benzonitrile) RedElimSide->Dehalogenated Pd0 Pd(0)L₂ RedElimSide->Pd0

Caption: The dehalogenation side reaction pathway.

Q4: My workup is complete, but I'm finding impurities that look like an amide or carboxylic acid. How did this happen?

This indicates hydrolysis of the nitrile group . The basic conditions and presence of water in a Suzuki-Miyaura reaction can lead to the conversion of the -CN group into a primary amide (-CONH₂) and subsequently to a carboxylate salt (-COO⁻), which becomes a carboxylic acid (-COOH) upon acidic workup.[17][18][19]

A4: Preventing Nitrile Hydrolysis

  • Causality: The hydroxide ions present under basic conditions can act as nucleophiles, attacking the electrophilic carbon of the nitrile.[19] This initially forms an amide intermediate.[17] Under vigorous conditions (high temperature, prolonged reaction time), this amide can be further hydrolyzed to a carboxylic acid.[17][18]

  • Prevention Strategy:

    • Milder Base: Use the mildest base that is effective for the coupling reaction. Often, K₂CO₃ is sufficient and less harsh than stronger bases like NaOH or K₃PO₄, though the latter is often required for efficient coupling. A careful screen is necessary.

    • Minimize Water: While a small amount of water is often beneficial or required for Suzuki couplings (to help dissolve the inorganic base), using a large excess should be avoided.

    • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the starting materials are consumed (as monitored by TLC or LC-MS). Harsher conditions accelerate the rate of hydrolysis.[17]

    • Workup Conditions: During the workup, be mindful of the pH. If the reaction mixture is kept strongly basic for an extended period at elevated temperatures during solvent removal, hydrolysis can continue. Neutralize the mixture as soon as practical.

Byproduct Chemical Name Cause Prevention
Ar¹-CONH₂ 3-(2-Fluoro-5-methylphenyl)benzamidePartial hydrolysis of the nitrile groupUse milder base, control temperature and reaction time.[17][20]
Ar¹-COOH 3-(2-Fluoro-5-methylphenyl)benzoic acidComplete hydrolysis of the nitrile groupUse milder base, avoid excessive heat and prolonged reaction times, control workup pH.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 eq.), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq.), and a suitable base such as finely powdered K₃PO₄ (2.0 eq.).[11]

  • Catalyst/Ligand Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[11]

  • Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1). The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the limiting reagent.

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 3-bromobenzonitrile is consumed (typically 4-24 hours).[11]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Protocol 2: Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

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Troubleshooting_Workflow Start Problem: Low Yield or Impure Product CheckSM Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) Start->CheckSM SM_Consumed Starting Material Consumed? CheckSM->SM_Consumed IdentifyByproducts Identify Major Byproducts SM_Consumed->IdentifyByproducts Yes NoReaction Check Core Reaction Parameters SM_Consumed->NoReaction No Dehalogenation Benzonitrile Detected? (Dehalogenation) IdentifyByproducts->Dehalogenation Homocoupling Boronic Acid Dimer Detected? (Homocoupling) IdentifyByproducts->Homocoupling Hydrolysis Amide/Acid Detected? (Hydrolysis) IdentifyByproducts->Hydrolysis SolveDehalogenation Solution: - Change Base (e.g., K₃PO₄) - Use Bulky Ligand (e.g., SPhos) - Use Anhydrous Aprotic Solvent Dehalogenation->SolveDehalogenation SolveHomocoupling Solution: - Rigorously Degas Solvents - Use Fresh Boronic Acid - Control Catalyst Addition Homocoupling->SolveHomocoupling SolveHydrolysis Solution: - Use Milder Base (e.g., K₂CO₃) - Minimize Reaction Time/Temp - Control Workup pH Hydrolysis->SolveHydrolysis SolveNoReaction Solution: - Check Catalyst Activity (Degas!) - Verify Reagent Quality (esp. Boronic Acid) - Screen Temp/Solvent/Base NoReaction->SolveNoReaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Jedinak, L., Tomanova, P., & Dvorak, D. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 393-404. Available from: [Link]

  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020). Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Dunn, A. L., LeTiran, A., & Moody, C. J. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(5), 789-795. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available from: [Link]

  • The Journal of Organic Chemistry. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. Available from: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Google Patents. Purification of nitriles - US2388506A.
  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Available from: [Link]

  • Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka. Available from: [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Google Patents. US4189580A - Process for the preparation of nitriles.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Chemguide. the preparation of nitriles. Available from: [Link]

  • Royal Society of Chemistry. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (2015). Available from: [Link]

  • ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available from: [Link]

  • Chemistry LibreTexts. Preparation of Nitriles. (2023). Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(2-Fluoro-5-methylphenyl)benzonitrile

Welcome to the technical support guide for the purification of crude 3-(2-Fluoro-5-methylphenyl)benzonitrile by column chromatography. This resource is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-(2-Fluoro-5-methylphenyl)benzonitrile by column chromatography. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related biaryl compounds. Here, we synthesize technical protocols with field-proven insights to address common challenges and ensure a successful purification.

I. Understanding the Challenge: The Nature of the Beast

Before diving into protocols, it's crucial to understand the physicochemical characteristics of your target molecule and the context of its synthesis. 3-(2-Fluoro-5-methylphenyl)benzonitrile is a biaryl nitrile, a class of compounds often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Expected Physicochemical Properties:

  • Polarity: The presence of a nitrile group (-C≡N) and a fluorine atom imparts moderate polarity to the molecule. However, the two aromatic rings constitute a significant non-polar surface area. This dual nature is key to designing the chromatographic separation.

  • Solubility: The compound is expected to have low solubility in highly non-polar solvents like hexanes and good solubility in moderately polar solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc). It is generally insoluble in water.

Anticipated Impurities from a Suzuki-Miyaura Synthesis:

A typical Suzuki-Miyaura coupling to form this product would involve reacting a boronic acid/ester with an aryl halide. Therefore, the crude product is likely to contain:

  • Unreacted Starting Materials: e.g., 3-bromobenzonitrile and (2-fluoro-5-methylphenyl)boronic acid.

  • Homo-coupled Byproducts: Biphenyl derivatives formed from the coupling of two molecules of the same starting material.

  • Protodeborylated Byproducts: Where the boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: This can be present in various forms and often streaks during chromatography if not addressed.

  • Phosphine Ligands and their Oxides: If phosphine-based ligands were used in the coupling reaction.

II. Experimental Workflow: A Step-by-Step Guide

This section provides a detailed protocol for the purification of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Purification_Workflow cluster_pre_purification Pre-Purification Steps cluster_chromatography_prep Chromatography Preparation cluster_purification Column Chromatography cluster_post_purification Post-Purification Analysis A Aqueous Workup B Drying and Concentration A->B Remove aqueous impurities C TLC Analysis for Solvent System Optimization B->C D Sample Loading Method Selection C->D Determine optimal mobile phase E Column Packing D->E F Sample Loading E->F G Elution and Fraction Collection F->G H TLC Analysis of Fractions G->H I Pooling and Concentration of Pure Fractions H->I Identify pure fractions J Characterization of Purified Product I->J

Caption: A comprehensive workflow for the purification of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Step 1: Pre-Chromatography Workup
  • Objective: To remove the bulk of inorganic salts, water-soluble impurities, and residual base from the reaction mixture.

  • Protocol:

    • Dilute the crude reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid or oil.

Step 2: Thin-Layer Chromatography (TLC) for Method Development
  • Objective: To determine the optimal solvent system (mobile phase) for the separation. The goal is to have the target compound with a retention factor (Rƒ) of approximately 0.2-0.4 for good separation.[1][2]

  • Protocol:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.

    • Visualize the spots under a UV lamp (254 nm).

    • The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots.

Solvent System (Hexanes:Ethyl Acetate) Observed Rƒ of Product Recommendation
95:5< 0.1Increase polarity (e.g., to 90:10)
80:20~0.3Optimal starting point for column
50:50> 0.6Decrease polarity (e.g., to 70:30)
Step 3: Column Packing and Sample Loading
  • Objective: To prepare a well-packed silica gel column and load the crude product for separation.

  • Protocol:

    • Column Packing (Wet Slurry Method):

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes).

      • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

      • Add another layer of sand on top of the silica gel.

      • Equilibrate the column by running the starting mobile phase through it until the pack is stable. Crucially, never let the solvent level drop below the top of the silica gel. [3]

    • Sample Loading:

      • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top layer of sand.

      • Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.

Step 4: Elution and Fraction Collection
  • Objective: To pass the mobile phase through the column to separate the components and collect them in fractions.

  • Protocol:

    • Begin eluting with the starting mobile phase determined by TLC (e.g., 80:20 hexanes:ethyl acetate).

    • Collect the eluent in a series of test tubes or flasks.

    • If the separation between the product and impurities is large, you can use an isocratic elution (the same solvent mixture throughout).

    • If the impurities are close to the product, a gradient elution may be necessary. This involves gradually increasing the polarity of the mobile phase (e.g., from 80:20 to 70:30 hexanes:ethyl acetate) to elute the more polar compounds.

    • Monitor the separation by spotting alternate fractions on a TLC plate and developing it.

    • Once the fractions containing the pure product are identified, combine them.

    • Evaporate the solvent under reduced pressure to obtain the purified 3-(2-Fluoro-5-methylphenyl)benzonitrile.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process.

Troubleshooting_Guide cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Product is not eluting from the column C1 Mobile phase is not polar enough P1->C1 C2 Compound has decomposed on the silica P1->C2 P2 Poor separation of product and impurities C3 Inappropriate solvent system P2->C3 C4 Column is overloaded P2->C4 P3 Product is eluting with the solvent front C5 Mobile phase is too polar P3->C5 P4 Streaking of spots on TLC and column C6 Residual palladium catalyst or highly polar impurity P4->C6 S1 Increase the polarity of the mobile phase (gradient elution) C1->S1 S2 Use a less acidic stationary phase (e.g., neutral alumina) or deactivate silica gel with triethylamine C2->S2 S3 Re-optimize the solvent system using TLC with different solvent combinations (e.g., DCM/hexanes) C3->S3 S4 Use a larger column or reduce the amount of crude material loaded C4->S4 S5 Decrease the polarity of the mobile phase C5->S5 S6 Pre-filter the crude mixture through a pad of Celite® before loading onto the column C6->S6

Caption: A troubleshooting decision tree for common column chromatography issues.

FAQs:

  • Q: My product seems to be degrading on the silica gel. What can I do?

    • A: Some compounds, particularly those with acidic or basic functionalities, can be sensitive to the slightly acidic nature of silica gel. You can try neutralizing the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your mobile phase. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

  • Q: I see a black/grey streak at the top of my column that isn't moving. What is it?

    • A: This is very likely residual palladium catalyst from your coupling reaction. While it often stays at the top of the column, it can sometimes leach into your fractions. To prevent this, you can pre-filter your crude product through a plug of Celite® or a short pad of silica gel before performing the main column chromatography.[4][5]

  • Q: The separation on my column is much worse than what I saw on the TLC plate. Why?

    • A: This can happen for several reasons. Overloading the column with too much crude material is a common cause. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. Another reason could be poor column packing, leading to channeling. Ensure your silica gel is packed uniformly without any air bubbles or cracks.

  • Q: My crude product won't dissolve in the mobile phase. How should I load it onto the column?

    • A: This is a perfect scenario for the "dry loading" method described in Step 3. Dissolving the compound in a strong solvent like dichloromethane, adsorbing it onto a small amount of silica gel, and then loading the resulting powder onto the column is the most effective approach.

IV. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling 3-(2-Fluoro-5-methylphenyl)benzonitrile and the solvents.

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors and fine silica gel particles.

  • Handling of Silica Gel: Silica gel is a fine powder that can cause respiratory irritation. Avoid generating dust when handling it.

  • Solvent Hazards: The solvents used (hexanes, ethyl acetate, dichloromethane) are flammable and/or toxic. Keep them away from ignition sources and handle them with care.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, according to your institution's safety guidelines.

V. References

  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from BenchChem Technical Support.

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 1.

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from University of Connecticut.

  • Brainly. (2023). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values? Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from Professor Dave Explains.

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 3-(2-Fluoro-5-methylphenyl)benzonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(2-Fluoro-5-methylphenyl)benzonitrile via recrystallization. Our focus is on...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(2-Fluoro-5-methylphenyl)benzonitrile via recrystallization. Our focus is on delivering practical, field-proven insights to overcome common challenges and achieve high purity standards.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1] The core concept involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either present in smaller quantities or have different solubility profiles, are excluded from this lattice and remain in the cooled solvent (the "mother liquor").[2]

The success of this technique hinges on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[1][2] This temperature-dependent solubility gradient is the driving force for obtaining a high-yield recovery of the purified product.[3]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the recrystallization of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Q1: What is the best starting solvent for recrystallizing 3-(2-Fluoro-5-methylphenyl)benzonitrile? A1: The ideal solvent should dissolve the solute effectively at high temperatures but poorly at low temperatures.[4] For aromatic nitriles like the target compound, a good starting point is to test alcohols (e.g., ethanol, isopropanol) or a mixed-solvent system. A frequently effective combination for aromatic compounds is a non-polar solvent (like hexanes or heptane) paired with a more polar solvent in which the compound is more soluble (like ethyl acetate or acetone).[4][5] Small-scale solubility tests are essential to determine the optimal solvent or solvent ratio.

Q2: My recrystallized product is still colored. How can I remove the colored impurities? A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] The colored molecules adsorb onto the surface of the carbon. Use charcoal sparingly, as it can also adsorb some of your target compound, potentially reducing the yield. After a brief boiling period with the charcoal, perform a hot filtration to remove it along with any other insoluble impurities.[4]

Q3: What is the expected melting point of pure 3-(2-Fluoro-5-methylphenyl)benzonitrile? A3: While specific experimental data for this exact compound is not widely published, we can infer from related structures. For instance, the similar compound 5-Fluoro-2-methylbenzonitrile has a reported melting point of 43-45 °C. The parent compound, benzonitrile, is a liquid at room temperature.[6] It is critical to measure the melting point of your purified product. A sharp melting point range is a strong indicator of high purity, which can be further confirmed using techniques like HPLC.[7]

Q4: How can I improve my recovery yield? A4: Low recovery is a common challenge. To improve your yield, consider the following:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[3] Using an excess will keep more of your product dissolved in the mother liquor upon cooling.[8]

  • Ensure Complete Cooling: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath to maximize precipitation.[4][9]

  • Prevent Premature Crystallization: During hot filtration, premature crystallization can occur in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution quickly.[9]

Section 3: In-Depth Troubleshooting Guide

This section provides solutions to more persistent issues that may arise during the recrystallization process.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the solid melts and separates as an insoluble liquid phase at a temperature above its melting point before it has a chance to crystallize from the solution.[4] This is often due to the solvent's boiling point being too high or the presence of significant impurities that depress the melting point.[10]

Solutions:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional "soluble solvent" to lower the solution's saturation point, allowing it to cool to a lower temperature before precipitation begins.[4][10]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent or adjust the ratio of your mixed-solvent system.

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool very slowly to room temperature on an insulated surface before moving it to an ice bath.[4]

  • Induce Crystallization: Use a seed crystal of the pure compound or scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3][4]

Problem 2: No Crystals Form Upon Cooling

This is typically caused by one of two issues: using too much solvent, resulting in an unsaturated solution, or the solution becoming supersaturated.[8]

Solutions:

  • Reduce Solvent Volume: If too much solvent was used, gently boil off a portion of it to re-establish a saturated solution and attempt cooling again.[8]

  • Induce Crystallization (for Supersaturation):

    • Scratching: Gently scratch the inner surface of the flask with a glass rod. The microscopic scratches provide a surface for crystal nucleation.[10]

    • Seeding: Add a single, pure "seed crystal" of your compound to the solution. This acts as a template for crystal growth.[3]

    • Ultra-Cooling: If the above methods fail, cooling the flask in a dry ice/acetone bath can sometimes force precipitation, although this may lead to smaller, less pure crystals.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Cooling Solution Issue What is the issue? Start->Issue Result Pure Crystals Formed Issue->Result Solid precipitates OilingOut Compound 'Oils Out' Issue->OilingOut Liquid droplets appear NoCrystals No Crystals Form Issue->NoCrystals Solution remains clear SolveOil 1. Re-heat & add more solvent. 2. Slow down cooling. 3. Use seed crystal or scratch. OilingOut->SolveOil SolveNoCrystals Is solution clear? NoCrystals->SolveNoCrystals SolveOil->Start Retry Cooling TooMuchSolvent Boil off excess solvent and re-cool. SolveNoCrystals->TooMuchSolvent Yes, but suspect too much solvent Supersaturated 1. Scratch flask with glass rod. 2. Add a seed crystal. SolveNoCrystals->Supersaturated Yes, likely supersaturated TooMuchSolvent->Start Retry Cooling Supersaturated->Start Retry Cooling RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve 1. Dissolve in minimum hot solvent Crude->Dissolve HotFilter 2. Hot Filtration (remove insolubles) Dissolve->HotFilter Cool 3. Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter 4. Vacuum Filtration Cool->VacuumFilter Wash 5. Wash with ice-cold solvent VacuumFilter->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Step-by-step workflow for a standard recrystallization experiment.

Section 5: Data & Resources

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityFDA Class [11]Notes
Ethanol 78PolarClass 3Good general-purpose solvent for moderately polar compounds. [5]
Isopropanol 82PolarClass 3Similar to ethanol, slightly less polar.
Ethyl Acetate 77IntermediateClass 3Often used in mixed systems with hexanes. [5]
Acetone 56PolarClass 3Very polar, good solvent but low boiling point can be a challenge.
Toluene 111Non-polarClass 2Good for aromatic compounds, but higher boiling point can risk oiling out.
Hexanes/Heptane ~69 / ~98Non-polarClass 2/3Typically used as the "anti-solvent" in mixed systems for aromatic compounds. [4]
Water 100Very PolarN/AGenerally unsuitable for non-polar organic compounds unless they have polar functional groups. [5]

Note: FDA solvent classes relate to their acceptable use in pharmaceuticals, with Class 3 being the least toxic. [11]

Section 6: References

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • Choice of Solvent. Chemistry LibreTexts. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Troubleshooting (Crystallization). Chemistry LibreTexts. [Link]

  • How can I purify impure benzonitrile? ResearchGate. [Link]

  • Recrystallization. Michigan State University, Department of Chemistry. [Link]

  • Recrystallization Issues. Reddit r/Chempros. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile. PubChem. [Link]

  • Benzonitrile. Sciencemadness Wiki. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals. National Institutes of Health (NIH). [Link]

  • Benzonitrile. Wikipedia. [Link]

  • Rapid purification of fluorine-18 containing synthons using molecularly imprinted polymer cartridges. ResearchGate. [Link]

  • 3-Fluoro-5-methoxy-2-methylbenzonitrile. PubChem. [Link]

  • 3-Fluoro-5-(4-fluoro-2-methylphenoxy)benzonitrile. PubChem. [Link]

  • 2-Fluoro-5-formylbenzonitrile. Pharmaffiliates. [Link]

Sources

Troubleshooting

Preventing decomposition of 3-(2-Fluoro-5-methylphenyl)benzonitrile during storage

Welcome to the dedicated technical support guide for 3-(2-Fluoro-5-methylphenyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-(2-Fluoro-5-methylphenyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this key chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address challenges you may encounter during storage and handling.

Introduction

3-(2-Fluoro-5-methylphenyl)benzonitrile is a vital building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3][4] Its unique chemical structure, featuring a fluorinated phenyl ring and a nitrile group, makes it susceptible to specific degradation pathways if not stored and handled correctly. This guide provides a comprehensive overview of the potential decomposition mechanisms and outlines best practices to maintain its purity and efficacy over time.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section addresses specific issues that may arise during the storage of 3-(2-Fluoro-5-methylphenyl)benzonitrile, presented in a question-and-answer format to help you quickly identify and solve potential problems.

Issue 1: Gradual decrease in purity over time, with the appearance of a new peak in HPLC analysis.

Question: I have been storing a batch of 3-(2-Fluoro-5-methylphenyl)benzonitrile at room temperature on the lab bench. After a few months, HPLC analysis shows a decrease in the main peak's area percentage and the emergence of a more polar impurity. What is the likely cause, and how can I prevent this?

Probable Cause: The most probable cause is hydrolysis of the nitrile group.[5][6] In the presence of ambient moisture, the nitrile group (-C≡N) can slowly hydrolyze to a carboxylic acid, forming 3-(2-Fluoro-5-methylphenyl)benzoic acid. This reaction can be catalyzed by trace amounts of acidic or basic impurities on the glassware or in the atmosphere.[7] The resulting carboxylic acid is significantly more polar, which explains the appearance of a new, earlier-eluting peak in a reverse-phase HPLC method.

Solution:

  • Strict Moisture Control: Always handle and store 3-(2-Fluoro-5-methylphenyl)benzonitrile in a dry environment.[8] If possible, use a glove box or a glove bag with a dry atmosphere.[9]

  • Inert Atmosphere Storage: For long-term storage, it is highly recommended to blanket the compound with an inert gas such as nitrogen or argon.[10][11][12] This displaces atmospheric moisture and oxygen, significantly slowing down hydrolytic and oxidative degradation.[13]

  • Appropriate Containers: Store the compound in a tightly sealed container made of inert material, such as amber glass, to prevent moisture ingress and light exposure.[8][14] Specialized packaging like Sure/Seal™ bottles are ideal for storing and dispensing air- and moisture-sensitive reagents.[15][16]

  • Low-Temperature Storage: Storing the compound at a reduced temperature (e.g., 2-8 °C or -20 °C) will decrease the rate of any potential chemical degradation, including hydrolysis.[8]

Issue 2: Discoloration (e.g., yellowing) of the compound upon prolonged storage.

Question: My sample of 3-(2-Fluoro-5-methylphenyl)benzonitrile, which was initially a white to off-white solid, has developed a yellowish tint after being stored in a clear glass vial on a shelf. What could be causing this change in appearance?

Probable Cause: Discoloration is often an indicator of photodegradation . Aromatic compounds can absorb UV light, leading to the formation of colored byproducts.[17][18] While the exact photodegradation products of this specific molecule are not extensively documented, exposure to light can initiate radical reactions or other rearrangements, resulting in impurities that absorb visible light.[18]

Solution:

  • Protection from Light: Always store 3-(2-Fluoro-5-methylphenyl)benzonitrile in a light-protected container, such as an amber glass vial or a container wrapped in aluminum foil.[8]

  • Storage Location: Keep the container in a dark place, such as a cabinet or a refrigerator, away from direct sunlight or strong artificial light sources.

  • Purity Assessment: If discoloration is observed, it is crucial to re-analyze the material's purity by HPLC or another suitable method before use to ensure it meets the requirements of your experiment.

Visualizing Decomposition: Potential Pathways

To better understand the chemical changes that can occur, the following diagrams illustrate the primary decomposition pathways.

hydrolysis_pathway reactant 3-(2-Fluoro-5-methylphenyl)benzonitrile intermediate Amide Intermediate reactant->intermediate H₂O (H⁺ or OH⁻) product 3-(2-Fluoro-5-methylphenyl)benzoic Acid intermediate->product H₂O (H⁺ or OH⁻)

Caption: Hydrolysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

photodegradation_pathway reactant 3-(2-Fluoro-5-methylphenyl)benzonitrile excited_state Excited State reactant->excited_state hν (Light) products Colored Degradation Products excited_state->products Radical reactions, rearrangements

Caption: General pathway for photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability?

For optimal long-term stability, 3-(2-Fluoro-5-methylphenyl)benzonitrile should be stored at -20°C to 8°C in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) .[8][10][19]

Q2: Is it necessary to use an inert atmosphere for short-term storage?

For short-term storage (a few days to a week), storage in a tightly sealed container in a desiccator to protect from moisture may be sufficient. However, for any extended period, or if the compound is accessed frequently, blanketing with an inert gas is strongly recommended to prevent cumulative degradation from moisture and air exposure.[9][19]

Q3: The material safety data sheet (MSDS) mentions incompatibility with strong acids, strong bases, and strong oxidizing agents. Why is this important for storage?

These incompatibilities are critical to consider for storage to prevent accidental contact that could lead to vigorous and potentially hazardous reactions.[20]

  • Strong Acids/Bases: Can aggressively catalyze the hydrolysis of the nitrile group.[7]

  • Strong Oxidizing Agents: Can react with the aromatic rings or the methyl group, leading to decomposition.

Therefore, store this compound away from containers of strong acids, bases, and oxidizers.

Q4: How can I check the purity of my stored 3-(2-Fluoro-5-methylphenyl)benzonitrile?

High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity checks.[21] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) and UV detection is a good starting point for method development. For more detailed structural confirmation and identification of impurities, techniques like LC-MS, GC-MS, and NMR spectroscopy are invaluable.[21]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Objective: To determine the purity of a sample and detect the presence of degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient 50% B to 95% B over 15 min
  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

Workflow for Stability Assessment

stability_workflow cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Initial Sample B Store under Recommended Conditions (-20°C, Inert, Dark) A->B C Store under Test Conditions (e.g., RT, Light, Air) A->C D Time Point Analysis (e.g., T=0, 1, 3, 6 months) B->D C->D E HPLC Purity Check D->E F LC-MS for Impurity ID E->F G Compare Purity Data E->G H Confirm Storage Protocol or Identify Degradation G->H

Sources

Optimization

Catalyst selection and optimization for 3-(2-Fluoro-5-methylphenyl)benzonitrile synthesis

Technical Support Center: Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The content is structured to address common challenges and optimization parameters, moving from general principles to specific troubleshooting scenarios.

Reaction Overview and Mechanism

The synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a crucial carbon-carbon bond between an aryl halide (3-bromobenzonitrile) and an organoboron species (2-fluoro-5-methylphenylboronic acid).[1][2] Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

Reaction Scheme:

  • Aryl Halide: 3-Bromobenzonitrile[3]

  • Organoboron Reagent: 2-Fluoro-5-methylphenylboronic acid[4]

  • Catalyst: Palladium(0) complex

  • Product: 3-(2-Fluoro-5-methylphenyl)benzonitrile

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln (Active Catalyst) Trans_Complex Ar-Pd(II)(Ar')Ln (Transmetalation Complex) Pd0->Trans_Complex OA_Complex Ar-Pd(II)(X)Ln (Oxidative Addition Complex) OA_Complex->Pd0 Trans_Complex->OA_Complex OA_label Oxidative Addition RE_label Reductive Elimination Trans_label Transmetalation ArX_in Ar-X In (3-Bromobenzonitrile) ArB_in Ar'-B(OH)2 In (2-Fluoro-5-methylphenyl boronic acid) + Base Product_out Ar-Ar' Out (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) for Reaction Optimization

This section addresses common questions regarding the selection of reagents and conditions to maximize reaction efficiency and yield.

Q: What is the most suitable palladium catalyst source?

A: The active catalyst is a Palladium(0) species, but for stability and ease of handling, Pd(II) precatalysts are commonly used.[5] These must be reduced in situ to generate the active Pd(0) catalyst.

  • Common Precatalysts:

    • Pd(OAc)₂ / PdCl₂(PPh₃)₂: Cost-effective and common, but may require careful optimization to ensure efficient reduction to Pd(0).

    • Pd₂(dba)₃: A Pd(0) source that generates the active catalyst via ligand exchange.

    • Pre-formed Buchwald Precatalysts (e.g., XPhos-Pd-G3): These are well-defined Pd(II) complexes designed for rapid, clean conversion to the active Pd(0) catalyst, often providing higher activity and reproducibility, especially for challenging substrates.[7]

Q: How do I select the optimal phosphine ligand?

A: The ligand is critical; it stabilizes the palladium center, influences its reactivity, and is essential for promoting both the oxidative addition and reductive elimination steps.[5][8] For coupling an aryl bromide like 3-bromobenzonitrile, bulky and electron-rich phosphine ligands are generally the most effective.[1][9]

Ligand Type Key Characteristics Recommended Ligands Rationale
Monodentate Biarylphosphines High steric bulk, electron-rich.[9]SPhos, XPhos, RuPhosExcellent for promoting oxidative addition of aryl halides and facilitating reductive elimination. Often considered the gold standard for versatile Suzuki couplings.[7][10]
Triphenylphosphine (PPh₃) Traditional, less bulky, less electron-donating.PPh₃A classic, inexpensive choice but often requires higher temperatures and may be less effective for sterically hindered or electron-rich substrates compared to modern biarylphosphine ligands.[9]
N-Heterocyclic Carbenes (NHCs) Very strong electron donors, sterically bulky.[1]IPr, PEPPSI-iPrHighly effective, particularly for less reactive aryl chlorides, and can offer high stability.[1][5]

Q: Which base should I choose and why?

A: The base is not merely a pH adjuster; its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[11][12] The choice of base can significantly impact yield and reaction rate.[11]

Base Strength Common Solvents Typical Use Case
K₂CO₃ (Potassium Carbonate) ModerateToluene/Water, Dioxane/WaterA robust, general-purpose base for many Suzuki couplings. Often used in aqueous mixtures.[7][11]
K₃PO₄ (Potassium Phosphate) StrongToluene, Dioxane, THF (often anhydrous)Very effective, especially for less reactive substrates or when anhydrous conditions are needed to prevent boronic acid decomposition.[7][10][11]
Cs₂CO₃ (Cesium Carbonate) StrongToluene, Dioxane, THFHighly effective and more soluble in organic solvents, often succeeding where other bases fail, particularly in difficult couplings.[11][13]
KF (Potassium Fluoride) MildTHFUsed when base-sensitive functional groups are present on the substrates.[12]

Q: What solvent system is recommended?

A: The solvent must dissolve the reactants and keep the catalyst soluble and active.[14] Aprotic solvents, often mixed with water to dissolve the inorganic base, are standard.[5]

  • Toluene/Water or Dioxane/Water: Classic biphasic systems that are effective for a wide range of Suzuki couplings.[1][5]

  • Tetrahydrofuran (THF)/Water: Another excellent choice, particularly as THF can be easier to remove under vacuum.[5][15]

  • Dimethylformamide (DMF): A polar aprotic solvent that can be useful but may lead to different selectivity in some cases and is harder to remove.[15]

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Q1: Are reagents high quality and stable? Start->Check_Reagents Check_Atmosphere Q2: Was the reaction properly degassed? Start->Check_Atmosphere Check_Conditions Q3: Are the reaction conditions optimal? Start->Check_Conditions Sol_Reagents Use fresh boronic acid or a stable pinacol ester. Verify purity of aryl halide. Check_Reagents->Sol_Reagents No Sol_Atmosphere Degas solvent thoroughly (e.g., sparge with Ar/N₂ for 30 min). Maintain positive inert gas pressure. Check_Atmosphere->Sol_Atmosphere No Sol_Conditions Screen alternative bases (K₃PO₄, Cs₂CO₃). Screen more active ligands (SPhos, XPhos). Increase temperature. Check_Conditions->Sol_Conditions No

Caption: Initial troubleshooting workflow for low-yield reactions.

Q1: My reaction yield is very low, and I see mostly unreacted starting materials. What should I investigate first?

A: This is a classic symptom of an inactive catalytic system or reagent degradation.

  • Catalyst Deactivation: The Pd(0) catalyst is extremely sensitive to oxygen.[16] Ensure your solvents were rigorously degassed (e.g., by sparging with nitrogen or argon for 20-30 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout.[13][16]

  • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (decomposition) upon storage, especially in the presence of moisture.[5][16] Use a fresh bottle of 2-fluoro-5-methylphenylboronic acid or verify the purity of your existing stock. For challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[16]

  • Suboptimal Conditions: If the above are not the issue, your catalyst/ligand/base combination may not be active enough. Consider switching to a more potent system:

    • Change the Base: Move from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[11][13]

    • Change the Ligand: If using PPh₃, switch to a bulkier, more electron-rich biarylphosphine ligand like SPhos or XPhos.[7][10]

Q2: I'm observing a significant amount of a biphenyl byproduct derived from my boronic acid (homocoupling). What causes this?

A: The homocoupling of boronic acids is a common side reaction, typically promoted by the presence of oxygen or excess Pd(II) species before the catalytic cycle begins.[5]

  • Cause: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

  • Solution: The primary solution is meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere.[14] Using a precatalyst that cleanly and efficiently generates the Pd(0) active species can also minimize the amount of Pd(II) available to participate in this side reaction.

Q3: My aryl bromide is being consumed, but my product yield is low, and I see a dehalogenated byproduct (benzonitrile with the methyl-fluoro-phenyl group). Why?

A: This side reaction is known as dehalogenation or reduction. After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source in the mixture instead of the boronic acid.

  • Potential Hydride Sources: Impurities in solvents (like alcohols) or the base can sometimes act as hydride donors.[16]

  • Solution: Ensure you are using high-purity, anhydrous solvents. If the problem persists, screening different bases or solvent systems may be necessary.

Q4: My purification is difficult because of an impurity that is very close to my product on TLC/LC. What is the likely culprit?

A: Besides the homocoupled boronic acid, the other likely impurity is the homocoupled product of your aryl halide (3,3'-dicyanobiphenyl). This can occur if the transmetalation step is slow relative to other pathways.

  • Solution: Optimizing the reaction to speed up the transmetalation step can suppress this side reaction. This often involves using a stronger base (K₃PO₄ or Cs₂CO₃) or a more active ligand system. Additionally, careful column chromatography with a shallow solvent gradient is often required to separate these closely related biaryl compounds.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 3-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv)[4]

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)[11]

  • Phosphine Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[11]

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromobenzonitrile, 2-fluoro-5-methylphenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand, dissolve them in a small amount of degassed solvent, and add this solution to the main reaction flask via syringe. Alternatively, for air-stable precatalysts, they can be added in step 1.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the 3-bromobenzonitrile starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-Fluoro-5-methylphenyl)benzonitrile.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Sciencemadness.org. (2025). My Synthesis of 3-Bromobenzonitrile. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • Fine Chemical Intermediates. (n.d.). 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling. Retrieved from [Link]

  • Wiley Online Library. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

Sources

Troubleshooting

Solvent effects on the reaction rate of 3-(2-Fluoro-5-methylphenyl)benzonitrile formation

Technical Support Center: 3-(2-Fluoro-5-methylphenyl)benzonitrile Synthesis A Senior Application Scientist's Guide to Solvent Effects on Reaction Rate and Optimization Welcome to the technical support guide for the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Fluoro-5-methylphenyl)benzonitrile Synthesis

A Senior Application Scientist's Guide to Solvent Effects on Reaction Rate and Optimization

Welcome to the technical support guide for the synthesis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this and similar biaryl compounds. As your Senior Application Scientist, my goal is to provide not just troubleshooting steps but also a deeper understanding of the underlying principles that govern reaction success, with a specific focus on the critical role of the solvent.

The formation of the C-C bond between the two aromatic rings in 3-(2-Fluoro-5-methylphenyl)benzonitrile is a sophisticated process where the reaction environment—primarily the solvent—dictates the efficiency, speed, and cleanliness of the transformation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is extremely slow or has stalled. How do I determine if the solvent is the problem?

Answer: A sluggish reaction is one of the most common issues in cross-coupling chemistry, and the solvent is a primary suspect. The solvent's role extends far beyond simply dissolving the reactants; it influences the stability of the catalytic species, the transition states of key mechanistic steps, and the solubility of the base.

The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) complex.[1] The polarity of the solvent plays a crucial role here. A more polar solvent can stabilize the highly polar transition states involved in this step, potentially accelerating the reaction.[2][3] However, the relationship is not always linear and is highly dependent on the specific substrates and ligands used.[4][5]

Troubleshooting Steps:

  • Check Solubility: First, ensure all components (aryl halide, boronic acid, base, and catalyst) are adequately soluble at the reaction temperature. Poor solubility is a common cause of slow reactions.

  • Consider a Solvent Screen: If solubility is not the issue, the solvent's electronic effects are likely at play. A small-scale screen of solvents from different classes (e.g., a nonpolar aromatic like Toluene, an ether like 1,4-Dioxane or 2-MeTHF, and a polar aprotic solvent like DMF) is the most effective diagnostic tool.

  • Evaluate Water Content: For Suzuki couplings, a small amount of water is often beneficial and can accelerate the reaction, particularly when using inorganic bases like K₂CO₃ or K₃PO₄.[6][7] A biphasic system (e.g., Toluene/Water or Dioxane/Water) can be highly effective. One study found that a 3:2 mixture of Methanol/Water provided excellent results.[8]

Q2: What are the most common solvents for this type of Suzuki reaction, and how do their properties affect the reaction rate?

Answer: The choice of solvent has a profound impact on the reaction outcome. Solvents for Suzuki-Miyaura couplings can be broadly categorized, and their effects are summarized below.

Solvent ClassExamplesDielectric Constant (ε)Typical Effect on Reaction Rate & Rationale
Nonpolar Aromatic Toluene, XyleneLow (~2.4)Moderate Rate. Good at solubilizing nonpolar organic reactants and catalysts. Often used in a biphasic mixture with water to dissolve the inorganic base.[6]
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)Low to Moderate (2.2 - 7.6)Often a Good Starting Point. These are versatile solvents that balance the solubility of organic and organometallic species. 2-MeTHF is considered a greener alternative to THF.[9]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)High (37 - 47)Can Significantly Accelerate Rate, but with Caveats. These solvents excel at dissolving salts (like the base) and stabilizing polar intermediates in the catalytic cycle.[2][7] However, some coordinating solvents like MeCN and DMF can alter the catalytic species itself, which may affect selectivity in more complex substrates.[4][10] The reaction rate can be over an order of magnitude faster in a polar solvent compared to a nonpolar one.[3]
Polar Protic Water, Alcohols (e.g., Isopropanol, Ethanol)High (18 - 80)Used as Co-solvents. Alcohols and water are rarely used alone but are frequently added to organic solvents. They are excellent at dissolving inorganic bases and can facilitate the transmetalation step.[4][8] However, protic solvents can also "cage" nucleophiles through hydrogen bonding, which can sometimes slow reactions.[11]
Q3: I am observing significant homocoupling of my boronic acid starting material. Can solvent choice mitigate this side reaction?

Answer: Yes, while homocoupling is often linked to the presence of oxygen, the choice of solvent and reaction setup is critical for minimizing it.[12] Homocoupling of the boronic acid is an oxidative process that competes with the desired cross-coupling pathway.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical step. Regardless of the solvent used, it must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.[12]

  • Solvent Polarity and Water: Some studies suggest that highly polar aprotic solvents or excessive water content can sometimes promote homocoupling. A well-balanced biphasic system, such as Toluene/Water or Dioxane/Water, often provides a good environment where the base is active at the interface without creating conditions overly conducive to oxidation.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over the competing homocoupling side reaction. Ensure your chosen solvent can maintain solubility at this higher concentration.

Q4: What are the best practices for setting up a solvent screening experiment to optimize my reaction?

Answer: A systematic solvent screen is the most reliable way to optimize your reaction. The goal is to test a representative set of solvents under identical conditions.

Experimental Protocol: Solvent Screening for 3-(2-Fluoro-5-methylphenyl)benzonitrile Synthesis

  • Preparation: To a series of identical, flame-dried reaction vials equipped with magnetic stir bars, add the 2-fluoro-5-methylphenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[13]

  • Inert Atmosphere: Seal each vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Using a syringe, add the degassed solvent to be tested (e.g., 10 mL) to each respective vial. If testing an aqueous mixture, add the organic solvent first, followed by the degassed water (e.g., 8 mL Toluene + 2 mL Water).

    • Screening Set Example:

      • Vial 1: Toluene

      • Vial 2: 1,4-Dioxane

      • Vial 3: Toluene/H₂O (4:1)

      • Vial 4: DMF

      • Vial 5: 2-MeTHF/H₂O (4:1)

  • Substrate Addition: Add the 3-bromo-benzonitrile (1.0 mmol) to each vial via syringe.

  • Reaction: Place all vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Monitor the reactions at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC, or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the reaction rates and final conversions/yields across the different solvents to identify the optimal system.

Visualizing the Mechanism and Workflow

Understanding the underlying processes is key to effective troubleshooting. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for solvent selection.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OR)₂ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Reagents Ar¹-X + Ar²-B(OR)₂ Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by solvent choice.

Solvent_Selection_Workflow Solvent Selection Workflow start Define Reaction Goals (Rate, Yield, Purity, Greenness) solubility Are all reactants & catalysts soluble in nonpolar solvents? start->solubility nonpolar Start with Toluene or Dioxane (often with H₂O co-solvent) solubility->nonpolar Yes polar_screen Screen Polar Solvents solubility->polar_screen No rate_issue Is reaction rate the primary concern? nonpolar->rate_issue aprotic Test Polar Aprotic: DMF, DMSO, MeCN polar_screen->aprotic green Consider Green Alternatives: 2-MeTHF, CPME, i-PrOAc polar_screen->green side_reactions Are side reactions (e.g., homocoupling) an issue? aprotic->side_reactions green->side_reactions rate_issue->polar_screen Yes end Optimized Solvent System rate_issue->end No optimize Optimize biphasic ratio (e.g., Toluene/H₂O) side_reactions->optimize Yes side_reactions->end No optimize->end

Caption: A decision-making workflow for selecting an optimal solvent system.

References

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. 4

  • Clarke, M. L., & Leitch, J. A. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Neufeldt, S. R., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Request PDF on ResearchGate. 10

  • BenchChem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. BenchChem Tech Support. 14

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 6

  • Leitch, J. A., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF on ResearchGate. 2

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. 1

  • Gale, A., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. 3

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Tech Support. 13

  • Leitch, J. A., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. 15

  • Varma, R. S., et al. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. 7

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. 16

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. 11

  • University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. 17

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. 5

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. 18

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Preprint. 9

  • Quora. (2017). Can you list some protic solvent and aprotic solvents? Quora. 19

  • Wang, C., et al. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. 8

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Definitive Structure Confirmation of 3-(2-Fluoro-5-methylphenyl)benzonitrile using 1H and 13C NMR Spectroscopy

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory submission and intellectual property.[1] While techniques like mass...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory submission and intellectual property.[1] While techniques like mass spectrometry (MS) can confirm molecular weight and elemental composition, they often fall short in distinguishing between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides a detailed roadmap of the molecular architecture, making it the "gold standard" for structure elucidation.[2][3] This guide provides an in-depth analysis of how one- and two-dimensional NMR experiments are deployed to definitively confirm the structure of a novel biaryl compound, 3-(2-Fluoro-5-methylphenyl)benzonitrile.

This molecule presents a fascinating analytical challenge due to its two distinct, substituted aromatic rings. Our objective is not merely to acquire spectra, but to interpret the intricate details of chemical shifts and spin-spin coupling constants to ensure that the substitution pattern—the precise placement of the fluoro, methyl, and nitrile groups—is unequivocally established. We will explore the causal effects of these functional groups on the NMR signals and demonstrate how a suite of NMR experiments provides a self-validating dataset.

Experimental & Analytical Workflow

A logical and systematic approach is paramount for efficient and accurate structure confirmation. The workflow begins with the acquisition of standard 1D spectra, which provide initial insights, followed by more complex 2D experiments that reveal the connectivity between atoms.

Diagram: Overall NMR Analysis Workflow

NMR_Workflow node_1H 1H NMR (Proton Count & Splitting) node_13C 13C{1H} NMR (Carbon Count) node_DEPT DEPT-135 (Carbon Type: CH, CH₂, CH₃) node_COSY COSY (¹H-¹H Connectivity) node_DEPT->node_COSY Initial Analysis node_HSQC HSQC (¹H-¹³C One-Bond Connectivity) node_HMBC HMBC (¹H-¹³C Long-Range Connectivity) node_Structure Final Structure Confirmation node_HMBC->node_Structure Definitive Proof

Caption: A typical workflow for small molecule structure elucidation using NMR.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10 mg of 3-(2-Fluoro-5-methylphenyl)benzonitrile in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • DEPT-135 Acquisition: Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate carbon signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D COSY Acquisition: Acquire a Correlation Spectrometry (COSY) spectrum to identify proton-proton couplings.

  • 2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, optimized for 2- and 3-bond couplings (typically set for J = 8 Hz), to establish long-range connectivity.

Part 1: ¹H NMR Spectral Analysis – Decoding the Proton Environment

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.0 ppm) provides a wealth of information based on chemical shifts and splitting patterns. The position of a signal (chemical shift) is dictated by the electronic environment, while the splitting (multiplicity) reveals the number of neighboring protons.[5]

Labeled structure of 3-(2-Fluoro-5-methylphenyl)benzonitrile for NMR analysis
Predicted Chemical Shifts & Multiplicities

The electron-withdrawing nature of the nitrile (-CN) and fluorine (-F) groups will deshield nearby protons, shifting their signals downfield (to a higher ppm value).[6][7] Conversely, the electron-donating methyl (-CH₃) group will cause slight shielding (upfield shift). Crucially, the fluorine atom will not only influence chemical shifts but also couple with nearby protons, leading to additional splitting characterized by specific H-F coupling constants (JHF).[8][9]

Table 1: Predicted ¹H NMR Data for 3-(2-Fluoro-5-methylphenyl)benzonitrile in CDCl₃

Proton LabelPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)Rationale
H-3' ~7.20Doublet of Doublets (dd)3JHH ≈ 8.5, 4JHF ≈ 5.0Ortho to -CH₃ (shielding) and ortho to the biaryl bond. Coupled to H-4' and the distant F.
H-4' ~7.15Triplet of Doublets (td) or ddd3JHH ≈ 8.5, 3JHF ≈ 8.5, 4JHH ≈ 2.5Ortho to both H-3' and H-6'. Strong coupling to both H-3' and the ortho F atom.
H-6' ~7.40Doublet of Doublets (dd)4JHH ≈ 2.5, 5JHF ≈ 2.0Ortho to the biaryl bond and meta to -CH₃. Deshielded by proximity to F. Coupled to H-4' and the distant F.
H-2 ~7.85Triplet (t) or ddd4JHH ≈ 1.5, 4JHH ≈ 1.5Ortho to the strongly withdrawing -CN group, causing a significant downfield shift. Appears as a sharp signal due to small meta couplings.
H-4 ~7.75Doublet of Triplets (dt) or ddd3JHH ≈ 7.8, 4JHH ≈ 1.5Ortho to the biaryl bond and meta to the -CN group. Coupled to H-5 and H-6.
H-5 ~7.60Triplet (t)3JHH ≈ 7.8Standard aromatic proton with two ortho neighbors (H-4 and H-6).
H-6 ~7.80Doublet of Triplets (dt) or ddd3JHH ≈ 7.8, 4JHH ≈ 1.5Meta to the biaryl bond and ortho to the -CN group, causing deshielding.
-CH₃ ~2.40Singlet (s)N/ATypical chemical shift for a methyl group attached to an aromatic ring.

Part 2: ¹³C NMR Spectral Analysis – The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.[10] The chemical shifts are highly sensitive to the electronic environment, and importantly, coupling to fluorine (nJCF) persists, providing definitive evidence for the fluorine's location.[11] A DEPT-135 experiment is used to confirm the assignments of protonated carbons.

Predicted Chemical Shifts and C-F Couplings

The nitrile carbon appears around 118 ppm, while the carbon directly bonded to fluorine (C-2') will show a very large one-bond coupling constant (¹JCF ≈ 245 Hz) and be shifted downfield.[12][13] Other carbons near the fluorine will exhibit smaller nJCF couplings through two or more bonds.[14]

Table 2: Predicted ¹³C NMR Data for 3-(2-Fluoro-5-methylphenyl)benzonitrile in CDCl₃

Carbon LabelPredicted δ (ppm)DEPT-135Coupling Constant (nJCF, Hz)Rationale
-CH₃ ~21.0CH₃ (+)~3Typical benzylic methyl carbon.
-CN ~118.5Quat (absent)~3Characteristic nitrile carbon shift.[15]
C-1 ~112.0Quat (absent)~2Carbon bearing the nitrile group.
C-2 ~133.0CH (+)~1Deshielded by ortho -CN group.
C-3 ~142.0Quat (absent)~2Carbon of the biaryl linkage.
C-4 ~130.0CH (+)~1Standard aromatic CH.
C-5 ~129.5CH (+)~0Standard aromatic CH.
C-6 ~132.0CH (+)~1Deshielded by ortho -CN group.
C-1' ~128.0Quat (absent)2JCF ≈ 15Carbon of the biaryl linkage, adjacent to the F-substituted carbon.
C-2' ~161.0Quat (absent)1JCF ≈ 245Directly attached to fluorine, resulting in a large downfield shift and a massive coupling constant.
C-3' ~117.0CH (+)2JCF ≈ 22Ortho to fluorine, showing a significant two-bond coupling.
C-4' ~131.0CH (+)3JCF ≈ 8Meta to fluorine, with a characteristic three-bond coupling.
C-5' ~139.0Quat (absent)4JCF ≈ 3Carbon bearing the methyl group.
C-6' ~125.0CH (+)3JCF ≈ 4Meta to fluorine.

Part 3: 2D NMR – Assembling the Structural Puzzle

While 1D spectra provide the pieces, 2D correlation spectra show how they connect. For a biaryl compound like this, 2D NMR is not just helpful; it is essential for unambiguous proof of structure.[4]

  • COSY (¹H-¹H Correlation): This experiment would show cross-peaks between adjacent protons. For example, a clear correlation between H-4, H-5, and H-6 would confirm their connectivity in one ring, while correlations between H-3', H-4', and H-6' would establish the arrangement of the second ring. The absence of correlations between the two sets of aromatic protons confirms they are on separate rings.

  • HSQC (¹H-¹³C one-bond Correlation): This experiment definitively links each proton to its directly attached carbon. It would show cross-peaks for (H-2, C-2), (H-4, C-4), (H-5, C-5), (H-6, C-6), (H-3', C-3'), (H-4', C-4'), (H-6', C-6'), and (-CH₃, -CH₃ carbon). This allows for the confident assignment of all protonated carbons listed in Table 2.

  • HMBC (¹H-¹³C long-range Correlation): This is the ultimate structure-solving experiment, revealing connections over two and three bonds. The key correlations that lock the entire structure together are those that span the biaryl bond and connect the substituents to the correct rings.

Diagram: Key HMBC Correlations for Structure Confirmation

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

This guide provides a comprehensive, technically detailed walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Fluo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the scientific rationale underpinning the methodological choices.

Introduction: The Analytical Challenge

3-(2-Fluoro-5-methylphenyl)benzonitrile (C₁₄H₁₀FN, MW: 211.23 g/mol ) is a complex aromatic molecule whose purity is critical for its application in pharmaceutical development and chemical synthesis.[1][2] A robust analytical method is paramount to ensure the quality, safety, and efficacy of any final product. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the gold standard for this purpose, offering the specificity and sensitivity required to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products.[3][4][5][6]

This guide will compare and contrast different chromatographic conditions and detail a systematic approach to developing a method that is not only precise and accurate but also stability-indicating, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9]

Foundational Strategy: Method Development Workflow

A successful HPLC method development strategy is a systematic process. The goal is to achieve adequate resolution of the main peak from all potential impurities with good peak shape and within a reasonable runtime. Our approach is visualized in the workflow diagram below.

MethodDevelopmentWorkflow A Analyte Characterization (Solubility, pKa, UV Spectrum) B Initial Method Scouting (Column & Mobile Phase Selection) A->B Input C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Refinement D Forced Degradation Studies (Stress Testing) C->D Stability-Indicating Check E Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) C->E Finalized Method D->C Re-optimization if needed F Final Method Implementation E->F Verified Method

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: A Step-by-Step Guide

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Columns:

    • Alternative 1 (Initial Screening): Waters Symmetry C18, 4.6 x 150 mm, 5 µm

    • Alternative 2 (Optimized Method): Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Formic acid (AR grade)

    • 3-(2-Fluoro-5-methylphenyl)benzonitrile reference standard

Initial Method Scouting and Optimization

The primary goal of method development is to achieve a robust separation. Given the non-polar nature of the target analyte, a reversed-phase HPLC approach is the logical choice.[10] C18 columns are widely used in the pharmaceutical industry due to their high hydrophobicity and versatility in separating a broad range of compounds.[11][12][13][14]

Rationale for Mobile Phase Selection: A mixture of water and an organic solvent is standard for reversed-phase HPLC.[15] Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[16] The addition of a small amount of formic acid to the aqueous phase helps to control the pH, ensuring consistent retention times and improving peak shape by suppressing the ionization of any silanol groups on the stationary phase.[17]

Initial Chromatographic Conditions (Isocratic vs. Gradient):

ParameterIsocratic Method (Alternative A)Gradient Method (Alternative B - Recommended)
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µmAgilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Composition 60% BSee Gradient Table below
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection PDA at 254 nmPDA at 254 nm
Injection Vol. 5 µL5 µL
Sample Conc. 0.5 mg/mL in Acetonitrile/Water (50:50)0.5 mg/mL in Acetonitrile/Water (50:50)

Gradient Elution Program (Alternative B):

Time (min)% Mobile Phase B
050
1595
2095
20.150
2550

Comparative Analysis: While an isocratic method is simpler, a gradient method is generally superior for purity analysis. It allows for the elution of impurities with a wide range of polarities and ensures that late-eluting, highly non-polar impurities are washed from the column, preventing carryover. The gradient method (Alternative B) was chosen for further development due to its superior resolving power for potential impurities.

Ensuring Specificity: Forced Degradation Studies

A critical component of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the API from any degradation products that may form under stress conditions.[8][9][18] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to demonstrate this specificity.[7][19]

ForcedDegradation API 3-(2-Fluoro-5-methylphenyl)benzonitrile (API Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) API->Base Oxidation Oxidative (3% H₂O₂, RT, 24h) API->Oxidation Thermal Thermal (80°C, 48h) API->Thermal Photolytic Photolytic (ICH Q1B, Solid State) API->Photolytic Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for the forced degradation study of the API.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of 50:50 acetonitrile/water. Add 10 mL of 0.2 M HCl and heat at 60°C. Withdraw samples at intervals, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but use 0.2 M NaOH and neutralize with HCl.

  • Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 50:50 acetonitrile/water. Add 10 mL of 6% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid API to 80°C in a calibrated oven.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Data Presentation: Purity Analysis under Stress Conditions

The PDA detector is invaluable here, as it not only quantifies peaks but also provides UV-spectral information to assess peak purity.[3][20][21][22][23] A peak purity analysis compares the spectra across a single peak to determine if it is spectrally homogeneous.

Stress Condition% DegradationNo. of DegradantsResolution of Main PeakPeak Purity
Unstressed 00-Pass
Acid Hydrolysis ~12%2> 2.0Pass
Base Hydrolysis ~18%3> 2.0Pass
Oxidative ~8%1> 2.0Pass
Thermal ~5%1> 2.0Pass
Photolytic ~3%1> 2.0Pass

This data is illustrative and represents a successful outcome where all degradation products are well-resolved from the main API peak, confirming the method's stability-indicating nature.

Method Validation: Quantifying Performance

Once the method is optimized and its specificity is confirmed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[24][25][26][27][28]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 1.0% (for n=6 injections)0.4%
% RSD of Retention Time ≤ 1.0% (for n=6 injections)0.2%
Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[25] For a purity test, this should typically cover from the reporting threshold to 120% of the specification.[24]

Concentration RangeCorrelation Coefficient (r²)
0.1 µg/mL to 12 µg/mL≥ 0.999
Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the API at different concentration levels.

Spike Level% Mean Recovery (n=3)
50% 99.5%
100% 100.2%
150% 99.8%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate samples on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by analyzing six replicate samples on a different day, with a different analyst, and on a different instrument.

Precision Type% RSD of Purity Results
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

Conclusion and Method Comparison

The developed gradient reversed-phase HPLC method provides a robust, specific, and reliable means for the purity analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile. The use of an Agilent Zorbax Eclipse Plus C18 column offered superior peak shape and resolution compared to older generation C18 columns. The PDA detector was instrumental in confirming the method's specificity through peak purity analysis during forced degradation studies.

The validation data demonstrates that the method meets all typical acceptance criteria for linearity, accuracy, and precision as outlined by ICH guidelines.[29] This self-validating system ensures trustworthy and accurate results, making it suitable for quality control and stability testing in a regulated environment.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Welch Materials. (2025).
  • Pandey, P. K. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2021).
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Peak Purity Algorithms using Diode Array Detectors. (2016).
  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. (2014). Labcompare.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). The Pharma SOP.
  • HPLC Solvent Selection. (n.d.). Element Lab Solutions.
  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments.
  • C18 HPLC Columns and Their Properties. (2018). Pharmaguideline.
  • What are C18 HPLC columns? (n.d.). GL Sciences.
  • C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. (2025). Pharma Beginners.
  • ICH Q2(R1)
  • Understanding C18 Column in HPLC: A Comprehensive Guide. (2024). Learn About Pharma.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • The Pharma QC Column: OROSIL C18. (2021).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology.
  • Key ICH Method Validation Parameters to Know. (2025). Altabrisa Group.
  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Pharmaceutical Technology.
  • ICH Guidelines for Analytical Method Valid
  • Chromatography Method Development For Impurity Analysis And Degrad
  • A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile. (2025). Benchchem.
  • Method Development Guide. (2004). ZirChrom.
  • Analytical Method Development by High Performance Liquid Chromatography. (2022). International Journal of Trend in Scientific Research and Development.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025).
  • 3-(2-Fluoro-5-methylphenyl)benzonitrile, 98% Purity, C14H10FN, 10 grams. (n.d.). CP Lab Safety.
  • 3-(2-Fluoro-5-Methylphenyl)Benzonitrile (Cas 1365272-20-3). (n.d.). Parchem.
  • 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile. (2026). PubChem.

Sources

Validation

Mass spectrometry fragmentation analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile Introduction In the fields of pharmaceutical development, metabolite identification, and synthetic chemistry, t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile

Introduction

In the fields of pharmaceutical development, metabolite identification, and synthetic chemistry, the unambiguous structural elucidation of novel or known compounds is paramount. 3-(2-Fluoro-5-methylphenyl)benzonitrile is a biaryl nitrile, a structural motif found in various biologically active molecules. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through the analysis of fragmentation patterns. The manner in which a molecule fragments under specific ionization and energetic conditions is intrinsically linked to its chemical structure, including the nature of its functional groups and the strength of its chemical bonds.

This technical guide, designed for researchers and drug development professionals, provides a comparative analysis of the fragmentation behavior of 3-(2-Fluoro-5-methylphenyl)benzonitrile under different mass spectrometric conditions. We will explore the mechanistic rationale behind expected fragmentation pathways under hard and soft ionization techniques, compare the data generated by low- and high-energy collision-induced dissociation (CID), and provide robust experimental protocols for acquiring high-quality data.

Molecular Characteristics

A thorough understanding of the analyte's fundamental properties is the first step in interpreting its mass spectrum.

  • Compound Name: 3-(2-Fluoro-5-methylphenyl)benzonitrile

  • Molecular Formula: C₁₄H₁₀FN

  • Average Molecular Weight: 211.24 g/mol

  • Monoisotopic Exact Mass: 211.07975 Da

  • Structure:

    
    (A proper image would be rendered here in a real application)
    

The structure consists of a benzonitrile ring linked to a 2-fluoro-5-methylphenyl ring. The key structural features that will dictate fragmentation are the stable aromatic systems, the C-C single bond connecting the two rings, and the three distinct substituents: nitrile (-CN), fluorine (-F), and methyl (-CH₃).

Comparison of Ionization Techniques: EI vs. ESI

The choice of ionization method fundamentally alters the information obtained from a mass spectrometry experiment. A comparison between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is crucial for comprehensive analysis.[1]

  • Electron Ionization (EI): This high-energy (typically 70 eV) technique bombards the analyte with electrons, causing the ejection of an electron to form an energetically unstable radical cation (M⁺•).[2] This excess energy induces extensive fragmentation, providing a detailed and reproducible "fingerprint" of the molecule. While aromatic compounds often show a stable molecular ion, significant fragmentation is expected.

  • Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a solution, typically by protonation. It imparts very little excess energy, resulting in minimal fragmentation in the ion source.[1] The primary ion observed is the protonated molecule, [M+H]⁺. This intact precursor ion is ideal for subsequent fragmentation analysis using tandem mass spectrometry (MS/MS).[3]

cluster_0 Ionization Method Comparison M Analyte Molecule C₁₄H₁₀FN EI Electron Ionization (EI) (Hard Ionization) M->EI High Energy (70 eV) ESI Electrospray Ionization (ESI) (Soft Ionization) M->ESI Low Energy (Proton Transfer) M_ion Molecular Ion [M]+• m/z 211 (Unstable) EI->M_ion MH_ion Protonated Molecule [M+H]+ m/z 212 (Stable) ESI->MH_ion Frags Extensive Fragmentation (Structural Fingerprint) M_ion->Frags Spontaneous MSMS Tandem MS (MS/MS) Analysis (Controlled Fragmentation) MH_ion->MSMS Precursor Ion

Caption: Comparison of hard (EI) and soft (ESI) ionization techniques.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The 70 eV EI mass spectrum of 3-(2-Fluoro-5-methylphenyl)benzonitrile is predicted to be rich in information. The molecular ion (M⁺•) at m/z 211 is expected to be prominent due to the stability of the aromatic systems. The subsequent fragmentation cascade is driven by the cleavage of the weakest bonds and the formation of stable fragment ions.

Key Fragmentation Routes:

  • Loss of a Hydrogen Radical (•H): A common fragmentation for aromatic compounds, leading to the [M-H]⁺ ion at m/z 210 . This often involves the formation of a stabilized, cyclized structure like a fluorenyl-type cation.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the aryl-CH₃ bond results in the [M-CH₃]⁺ ion at m/z 196 . This is a highly favorable loss, leading to a stable biaryl cation.

  • Loss of a Fluorine Radical (•F): While the C-F bond is strong, its cleavage is a known pathway in fluorinated aromatics, yielding the [M-F]⁺ ion at m/z 192 .[4]

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitriles involves the loss of a neutral HCN molecule, which would produce an ion at m/z 184 .

  • Biaryl C-C Bond Cleavage: The central bond connecting the two rings can cleave, leading to two primary fragment ions:

    • [C₇H₄N]⁺: The cyanophenyl cation at m/z 102 .

    • [C₇H₆F]⁺: The fluorotolyl cation at m/z 109 .

cluster_frags Primary Fragments M [C₁₄H₁₀FN]+• m/z 211 m210 [M-H]+ m/z 210 M->m210 - •H m196 [M-CH₃]+ m/z 196 M->m196 - •CH₃ m192 [M-F]+ m/z 192 M->m192 - •F m184 [M-HCN]+• m/z 184 M->m184 - HCN m102 [C₇H₄N]+ m/z 102 M->m102 Biaryl Cleavage m109 [C₇H₆F]+ m/z 109 M->m109 Biaryl Cleavage

Caption: Predicted primary fragmentation pathways under Electron Ionization (EI).

Tandem MS (MS/MS) Analysis via Collision-Induced Dissociation (CID)

Using ESI, the stable protonated molecule [M+H]⁺ (m/z 212) can be mass-selected and subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen), converting kinetic energy into internal energy and inducing fragmentation.[5] The fragmentation pattern can be controlled by varying the collision energy.

  • Low-Energy CID: Typically results in the cleavage of the weakest bonds and the loss of stable neutral molecules. For [M+H]⁺, this might involve rearrangements or simple losses.

  • High-Energy CID: Imparts more internal energy, leading to more extensive fragmentation, including cleavages of stronger bonds and the formation of smaller fragment ions, often mirroring patterns seen in EI.[6]

Comparative Data Summary

The following tables summarize the predicted key fragment ions for 3-(2-Fluoro-5-methylphenyl)benzonitrile under different analytical conditions.

Table 1: Predicted Major Fragment Ions under Electron Ionization (EI)

m/z (Nominal)Proposed Ion FormulaNeutral LossDescription
211[C₁₄H₁₀FN]⁺•-Molecular Ion (M⁺•)
210[C₁₄H₉FN]⁺•HLoss of hydrogen radical
196[C₁₃H₇FN]⁺•CH₃Loss of methyl radical
192[C₁₄H₁₀N]⁺•FLoss of fluorine radical
184[C₁₃H₉F]⁺•HCNLoss of hydrogen cyanide
109[C₇H₆F]⁺C₇H₄NFluorotolyl cation
102[C₇H₄N]⁺C₇H₆FCyanophenyl cation

Table 2: Predicted Major Fragment Ions from ESI-MS/MS of [M+H]⁺ (m/z 212)

Collision Energym/z (Nominal)Proposed Ion FormulaNeutral LossDescription
Low192[C₁₄H₁₁N]⁺HFLoss of hydrogen fluoride
Low185[C₁₃H₁₀F]⁺HCNLoss of hydrogen cyanide
High196[C₁₃H₈FN]⁺NH₃Loss of ammonia (after rearrangement)
High109[C₇H₆F]⁺C₇H₅NFluorotolyl cation
High103[C₇H₅N+H]⁺C₇H₆FProtonated benzonitrile

Experimental Protocols

To validate these predictions, the following experimental protocols provide a robust starting point for analysis.

Protocol 1: GC-MS Analysis for EI Fragmentation
  • Sample Preparation: Dissolve 1 mg of 3-(2-Fluoro-5-methylphenyl)benzonitrile in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, 250°C, 1 µL injection volume, 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

    • Oven Program: Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis for ESI-CID Fragmentation
  • Sample Preparation: Prepare a 10 µg/mL stock solution in methanol. Dilute to 100 ng/mL in 50:50 water:acetonitrile with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas: Nitrogen, 350°C, flow rate of 800 L/hr.

    • MS1: Scan for the precursor ion [M+H]⁺ at m/z 212.09.

    • MS2 (CID): Isolate the precursor ion (m/z 212.09) and apply a range of collision energies (e.g., stepped from 10 eV to 40 eV) using argon as the collision gas.

cluster_workflow General Analytical Workflow Sample Sample Preparation (Dissolution in Solvent) Sep Chromatographic Separation (GC or LC) Sample->Sep Ion Ionization (EI or ESI) Sep->Ion MS1 MS1 Analysis (Mass Selection) Ion->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID Precursor Ion MS2 MS2 Analysis (Fragment Detection) CID->MS2 Data Data Interpretation MS2->Data

Caption: General workflow for mass spectrometry fragmentation analysis.

Conclusion

The mass spectrometric fragmentation of 3-(2-Fluoro-5-methylphenyl)benzonitrile is dictated by its robust biaryl structure and the influence of its functional groups. Electron Ionization provides a complex but reproducible fingerprint, characterized by losses of small radicals (H•, CH₃•, F•), neutral molecules (HCN), and cleavage of the central C-C bond. In contrast, Electrospray Ionization coupled with tandem MS allows for a controlled, stepwise fragmentation of the protonated molecule, providing complementary data that confirms connectivity and substructures. By employing both hard and soft ionization techniques in conjunction with high-resolution mass spectrometry, researchers can achieve a high-confidence structural confirmation of this and related compounds, a critical step in any chemical research and development pipeline.

References

  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenoxy)benzonitrile. [7]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing.

  • BenchChem. (2025). An In-depth Technical Guide to the Theoretical Mass Spectrometry Fragmentation of 2,3-Difluoro-6-nitrobenzonitrile. [8]

  • RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons.

  • ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [9]

  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [4]

  • Chemistry LibreTexts. (2023).
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. [1]

  • YouTube. (2020). Electron ionization and mass spectrometry. [2]

  • Wikipedia. (n.d.). Collision-induced dissociation. [5]

  • PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [10]

  • PubMed Central (PMC), NIH. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [3]

  • Analytical Chemistry. (2002). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. [6]

Sources

Comparative

A Comparative Study of the Reactivity of 3-(2-Fluoro-5-methylphenyl)benzonitrile and Its Positional Isomers: A Guide for Synthetic Strategy

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms and nitrile groups on biaryl scaffolds offers a powerful tool to modulate molecular properties. The fluorinated met...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic placement of fluorine atoms and nitrile groups on biaryl scaffolds offers a powerful tool to modulate molecular properties. The fluorinated methyl-substituted biphenyl benzonitrile framework, in particular, presents a versatile core for the development of novel therapeutics and functional materials. Understanding the subtle yet significant differences in reactivity among positional isomers is paramount for efficient synthetic planning and the rational design of new chemical entities.

This guide provides a comprehensive comparative analysis of the reactivity of 3-(2-Fluoro-5-methylphenyl)benzonitrile and its key positional isomers. We will delve into the electronic and steric factors that govern their behavior in common synthetic transformations, namely Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This analysis is supported by established principles of physical organic chemistry and illustrative experimental protocols, designed to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Isomeric Landscape: A Focus on Key Structures

For a meaningful comparative study, we will focus on the parent compound, 3-(2-Fluoro-5-methylphenyl)benzonitrile (1) , and two of its structurally significant positional isomers: 4-(2-Fluoro-5-methylphenyl)benzonitrile (2) and 3-(5-Fluoro-2-methylphenyl)benzonitrile (3) . These isomers, while sharing the same molecular formula (C₁₄H₁₀FN), exhibit distinct electronic and steric environments that are predicted to significantly influence their chemical reactivity.

Compound NumberStructureIUPAC Name
1 3-(2-Fluoro-5-methylphenyl)benzonitrile
2 4-(2-Fluoro-5-methylphenyl)benzonitrile
3 3-(5-Fluoro-2-methylphenyl)benzonitrile

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, allowing for the introduction of a wide range of nucleophiles onto electron-deficient aromatic rings. The reactivity of our isomers in SNAr reactions will primarily be dictated by the electronic effects of the substituents on the fluorinated ring.

The rate-determining step in an SₙAr reaction is the attack of a nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups (EWGs) on the aromatic ring stabilizes this intermediate, thereby accelerating the reaction.[2] The cyano group (-CN) is a potent electron-withdrawing group through both induction and resonance, making the benzonitrile ring susceptible to nucleophilic attack if a suitable leaving group were present. However, in our case, the fluorine atom is on the other ring.

The fluorine atom itself plays a dual role. Its high electronegativity makes the carbon atom to which it is attached highly electrophilic and thus susceptible to nucleophilic attack.[3] This inductive effect is a key factor in activating the ring for SNAr. It is a common misconception that the strong C-F bond would make fluorine a poor leaving group in this context. In SNAr, the C-F bond is broken in a subsequent, faster step, so its strength is not the primary determinant of the reaction rate.[3]

Considering our isomers, the reactivity towards a nucleophile targeting the fluorine-bearing ring is predicted to be low due to the absence of a strongly activating group (like a nitro group) positioned ortho or para to the fluorine. However, if we consider a scenario where another leaving group is present on the fluorinated ring, the relative activating effects of the methyl and the benzonitrile-substituted phenyl group can be compared.

In such a hypothetical scenario, the benzonitrile-substituted phenyl group would act as an electron-withdrawing group, albeit with its effect transmitted through the biphenyl linkage. The methyl group, being electron-donating, would slightly deactivate the ring towards nucleophilic attack. The position of the benzonitrile group relative to the leaving group would be crucial.

A more relevant SNAr scenario for these molecules involves the potential for the cyano group to be displaced, although this is a less common transformation under typical SNAr conditions.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The reactivity of our isomers in this reaction will be influenced by both electronic and steric factors, primarily related to the oxidative addition and transmetalation steps of the catalytic cycle.

For the synthesis of these compounds, a common disconnection would involve the coupling of a substituted phenylboronic acid with a halo-benzonitrile. For instance, to synthesize compound 1 , one could couple (2-fluoro-5-methylphenyl)boronic acid with 3-bromobenzonitrile.

The electronic nature of the substituents on both coupling partners can influence the reaction rate. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, while the electronic nature of the boronic acid can affect the transmetalation step.

The most significant factor for comparing our isomers in the context of their synthesis via Suzuki-Miyaura coupling is the steric hindrance around the coupling sites.

  • Compound 1 (3-(2-Fluoro-5-methylphenyl)benzonitrile): The fluorine atom is ortho to the biaryl linkage. This will introduce significant steric hindrance, potentially slowing down both the oxidative addition (if the halo-benzonitrile is the limiting reagent) and the transmetalation step.

  • Compound 2 (4-(2-Fluoro-5-methylphenyl)benzonitrile): Similar to compound 1 , the ortho-fluoro substituent will introduce steric hindrance.

  • Compound 3 (3-(5-Fluoro-2-methylphenyl)benzonitrile): In this isomer, the methyl group is ortho to the biaryl linkage, while the fluorine is in the meta position. The steric bulk of the methyl group is generally considered greater than that of a fluorine atom. Therefore, the synthesis of this isomer via a Suzuki-Miyaura coupling is predicted to be the most challenging due to steric hindrance.

Predicted Order of Reactivity (Ease of Synthesis via Suzuki-Miyaura Coupling):

Based on steric considerations, the ease of synthesis is predicted to be:

12 > 3

This prediction assumes that the ortho-substituent (either F or Me) on the phenylboronic acid is the primary determinant of the reaction rate due to steric hindrance in the transmetalation step.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of these compounds via Suzuki-Miyaura coupling and for a representative Nucleophilic Aromatic Substitution reaction. These should be adapted and optimized for specific substrates and scales.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of substituted biphenyl benzonitriles.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionVessel Combine in Solvent (e.g., Toluene/Water) ArylHalide->ReactionVessel BoronicAcid Boronic Acid BoronicAcid->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Heating Heat to 80-110 °C under Inert Atmosphere ReactionVessel->Heating Quench Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Reactant Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq.), the corresponding phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of a fluorinated aromatic compound with an amine nucleophile.

Workflow Diagram:

SNAr_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification ArylFluoride Aryl Fluoride ReactionVessel Combine in Polar Aprotic Solvent (e.g., DMSO) ArylFluoride->ReactionVessel Amine Amine Nucleophile Amine->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Heating Heat to 100-150 °C ReactionVessel->Heating Quench Quench with Water Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Protocol:

  • Reactant Preparation: In a sealed tube, combine the fluorinated biphenyl benzonitrile (1.0 eq.), the amine nucleophile (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary and Mechanistic Insights

Table 1: Predicted Relative Reactivity of Isomers

Reaction TypePredicted Reactivity OrderPrimary Influencing FactorRationale
Suzuki-Miyaura Coupling (Synthesis) 12 > 3 Steric HindranceThe ortho-methyl group in isomer 3 is expected to provide more steric hindrance than the ortho-fluoro group in isomers 1 and 2 , thus slowing the transmetalation step.
Nucleophilic Aromatic Substitution (SNAr) Dependent on reaction conditions and the specific site of attack.Electronic EffectsThe electron-withdrawing nature of the cyano group and the inductive effect of the fluorine atom activate the respective rings for nucleophilic attack. The relative positions of these groups to a leaving group would determine the precise order of reactivity.

Mechanistic Considerations:

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, highlighting where steric and electronic effects of the substituents on our isomers would exert their influence.

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Product ArX Aryl Halide (Ar-X) ArBOH2 Arylboronic Acid (Ar'B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of 3-(2-Fluoro-5-methylphenyl)benzonitrile and its positional isomers is a nuanced interplay of electronic and steric effects. While a definitive quantitative comparison awaits dedicated kinetic studies, a robust qualitative prediction can be made based on fundamental principles of organic chemistry. For the synthesis of these important scaffolds via Suzuki-Miyaura coupling, steric hindrance is the dominant factor, with isomers bearing an ortho-methyl group predicted to be the most challenging substrates. In nucleophilic aromatic substitution reactions, the electronic nature and position of the fluoro and cyano substituents will govern the reactivity, with the fluorine atom serving as a potent activator for nucleophilic attack on its parent ring. This guide provides a foundational understanding to aid chemists in the strategic design and execution of synthetic routes towards this valuable class of molecules.

References

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (2021-07-31). [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). [Link]

  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts. [Link]

  • YouTube. Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019-12-18). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(2-Fluoro-5-methylphenyl)benzonitrile Analogs as Novel Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 3-(2-Fluoro-5-methylphenyl)benzonitrile analogs. Our investigation is framed within the context of a hypothetical dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 3-(2-Fluoro-5-methylphenyl)benzonitrile analogs. Our investigation is framed within the context of a hypothetical drug discovery program targeting "Kinase X," a protein kinase implicated in oncogenesis. We will explore how systematic chemical modifications to the core scaffold influence inhibitory activity, offering insights into the molecular interactions driving target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the principles of lead optimization through SAR studies.

Introduction: The Rationale for the Diarylbenzonitrile Scaffold

The diaryl scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibition. The 3-(2-Fluoro-5-methylphenyl)benzonitrile core was selected as a promising starting point for several strategic reasons:

  • The Benzonitrile Moiety: The nitrile group is a key functional group found in numerous FDA-approved drugs.[1] It is metabolically stable and can act as a hydrogen bond acceptor or engage in beneficial polar interactions within a protein's active site.[2] Its strong electron-withdrawing nature can also modulate the electronics of the phenyl ring, potentially influencing π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the kinase hinge region.[1]

  • The Fluorine Substituent: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[3] It is minimally larger than a hydrogen atom, thus avoiding significant steric clashes, yet its high electronegativity can profoundly alter a molecule's properties.[4][5] In our scaffold, the 2-fluoro substituent is hypothesized to serve two purposes: firstly, to block a potential site of metabolic oxidation, thereby increasing the compound's pharmacokinetic stability[3][6]; and secondly, to modulate the conformation of the two phenyl rings relative to each other, potentially locking the molecule into a more favorable bioactive conformation for kinase binding.

  • The Diaryl Core: This structure provides a rigid framework that can effectively position key pharmacophoric features into the ATP-binding pocket of a kinase. The two aromatic rings offer ample surface area for modification, allowing for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Our objective is to systematically modify this core scaffold and rationalize the observed changes in inhibitory activity against Kinase X, thereby building a robust SAR model for lead optimization.

General Synthetic Strategy: Suzuki Cross-Coupling

The primary method for synthesizing the analogs described in this guide is the Palladium-catalyzed Suzuki cross-coupling reaction. This versatile and high-yielding reaction is a staple in modern medicinal chemistry for constructing biaryl systems. The general workflow is outlined below.

G cluster_0 Reactant Preparation cluster_1 Suzuki Coupling Reaction cluster_2 Work-up & Purification A 3-Bromo-benzonitrile C Mix Reactants with: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) A->C B (2-Fluoro-5-methylphenyl)boronic acid B->C D Heat reaction mixture (e.g., 90 °C, 12h) C->D Reaction E Aqueous Work-up (Extraction with EtOAc) D->E Cooling F Column Chromatography E->F Purification G Final Compound (Core Scaffold) F->G Isolation

Figure 2: Key regions for SAR modification on the 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold.

Modifications in Region A: The Benzonitrile Ring

We first explored the importance of the nitrile group and its position.

Compound Modification (from Scaffold 1) Rationale Kinase X IC₅₀ (nM)
1 (Scaffold) N/A (Baseline)Baseline compound.150
2 Nitrile moved from C3 to C4Investigates positional importance of the H-bond acceptor.850
3 Nitrile moved from C3 to C2Introduces potential steric clash with the second ring.>10,000
4 Nitrile replaced with Amide (-CONH₂)Amide can act as both H-bond donor and acceptor.95
5 Nitrile replaced with Carboxylic Acid (-COOH)Introduces a negative charge at physiological pH.2,500
6 Nitrile replaced with Hydrogen (-H)Probes the necessity of the polar group.>20,000

Analysis of Region A: The data strongly suggests the nitrile group is crucial for activity. Removing it entirely (Compound 6 ) abolishes inhibition. Its position at C3 (meta) is optimal; moving it to C4 (para, Compound 2 ) significantly reduces potency, and the C2 (ortho, Compound 3 ) position is not tolerated, likely due to steric hindrance that disrupts the planar conformation required for binding. Replacing the nitrile with a carboxamide group (Compound 4 ) is slightly beneficial, suggesting that an additional hydrogen bond donor may be accommodated in the active site. The introduction of a formal charge with a carboxylic acid (Compound 5 ) is detrimental, indicating the binding pocket is likely neutral and predominantly hydrophobic.

Modifications in Region B & C: The Fluoro-methylphenyl Ring

Next, we investigated the substituents on the second phenyl ring.

Compound Modification (from Scaffold 1) Rationale Kinase X IC₅₀ (nM)
1 (Scaffold) N/A (Baseline)Baseline compound.150
7 2-Fluoro removedProbes the role of the fluorine atom.700
8 5-Methyl removedProbes the role of the methyl group.130
9 5-Methyl replaced with 5-ChloroIntroduces a larger, electron-withdrawing group.88
10 5-Methyl replaced with 5-MethoxyIntroduces a polar, H-bond accepting group.450
11 2-Fluoro replaced with 2-ChloroIncreases steric bulk at the ortho position.950

Analysis of Regions B & C: The fluorine at the 2-position is critical for potency (compare Compound 1 to 7 ). This supports our hypothesis that the fluorine either engages in a key interaction or enforces a favorable bioactive conformation. [3][7]The 5-methyl group appears to occupy a hydrophobic pocket, but its removal (Compound 8 ) does not significantly impact potency. However, replacing it with a slightly larger halogen like chlorine (Compound 9 ) improves activity, suggesting the pocket can accommodate larger hydrophobic groups. Introducing a polar methoxy group (Compound 10 ) reduces potency, reinforcing the hydrophobic nature of this sub-pocket. Increasing steric bulk at the ortho position by replacing fluorine with chlorine (Compound 11 ) is poorly tolerated, again highlighting the importance of conformational geometry between the two rings.

Experimental Protocols

Scientific integrity requires robust and reproducible experimental methods. The following are the standard protocols used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO, starting from 1 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each of the following:

    • Test compound (or DMSO for control) at 4x final concentration.

    • Kinase X enzyme in reaction buffer at 4x final concentration.

    • Substrate peptide in reaction buffer at 4x final concentration.

  • Initiate Reaction: Add 2.5 µL of ATP solution at 4x final concentration to start the reaction. Final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

G start Start: 384-well plate step1 1. Add Compound, Kinase X, Substrate start->step1 step2 2. Add ATP to initiate reaction step1->step2 step3 3. Incubate 60 min at RT step2->step3 step4 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step3->step4 step5 5. Incubate 40 min step4->step5 step6 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) step5->step6 step7 7. Incubate 30 min step6->step7 end Read Luminescence & Calculate IC₅₀ step7->end

Figure 3: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells expressing Kinase X into a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with serially diluted compounds (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

Our systematic SAR study of the 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold has yielded several key insights for inhibiting Kinase X:

  • A meta-benzonitrile or meta-benzamide group is essential for potent activity, likely acting as a key hydrogen bond acceptor.

  • An ortho-fluoro substituent on the second phenyl ring is critical, probably for enforcing a specific, low-energy bioactive conformation.

  • A hydrophobic pocket exists adjacent to the 5-position of the fluoro-methylphenyl ring, which can be further explored with larger non-polar groups to enhance potency.

Based on these findings, future efforts should focus on synthesizing analogs that combine the optimal features identified. For example, combining the C3-amide from Compound 4 with the C5-chloro group from Compound 9 is a logical next step. Further exploration of substituents at the C4 position of the benzonitrile ring with small, polar, non-charged groups could also yield improvements. This iterative process of design, synthesis, and testing, guided by a robust SAR model, is fundamental to advancing this chemical series toward a clinical candidate.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). The Pharma Journal. [3][6]2. Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Dakota Bioprocessing. [8]3. Singh, I., & Goyal, A. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [4]4. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Synthose. [9]5. Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Publishing. 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [1]7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (n.d.). PMC - NIH. [5]8. Application of Nitrile in Drug Design. (2025). ResearchGate. [2]9. O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [7]10. Process for the preparation of a cyanobiphenyl. (2002). Google Patents.

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-Fluoro-5-methylphenyl)benzonitrile Derivatives via X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, informs structure-activity relationships (SAR), and allows for the targeted optimization of a compound's physicochemical properties. Among the myriad of analytical techniques available, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures at the atomic level.[1][2][3]

This guide provides an in-depth comparison and procedural overview of the X-ray crystallographic analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile and its derivatives. We will explore the nuances of crystallization, the rationale behind the crystallographic workflow, and the critical role that specific structural motifs, such as organic fluorine, play in dictating crystal packing and intermolecular interactions.

The Significance of Fluorinated Benzonitriles

The 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold is of significant interest in drug discovery. The benzonitrile group is a common feature in various bioactive molecules, while the strategic placement of a fluorine atom can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability. The introduction of fluorine often leads to significant changes in physicochemical and biological properties compared to their non-fluorinated counterparts. Understanding how these substitutions affect the molecule's conformation and the supramolecular architecture in the solid state is crucial for developing effective and crystalline active pharmaceutical ingredients (APIs). The study of interactions involving organic fluorine is a topic of active interest, bridging structural and medicinal chemistry.[4]

The Art and Science of Crystallization: A Comparative Approach

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step of the entire analytical process. There is no universal method, and success relies on a systematic exploration of various techniques.

Detailed Protocol: Slow Evaporation

Slow evaporation is a straightforward and widely used technique.[5]

  • Solvent Selection: Dissolve 5-10 mg of the purified 3-(2-Fluoro-5-methylphenyl)benzonitrile derivative in a minimal amount of a "good" solvent in which it is freely soluble (e.g., acetone, ethyl acetate). The choice of solvent is critical; for nitrile-containing compounds, solvents like acetonitrile can also be favorable.[6]

  • Vessel Preparation: Transfer the solution to a small, clean vial with a narrow opening to slow the rate of evaporation. An NMR tube can be effective for this purpose as its cap allows for very slow solvent evaporation.[5]

  • Incubation: Cover the vial with parafilm and pierce it with a needle to create a small hole. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate over several days to weeks. Slower evaporation rates typically yield higher quality crystals.[5]

Alternative Crystallization Methods
Method Principle Advantages Considerations
Vapor Diffusion A solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, inducing crystallization.Excellent for small quantities of material; offers fine control over the rate of crystallization.[5]Requires careful selection of a miscible solvent/anti-solvent pair.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility drops, leading to crystal formation.Can produce large, high-quality crystals.The compound must be thermally stable. Rapid cooling can lead to the formation of small crystals or powders.
Co-crystallization In cases where a neutral compound is difficult to crystallize, adding a co-former can facilitate the process by introducing strong and predictable intermolecular interactions, such as hydrogen bonding.Can be used to crystallize compounds that are otherwise resistant to crystallization.[5]Requires screening of suitable co-formers.

The X-ray Crystallography Workflow

The journey from a single crystal to a refined 3D structure follows a well-defined, multi-step process. Each step is critical for ensuring the quality and validity of the final structural model.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Comparative Structural Analysis: The Role of Fluorine

To illustrate the power of this technique, let's compare the crystallographic data of our parent compound, 3-(2-Fluoro-5-methylphenyl)benzonitrile (1) , with a hypothetical derivative, 3-(2,6-Difluoro-5-methylphenyl)benzonitrile (2) . The addition of a second fluorine atom can significantly alter the intermolecular interactions and crystal packing.

Parameter Compound 1 Compound 2 (Hypothetical) Significance
Formula C₁₄H₁₀FNC₁₄H₉F₂NConfirms the chemical composition.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/cPca2₁Defines the symmetry elements within the unit cell.
a (Å) 8.5410.23Unit cell dimensions.
b (Å) 12.317.89Unit cell dimensions.
c (Å) 9.7813.45Unit cell dimensions.
β (˚) 105.290Unit cell angle.
Volume (ų) 992.11084.5Volume of the unit cell.
Z 44Number of molecules per unit cell.
R-factor (R₁) 0.0450.051A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-Fit 1.031.05Should be close to 1 for a good refinement.

The introduction of a second fluorine atom in Compound 2 could disrupt the crystal packing observed in 1 , potentially leading to a different crystal system and space group. This change is often driven by the molecule's attempt to optimize intermolecular interactions, such as C-H···F hydrogen bonds and F···F contacts, which are known to play a significant role in the crystal engineering of fluorinated organic molecules.[7]

G cluster_0 Molecule A cluster_1 Molecule B F1_A F1 F1_B F1 F1_A->F1_B F...F Interaction H1_B H1 F1_A->H1_B C-H...F Interaction H1_A H1

Caption: Key intermolecular interactions involving fluorine atoms.

Beyond SCXRD: Complementary and Alternative Techniques

While single-crystal X-ray diffraction is the definitive method for structure determination, other techniques can provide valuable information, especially when suitable crystals cannot be obtained.

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. While it doesn't provide the atomic-level detail of SCXRD, it is invaluable for phase identification, purity analysis, and studying polymorphism. In some cases, crystal structures can be solved from high-quality powder data.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and constitution of a molecule in solution. While it doesn't provide the precise 3D coordinates of atoms in the solid state, it is essential for confirming the chemical structure of the synthesized compound before crystallization attempts.

  • Three-Dimensional Electron Diffraction (3DED): A rising technique, 3DED can determine crystal structures from nanocrystals that are too small for conventional X-ray diffraction.[3][8]

Conclusion

The X-ray crystallographic analysis of 3-(2-Fluoro-5-methylphenyl)benzonitrile derivatives offers unparalleled insight into their three-dimensional structure and intermolecular interactions. This guide has outlined the critical steps, from the meticulous process of crystallization to the final stages of structure refinement and validation. By comparing the structural data of different derivatives, researchers can gain a deeper understanding of how subtle chemical modifications, such as the addition of a fluorine atom, can influence solid-state properties. This knowledge is indispensable for the rational design of new materials and pharmaceutical compounds with optimized characteristics. For comprehensive structural data, researchers are encouraged to consult resources like the Cambridge Structural Database (CSD), which is a repository for small-molecule organic and metal-organic crystal structures.[10][11][12][13]

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • UMass Dartmouth | Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • MIT Information Systems. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Labtoo. (n.d.). Molecular structure by X-ray diffraction. Retrieved from [Link]

  • Re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

  • Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13(8), 2175-2186. DOI:10.1039/C0CE00538J
  • National Institutes of Health. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]

  • Roy Choudhury, A., et al. (2014). “Organic Fluorine” and its Importance in Crystal Engineering. Acta Crystallographica Section A, 70(a1), C669–C669.
  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • RSC Publishing. (2011). Role of organic fluorine in crystal engineering. CrystEngComm. Retrieved from [Link]

  • Researcher.Life. (2011). Role of organic fluorine in crystal engineering. R Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in Crystal Engineering ? ?The Little Atom That Could? Retrieved from [Link]

  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and the isolation of aromatic nitriles.
  • Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (2026). 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • National Institutes of Health. (2026). 3-Fluoro-5-(5-formylfuran-2-yl)benzonitrile. PubChem. Retrieved from [Link]

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Validation

A Researcher's Guide to Validating the Biological Efficacy of Novel 3-(2-Fluoro-5-methylphenyl)benzonitrile-Derived Cysteine Protease Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of a novel class of compounds derived from the 3-(2-Fluoro-5-methylphenyl)...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological efficacy of a novel class of compounds derived from the 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold. While this chemical series is structurally distinct, for the purposes of creating a robust validation workflow, we will hypothesize that these compounds are designed as covalent reversible inhibitors of Cathepsin S (CTSS) , a cysteine protease implicated in cancer progression and autoimmune disorders.[1][2] The nitrile "warhead" is a known pharmacophore for cysteine protease inhibition, making this a scientifically plausible scenario.[3][4][5]

Our approach is structured to build a compelling case for efficacy, starting from direct biochemical engagement with the purified target enzyme and progressing to functional outcomes in disease-relevant cellular models. Each stage is designed to be self-validating, incorporating essential controls and comparative analysis against established standards.

Part 1: Foundational Validation: Biochemical Potency and Target Engagement

The initial and most critical step is to confirm that the novel compounds directly interact with and inhibit the purified target enzyme, Cathepsin S. This biochemical validation isolates the compound-target interaction from the complexities of a cellular environment, providing a clean measure of potency (IC50).

Rationale for Experimental Choice

We employ a fluorometric activity assay, a widely accepted standard for measuring protease activity.[6][7] This assay relies on a synthetic peptide substrate (Z-VVR-AFC) that, when cleaved by active Cathepsin S, releases a fluorescent molecule (AFC). The reduction in fluorescence signal in the presence of an inhibitor is directly proportional to its inhibitory potency. This method is sensitive, quantitative, and adaptable for high-throughput screening.[8]

Experimental Protocol: Cathepsin S Fluorometric Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for Cathepsin S activity (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Enzyme Solution: Dilute recombinant human Cathepsin S in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM).

    • Substrate Solution: Dilute the Z-VVR-AFC substrate in assay buffer to a 2X final concentration (e.g., 40 µM).

    • Compound Dilutions: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) and a known reference inhibitor (e.g., E-64) in DMSO. Then, dilute these into the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X enzyme solution to each well.

    • Add 25 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation = 400 nm, Emission = 505 nm) every 60 seconds for 30 minutes.[7]

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency
CompoundTargetIC50 (nM)
Compound A Cathepsin S15.2
Compound B Cathepsin S89.7
Compound C Cathepsin S5.4
E-64 (Reference) Cathepsin S12.5

Table 1: Hypothetical IC50 values for novel compounds against Cathepsin S.

Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: Enzyme, Substrate, Compounds a1 Dispense 2X Enzyme (50 µL) p1->a1 Step 1 a2 Add Compounds (25 µL) a1->a2 Step 2 a3 Pre-incubate (30 min, 37°C) a2->a3 Step 3 a4 Add 2X Substrate (25 µL) a3->a4 Step 4 d1 Kinetic Read (Fluorescence) a4->d1 Step 5 d2 Calculate Reaction Rates d1->d2 d3 Normalize Data d2->d3 d4 Determine IC50 d3->d4

Biochemical IC50 Determination Workflow.

Part 2: Cellular Validation: Target Engagement in a Physiological Context

Confirming that a compound can bind to its target within the complex environment of a living cell is a crucial second step. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for this purpose, as it directly measures the biophysical interaction between a drug and its protein target in situ.[9][10]

Rationale for Experimental Choice

CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[11][12] By heating intact cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can detect target engagement. A positive result—more soluble Cathepsin S at higher temperatures in treated cells compared to untreated cells—provides strong evidence that the compound reaches and binds its target in a physiological setting.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture a relevant cell line known to express Cathepsin S (e.g., a breast cancer cell line like MDA-MB-231).

    • Treat cells with the test compound at a high concentration (e.g., 10-20 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a protein-free buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[11][12]

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Cathepsin S in each sample using Western Blotting with a specific anti-Cathepsin S antibody.

    • Quantify the band intensities and plot the percentage of soluble protein versus temperature for both treated and untreated samples to generate a "melting curve." A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Data Presentation: Cellular Target Engagement
CompoundConcentrationThermal Shift (ΔTm, °C)
Compound C 20 µM+ 5.8
Vehicle (DMSO) 0.1%0 (Reference)

Table 2: Hypothetical thermal shift induced by Compound C, demonstrating cellular target engagement.

Signaling Pathway Context

To understand the functional consequences of inhibiting Cathepsin S, it's essential to visualize its role in a relevant pathway. In cancer, Cathepsin S is known to degrade the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis.[1][14][15]

G compound Compound C (CTSS Inhibitor) ctss Cathepsin S (CTSS) compound->ctss Inhibits degradation ECM Degradation ctss->degradation Promotes ecm Extracellular Matrix (ECM) (e.g., Laminin, Fibronectin) invasion Cell Invasion & Metastasis degradation->invasion Leads to

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-(2-Fluoro-5-methylphenyl)benzonitrile: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. The biaryl nitrile, 3-(2-fluoro-5-methylphenyl)benzonitrile, represents a key structural moti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. The biaryl nitrile, 3-(2-fluoro-5-methylphenyl)benzonitrile, represents a key structural motif in the exploration of new therapeutic agents. Its synthesis, therefore, demands a critical evaluation of available methodologies to identify the most efficient, scalable, and cost-effective route. This guide provides an in-depth comparison of three prominent synthetic strategies for the preparation of this target molecule: the Suzuki-Miyaura coupling, the Stille coupling, and a plausible multi-step route involving a Sandmeyer reaction. Each route is analyzed for its chemical efficiency, cost-effectiveness, and overall practicality in a research and development setting.

The Suzuki-Miyaura Coupling: A Modern Workhorse for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] This approach is often the first choice for synthesizing compounds like 3-(2-fluoro-5-methylphenyl)benzonitrile due to its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids and their derivatives.

Plausible Synthetic Route:

The most direct and logical Suzuki-Miyaura approach to 3-(2-fluoro-5-methylphenyl)benzonitrile involves the coupling of 3-bromobenzonitrile with (2-fluoro-5-methylphenyl)boronic acid.

3-Bromobenzonitrile 3-Bromobenzonitrile Target_Molecule 3-(2-Fluoro-5-methylphenyl)benzonitrile 3-Bromobenzonitrile->Target_Molecule Pd(OAc)2, SPhos, Base 2-Fluoro-5-methylphenylboronic_acid (2-Fluoro-5-methylphenyl)boronic acid 2-Fluoro-5-methylphenylboronic_acid->Target_Molecule

Caption: Suzuki-Miyaura coupling pathway.

Experimental Protocol (Representative):

Materials:

  • 3-Bromobenzonitrile (1.0 equiv.)

  • (2-Fluoro-5-methylphenyl)boronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Toluene and Water (e.g., 10:1 mixture)

Procedure:

  • To a dry reaction flask, add 3-bromobenzonitrile, (2-fluoro-5-methylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(2-fluoro-5-methylphenyl)benzonitrile.

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for efficient catalysis.[3] SPhos promotes the oxidative addition of the aryl bromide to the palladium center and facilitates the reductive elimination of the biaryl product, leading to higher yields and faster reaction times, especially for sterically hindered or electronically challenging substrates.

  • Base: An inorganic base like potassium carbonate is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[1]

  • Solvent System: A two-phase solvent system of toluene and water is often employed. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts.

The Stille Coupling: An Alternative Cross-Coupling Strategy

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organostannane reagents.[4] While it often exhibits excellent functional group tolerance and can be effective where Suzuki-Miyaura couplings fail, the toxicity of organotin compounds is a significant drawback.[4]

Plausible Synthetic Route:

The Stille route would involve the coupling of 3-bromobenzonitrile with an organostannane derivative, such as (2-fluoro-5-methylphenyl)trimethylstannane.

3-Bromobenzonitrile 3-Bromobenzonitrile Target_Molecule 3-(2-Fluoro-5-methylphenyl)benzonitrile 3-Bromobenzonitrile->Target_Molecule Pd(PPh3)4, LiCl Organostannane (2-Fluoro-5-methylphenyl)trimethylstannane Organostannane->Target_Molecule

Caption: Stille coupling pathway.

Experimental Protocol (Representative):

Materials:

  • 3-Bromobenzonitrile (1.0 equiv.)

  • (2-Fluoro-5-methylphenyl)trimethylstannane (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Lithium chloride (LiCl) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve 3-bromobenzonitrile and (2-fluoro-5-methylphenyl)trimethylstannane in anhydrous DMF.

  • Add lithium chloride and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • After completion, cool the reaction and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:
  • Organostannane Reagent: Organostannanes are stable to air and moisture, making them relatively easy to handle.[4] However, their high toxicity necessitates careful handling and waste disposal.

  • Additive: Lithium chloride is often added to accelerate the transmetalation step by facilitating the transfer of the organic group from tin to palladium.[5]

  • Workup: The use of potassium fluoride in the workup is a standard procedure to remove the toxic tin byproducts as insoluble fluorides.

The Sandmeyer Reaction Route: A Classical Approach with Modern Limitations

The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring via the transformation of a primary aromatic amine through a diazonium salt intermediate.[6] A plausible, albeit multi-step, route to the target molecule could involve the Sandmeyer cyanation of a biaryl amine precursor.

Plausible Synthetic Route:

This route would first require the synthesis of 3-(2-fluoro-5-methylphenyl)aniline, which could then be converted to the target benzonitrile. The synthesis of the aniline precursor itself would likely involve a cross-coupling reaction.

cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction 3-Bromoaniline 3-Bromoaniline Aniline_Precursor 3-(2-Fluoro-5-methylphenyl)aniline 3-Bromoaniline->Aniline_Precursor Suzuki Coupling Boronic_Acid (2-Fluoro-5-methylphenyl)boronic acid Boronic_Acid->Aniline_Precursor Diazonium_Salt Diazonium Salt Aniline_Precursor->Diazonium_Salt NaNO2, HCl Target_Molecule 3-(2-Fluoro-5-methylphenyl)benzonitrile Diazonium_Salt->Target_Molecule CuCN

Caption: Multi-step Sandmeyer reaction pathway.

Experimental Protocol (Representative):

Step 1: Synthesis of 3-(2-fluoro-5-methylphenyl)aniline (via Suzuki-Miyaura Coupling)

  • This step would follow a similar protocol to the one described in Section 1, using 3-bromoaniline and (2-fluoro-5-methylphenyl)boronic acid as coupling partners.

Step 2: Sandmeyer Cyanation of 3-(2-fluoro-5-methylphenyl)aniline

  • Dissolve the aniline precursor in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Work up the reaction by extraction with an organic solvent, followed by washing, drying, and purification.

Causality Behind Experimental Choices:
  • Diazotization: The formation of the diazonium salt from the primary amine is a critical step and requires low temperatures to prevent its decomposition.

  • Copper(I) Cyanide: This is the classical reagent for the Sandmeyer cyanation, acting as both a source of the cyanide nucleophile and a catalyst for the radical-nucleophilic aromatic substitution mechanism.[6]

  • Multi-step Nature: The primary drawback of this route is its length. Each step adds to the overall complexity and reduces the total yield.

Efficiency Comparison

ParameterSuzuki-Miyaura CouplingStille CouplingSandmeyer Reaction Route
Number of Steps 11 (plus synthesis of organostannane)2 or more
Typical Yield High (often >80%)Moderate to HighModerate (cumulative yield is lower)
Atom Economy ModerateLow to ModerateLow
Reagent Toxicity Low to Moderate (Pd catalyst)High (Organotin reagents)High (Cyanide salts)
Cost of Key Reagents Moderate to High (Pd catalyst and ligand)High (Organotin reagents and Pd catalyst)Low to Moderate (CuCN is relatively inexpensive)
Scalability ExcellentGood, but waste management is a concernModerate, due to handling of diazonium salts
Overall Efficiency HighModerateLow

Cost Analysis of Key Reagents

ReagentTypical Price Range (per gram)
3-Bromobenzonitrile$4 - $10[7][8][9]
(2-Fluoro-5-methylphenyl)boronic acid~$0.80 (for 25g)[10]
Palladium(II) Acetate$109 - $1483[11][12][13]
SPhos$57.50 - $64.80[3][14][15]
Copper(I) Cyanide$0.19 - $13.28[16][17][18]

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Conclusion and Recommendation

Based on this comparative analysis, the Suzuki-Miyaura coupling is the most efficient and recommended synthetic route for the preparation of 3-(2-fluoro-5-methylphenyl)benzonitrile in a research and drug development setting. Its single-step nature, typically high yields, good atom economy, and the relatively lower toxicity of its reagents make it superior to the Stille and Sandmeyer routes. While the initial investment in the palladium catalyst and ligand may be higher, the overall efficiency and ease of execution often lead to a lower cost per gram of the final product, especially at scale.

The Stille coupling, while a viable alternative, is hampered by the significant health and environmental risks associated with organotin compounds. The multi-step Sandmeyer route is the least efficient due to its lower cumulative yield and the operational challenges of handling potentially unstable diazonium intermediates and highly toxic cyanide salts.

For researchers and drug development professionals, the Suzuki-Miyaura coupling offers the most robust, reliable, and scalable platform for the synthesis of 3-(2-fluoro-5-methylphenyl)benzonitrile and its analogues, facilitating the rapid exploration of chemical space in the quest for new medicines.

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  • Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

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Validation

A Comparative Guide to the In-Vitro and In-Vivo Performance of Novel Compounds Derived from Fluorinated Benzonitriles

This guide provides an in-depth comparison of novel compounds derived from fluorinated benzonitrile scaffolds, with a primary focus on their application as PET radiotracers for the metabotropic glutamate receptor subtype...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of novel compounds derived from fluorinated benzonitrile scaffolds, with a primary focus on their application as PET radiotracers for the metabotropic glutamate receptor subtype 5 (mGluR5) and their potential as kinase inhibitors in oncology. We will delve into the experimental data that underpins their performance, offering a clear rationale for experimental choices and providing detailed protocols for key assays.

Introduction: The Versatility of the Fluorinated Benzonitrile Scaffold

The 3-(2-Fluoro-5-methylphenyl)benzonitrile structure represents a class of fluorinated benzonitriles that are of significant interest in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability and binding affinity, while the nitrile group can act as a key pharmacophore or a synthetic handle for further derivatization. While extensive research on derivatives of this specific parent compound is emerging, the broader class of fluorinated benzonitriles has given rise to several promising agents, particularly in neuroscience and oncology. This guide will compare and contrast the performance of these compounds, providing a framework for the evaluation of future derivatives.

Part 1: Probing the Brain: Benzonitrile Derivatives as mGluR5 PET Tracers

The metabotropic glutamate receptor subtype 5 (mGluR5) is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[1][2] Consequently, the development of specific PET radiotracers for mGluR5 is crucial for understanding its role in disease and for the development of targeted therapeutics.[3] Several fluorinated benzonitrile derivatives have emerged as potent and selective mGluR5 antagonists, suitable for use as PET imaging agents.

Comparative Analysis of mGluR5 PET Tracers

Two prominent examples are 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([(18)F]FPEB) and [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([(18)F]F-MTEB). Both have been synthesized and evaluated for their potential in imaging mGluR5 in the central nervous system.[1][3]

In-Vitro Performance Comparison

The in-vitro binding affinity and lipophilicity of these compounds are critical determinants of their suitability as PET tracers. High affinity ensures specific binding to the target, while optimal lipophilicity (logP) is required for good blood-brain barrier penetration without excessive non-specific binding.

CompoundKi (nM)IC50 (nM)logP
[(18)F]FPEB0.20 ± 0.010.66 ± 0.22.8
[(18)F]F-MTEB0.08 ± 0.021.45 ± 0.53.2

Table 1: In-Vitro Comparison of mGluR5 PET Tracers. Data sourced from Patel et al. and Hamill et al.[1][4]

As shown in Table 1, both compounds exhibit high affinity for mGluR5 in the sub-nanomolar range. [(18)F]F-MTEB shows a slightly higher affinity (lower Ki), while [(18)F]FPEB has a slightly lower lipophilicity, which can be advantageous in reducing non-specific binding.

In-Vivo Performance Comparison

In-vivo studies in Sprague-Dawley rats have demonstrated the utility of these tracers for imaging mGluR5-rich brain regions.

CompoundBrain Uptake (Striatum/Cerebellum ratio)Clearance from Blood
[(18)F]FPEB7Rapid
[(18)F]F-MTEBHigh specific bindingRapid

Table 2: In-Vivo Comparison of mGluR5 PET Tracers. Data from microPET studies.[3][4]

Both tracers show excellent brain uptake and rapid clearance from the blood, leading to high signal-to-noise ratios.[3][4] MicroPET studies have confirmed specific accumulation in mGluR5-rich areas like the striatum and hippocampus, which can be blocked by pre-administration of known mGluR5 antagonists like MPEP and MTEP.[3]

Experimental Protocols
  • Preparation of Rat Brain Homogenates: Frontal cortex from Sprague-Dawley rats is homogenized in ice-cold buffer.

  • Incubation: Homogenates are incubated with a known concentration of a radiolabeled mGluR5 antagonist (e.g., [3H]MethoxyPyEP) and varying concentrations of the test compound (unlabeled FPEB or F-MTEB).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

  • Animal Preparation: A Sprague-Dawley rat is anesthetized.

  • Radiotracer Injection: The radiotracer (e.g., [(18)F]FPEB) is injected intravenously.

  • Image Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes).

  • Image Analysis: Time-activity curves are generated for different brain regions (e.g., striatum, cerebellum) to determine tracer uptake and specific binding.

Visualization of the mGluR5 Signaling Pathway

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq mGluR5->Gq Glutamate PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC downstream Downstream Signaling Ca_release->downstream PKC->downstream FPEB FPEB / F-MTEB (Antagonist) FPEB->mGluR5 blocks

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of benzonitrile-based antagonists.

Part 2: Targeting Cancer: The Potential of Fluorinated Benzonitriles in Kinase Inhibition

The fluorinated benzonitrile scaffold is also a valuable building block in the design of kinase inhibitors for cancer therapy. While direct derivatives of 3-(2-Fluoro-5-methylphenyl)benzonitrile are still under investigation, the closely related compound 4-Fluoro-3-nitrobenzonitrile serves as a key intermediate in the synthesis of Alectinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met.[5]

Case Study: Alectinib and the ALK Signaling Pathway

In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein. This results in constitutive activation of the ALK kinase domain, driving tumor growth and survival through downstream pathways like RAS-MAPK and PI3K-AKT.[5] Alectinib effectively inhibits this aberrant signaling.

Visualization of the ALK Signaling Pathway and Alectinib Inhibition

ALK_Signaling cluster_downstream Downstream Pathways EML4_ALK EML4-ALK Fusion Protein RAS_MAPK RAS-MAPK EML4_ALK->RAS_MAPK PI3K_AKT PI3K-AKT EML4_ALK->PI3K_AKT JAK_STAT JAK-STAT EML4_ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Alectinib Alectinib Alectinib->EML4_ALK inhibits

Sources

Comparative

A Comparative Performance Analysis of Fluorinated Benzonitrile Scaffolds in Advanced Materials

To our fellow researchers, scientists, and drug development professionals, this guide provides a deep dive into the performance characteristics of materials derived from the fluorinated benzonitrile scaffold. While our i...

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a deep dive into the performance characteristics of materials derived from the fluorinated benzonitrile scaffold. While our investigation originates from the specific structure of 3-(2-Fluoro-5-methylphenyl)benzonitrile, the broader landscape of its chemical relatives presents a compelling story of versatility. This document benchmarks the performance of two distinct classes of materials stemming from this core structure: advanced optoelectronic materials for Organic Light-Emitting Diodes (OLEDs) and potent bioactive molecules in the realm of kinase inhibition for targeted cancer therapy.

We will explore the causal relationships behind experimental designs, present objective data to support our comparisons, and provide detailed protocols to ensure the reproducibility of the findings.

Part A: Fluorinated Benzonitrile Derivatives in Optoelectronics

The unique electronic properties of fluorinated benzonitrile derivatives, characterized by their electron-accepting nature, make them exceptional candidates for components in third-generation OLEDs. Specifically, their integration into donor-acceptor-donor' (D-A-D') architectures has led to the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLED devices.

Key Performance Metrics & Comparative Analysis

The performance of these materials is primarily assessed based on their photophysical properties and their performance in fabricated OLED devices. We will compare a representative D-A-D' fluorinated benzonitrile compound with a more conventional phosphorescent emitter.

Performance MetricFluorinated Benzonitrile (TADF Emitter)Iridium Complex (Phosphorescent Emitter)
Photoluminescence Quantum Yield (PLQY) Up to 95%~90-100%
Emission Mechanism Thermally Activated Delayed FluorescencePhosphorescence
Reverse Intersystem Crossing (RISC) Rate High (enables TADF)Negligible
Device External Quantum Efficiency (EQE) Can exceed 20%[1]Typically 20-30%
Material Cost Potentially lower (metal-free)High (contains rare metals like Iridium)
Color Tunability High, via molecular designModerate
Mechanofluorochromism Often observed[2][3]Generally absent

As the data indicates, fluorinated benzonitrile-based TADF emitters present a compelling alternative to traditional metal-based phosphorescent emitters, offering comparable efficiencies with the potential for lower production costs and additional functionalities like stimuli-responsive emission.

Experimental Protocol: Synthesis of a D-A-D' Fluorinated Benzonitrile Emitter

This protocol outlines a representative synthesis of a D-A-D' TADF emitter incorporating a fluorinated benzonitrile core.

Materials:

  • 3-(2-Fluoro-5-methylphenyl)benzonitrile (or a similar fluorinated benzonitrile derivative)

  • Carbazole (or another donor unit)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dried Schlenk flask, add the fluorinated benzonitrile derivative (1 mmol), carbazole (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (20 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final D-A-D' compound.

Rationale: The palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bonds between the electron-accepting benzonitrile core and the electron-donating carbazole units. The choice of a strong base and an inert atmosphere is crucial to prevent side reactions and ensure a high yield.

Visualization of the TADF Mechanism

TADF_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (Prompt) S1->S0 Fluorescence (Delayed) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Energy level diagram illustrating the TADF mechanism.

Part B: Fluorinated Benzonitrile Scaffolds in Kinase Inhibitors

The fluorinated benzonitrile moiety is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site.

Key Performance Metrics & Comparative Analysis

The performance of kinase inhibitors is evaluated based on their inhibitory potency against the target kinase and their selectivity over other kinases. We will compare a hypothetical kinase inhibitor containing the 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold with a known, clinically used inhibitor, Alectinib, which also contains a fluorinated benzonitrile motif.[4]

Performance MetricHypothetical InhibitorAlectinib
Target Kinase e.g., Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK), c-Met
Inhibitory Potency (IC₅₀) Target-dependent (nM range desirable)ALK: ~1.9 nM
Selectivity High selectivity is crucial to minimize off-target effectsHigh selectivity for ALK and c-Met
Mechanism of Action ATP-competitive inhibitionATP-competitive inhibition
Metabolic Stability Enhanced by the fluoro group[5]High

The structure-activity relationship (SAR) is a key concept in drug design, where modifications to a molecule's structure are correlated with changes in its biological activity.[6] For our hypothetical inhibitor, the fluorinated benzonitrile core provides a solid foundation for achieving high potency and favorable pharmacokinetic properties.

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., our hypothetical inhibitor)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the target kinase, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus, kinase activity).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Rationale: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the target kinase. The IC₅₀ value provides a quantitative measure of the compound's potency.

Visualization of Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Inhibited Kinase ATP ATP Substrate Substrate Inhibitor Fluorinated Benzonitrile Inhibitor Kinase Kinase Inhibitor->Kinase Binding Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation

Caption: Mechanism of competitive kinase inhibition.

Conclusion

The 3-(2-Fluoro-5-methylphenyl)benzonitrile scaffold and its derivatives demonstrate remarkable versatility, enabling the development of high-performance materials for both optoelectronic and biomedical applications. In the realm of OLEDs, these compounds are at the forefront of TADF emitter technology, offering a cost-effective and highly efficient alternative to traditional phosphorescent materials. In medicinal chemistry, the fluorinated benzonitrile motif serves as a powerful tool for designing potent and selective kinase inhibitors with improved drug-like properties.

The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and developers working in these exciting fields. Further exploration of the structure-property and structure-activity relationships of this versatile chemical scaffold will undoubtedly lead to even more innovative and impactful technologies.

References

  • Maggiore, A., Qu, Y., Clavier, G., Colella, M., Danos, A., Monkman, AP., Guillot, R., Pugliese, M., Prontera, T., & Giannuzzi, R. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Queen Mary Research Online. Retrieved from [Link]

  • Maggiore, A., et al. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of Time resolved Photophysical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(5-formyl-2-methylphenyl)benzonitrile. National Institutes of Health. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-64. Retrieved from [Link]

  • R Discovery. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Fluoro-5-(4-fluoro-2-methylphenoxy)benzonitrile. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. National Institutes of Health. Retrieved from [Link]

  • Ma, C., et al. (2024). Developments of Fms-like Tyrosine Kinase 3 Inhibitors as Anticancer Agents for AML Treatment. Current Medicinal Chemistry, 31(29), 4657-4686. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [18F]3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile. National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-(2-Fluoro-5-methylphenyl)benzonitrile

The presence of a nitrile group and a fluorinated aromatic ring suggests that 3-(2-Fluoro-5-methylphenyl)benzonitrile should be handled with care, assuming potential for acute toxicity, as well as skin and eye irritation...

Author: BenchChem Technical Support Team. Date: January 2026

The presence of a nitrile group and a fluorinated aromatic ring suggests that 3-(2-Fluoro-5-methylphenyl)benzonitrile should be handled with care, assuming potential for acute toxicity, as well as skin and eye irritation.[1][2] Therefore, all disposal procedures must be conducted with the appropriate personal protective equipment and within designated waste streams.

Core Principles of Disposal

The fundamental principle for disposing of 3-(2-Fluoro-5-methylphenyl)benzonitrile is to treat it as a hazardous waste, specifically as a halogenated organic compound.[3][4][5] Halogenated hydrocarbons require disposal in dedicated 'Halogenated Organic Waste' containers due to their toxicity upon inhalation and ingestion.[3] Under no circumstances should this compound or its residues be poured down the drain or disposed of in general waste.[4]

Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal-related activities, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety when handling potentially hazardous chemicals.

  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[2]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber gloves. Inspect gloves for any signs of degradation or perforation before use.[3][6]

  • Body Protection : A lab coat must be worn to protect against accidental splashes.[3]

  • Respiratory Protection : All handling and disposal of 3-(2-Fluoro-5-methylphenyl)benzonitrile should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[3][7][8]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal by waste management professionals.

  • Designated Waste Container : All waste containing 3-(2-Fluoro-5-methylphenyl)benzonitrile must be collected in a clearly labeled, dedicated container for "Halogenated Organic Waste."[4][5] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name of 3-(2-Fluoro-5-methylphenyl)benzonitrile and any other solvents or reagents present.[4][5]

  • Container Management : Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.[4][7]

Disposal of Unused or Waste 3-(2-Fluoro-5-methylphenyl)benzonitrile

For the disposal of the pure compound or solutions containing it:

  • Transfer in Fume Hood : Carefully transfer the waste chemical into the designated "Halogenated Organic Waste" container inside a chemical fume hood.

  • Avoid Overfilling : Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and to prevent spills.

  • Secure Closure : Tightly seal the container cap after adding the waste.

  • Waste Log : Document the addition of the waste in your laboratory's hazardous waste log, noting the chemical name and quantity.

Disposal of Contaminated Materials

Any materials that come into contact with 3-(2-Fluoro-5-methylphenyl)benzonitrile are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Gloves : Once contaminated, nitrile gloves should be carefully removed and placed in a sealed bag or container labeled as "Hazardous Waste" for collection with other solid chemical waste.[9]

  • Absorbent Materials : Any paper towels, bench protectors, or absorbent materials used to clean up minor drips or spills should be collected in a sealed, labeled container for hazardous waste disposal.

  • Glassware : Glassware that cannot be decontaminated should be triple-rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as halogenated organic waste. The rinsed glassware can then be disposed of in a designated broken glass container.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and safety officer.

  • Contain the Spill : For small, manageable spills within a fume hood, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1]

  • Absorb and Collect : Once the spill is absorbed, carefully scoop the material into a suitable container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent and paper towels.

  • Dispose of Cleanup Materials : All contaminated absorbent materials, gloves, and cleaning supplies must be placed in a sealed container, labeled as "Hazardous Waste," and disposed of according to your institution's procedures.[7]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance decision-making process for the disposal of 3-(2-Fluoro-5-methylphenyl)benzonitrile and associated waste, the following workflow diagram has been developed.

G cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal Disposal Action cluster_final Final Steps Prep Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat WasteType Identify Waste Type Prep->WasteType PureCompound Pure Compound or Solution WasteType->PureCompound Liquid ContaminatedSolid Contaminated Solids (Gloves, Absorbents) WasteType->ContaminatedSolid Solid CollectLiquid Collect in 'Halogenated Organic Waste' Container PureCompound->CollectLiquid CollectSolid Collect in a Sealed and Labeled Hazardous Waste Bag/Container ContaminatedSolid->CollectSolid Store Store in Satellite Accumulation Area CollectLiquid->Store CollectSolid->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange

Caption: Decision workflow for the disposal of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Summary of Key Disposal Information

Waste StreamContainer TypeLabeling RequirementsFinal Disposal Method
Pure Compound & Solutions Compatible, sealed container (e.g., HDPE)"Hazardous Waste," "Halogenated Organic Waste," full chemical names and concentrationsIncineration at a licensed hazardous waste facility.[5][10]
Contaminated Solids (Gloves, etc.) Sealed bag or container"Hazardous Waste," list of contaminantsIncineration at a licensed hazardous waste facility.
Contaminated Glassware Broken glass disposal box (after triple rinsing)Standard laboratory glass wasteLandfill (after decontamination)
Rinsate from Glassware "Halogenated Organic Waste" container"Hazardous Waste," "Halogenated Organic Waste," list of solventsIncineration at a licensed hazardous waste facility.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as local regulations may have additional requirements.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • How to Dispose of Nitrile Gloves? - Earth Safe PPE. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. 1910.1450. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 3-(2-Fluoro-5-methylphenyl)benzonitrile

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe hand...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for the safe handling and disposal of 3-(2-Fluoro-5-methylphenyl)benzonitrile, a compound whose structural motifs—a fluorinated aromatic ring and a benzonitrile group—necessitate stringent safety measures. Our focus extends beyond mere compliance, aiming to instill a foundational understanding of the "why" behind each procedural step.

Hazard Assessment & Triage: Understanding the Risk Profile

Surrogate Compound Analysis:

Surrogate CompoundCAS No.Key Hazards IdentifiedSource
3-Fluoro-5-(trifluoromethyl)benzonitrile149793-69-1Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.[1][2]Fisher Scientific
3-Fluoro-2-methylbenzonitrile185147-06-2Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Fisher Scientific
3-Fluoro-5-nitrobenzonitrile110882-60-5Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes skin and serious eye irritation.[3][4]ECHEMI
Benzonitrile (Parent Compound)100-47-0Harmful if swallowed or in contact with skin. Combustible liquid.Sigma-Aldrich

Inferred Hazard Profile for 3-(2-Fluoro-5-methylphenyl)benzonitrile: Based on these analogs, it is prudent to handle this compound as, at minimum:

  • Acutely Toxic: Harmful or toxic via oral, dermal, and inhalation routes.

  • Irritant: Causes significant skin and eye irritation.

  • Respiratory Tract Irritant: May cause respiratory irritation if inhaled.

The nitrile group (-CN) can be metabolized to release cyanide, contributing to systemic toxicity, while fluorinated aromatics present unique considerations for persistence and disposal.

Engineering & Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for ensuring safety are robust engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of 3-(2-Fluoro-5-methylphenyl)benzonitrile, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and exhausted.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be available to all personnel.[6] This document should outline the known hazards, required controls, and emergency procedures.

  • Restricted Access: The area where the compound is actively being used should be clearly marked, and access should be limited to trained personnel.

  • Working Alone Policy: Avoid working with hazardous compounds like this one when alone in the laboratory.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on the highest potential for exposure during a given task. The following protocol is the minimum requirement for all work involving this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN 166 are mandatory at all times.[5][6]

  • High-Splash Risk Operations: When transferring solutions or running reactions with a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[6][7] This provides a secondary layer of protection for the entire face.

Hand Protection

The choice of glove material is critical, as no single glove offers universal protection. Substituted benzonitriles and fluorinated solvents can compromise glove integrity.

  • Primary Glove: Use disposable nitrile gloves as they provide good resistance to a broad range of chemicals and protect against snags and punctures.[8][9][10]

  • Double-Gloving: For handling the neat (undiluted) compound or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended.[6] This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon contamination.

  • Alternative for High-Permeation Risk: For extended handling or situations involving aggressive solvents, consider using a more robust glove material like Butyl Rubber, which is specifically recommended for benzonitrile.[11] Always check the manufacturer's compatibility chart for the specific solvents being used.

  • Glove Removal and Disposal: Never reuse disposable gloves. Remove them by peeling from the cuff downwards without touching the outer surface with bare skin. Dispose of them immediately in the designated hazardous waste container.[8]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6] This protects skin and personal clothing from minor splashes and spills.

  • Chemical Apron: For larger-scale operations (>50 mL), a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes made of a non-porous material are required. The entire foot must be covered.[8][10]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a significant spill outside of containment or failure of engineering controls, a respirator may be necessary.

  • Contingency: A full-face respirator with an organic vapor/acid gas cartridge (Type A Brown, conforming to EN14387) should be available for emergency situations.[5] All personnel who might need to use a respirator must be medically cleared, trained, and fit-tested annually as part of a formal respiratory protection program.[10]

Safe Handling & Operations Workflow

A systematic, step-by-step approach minimizes the risk of exposure during experimental procedures.

G cluster_prep Part 1: Pre-Operation Setup cluster_handling Part 2: Chemical Handling cluster_cleanup Part 3: Post-Operation & Decontamination cluster_disposal Part 4: Final Disposal & Exit prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Glassware & Reagents prep1->prep2 prep3 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 prep4 Designate & Label Waste Containers prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 Begin Experiment handle2 Perform All Transfers & Reactions in Fume Hood handle1->handle2 handle3 Keep Containers Closed When Not in Use handle2->handle3 clean1 Quench Reaction & Neutralize (if applicable) handle3->clean1 Conclude Experiment clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Segregate Waste Streams (Halogenated, Non-Halogenated) clean2->clean3 dispose1 Securely Seal & Label All Waste Containers clean3->dispose1 Finalize Cleanup dispose2 Remove Outer Gloves, Dispose as Hazardous Waste dispose1->dispose2 dispose3 Remove Inner PPE in Designated Area dispose2->dispose3 dispose4 Wash Hands Thoroughly with Soap & Water dispose3->dispose4

Caption: Workflow for Safe Handling of 3-(2-Fluoro-5-methylphenyl)benzonitrile.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Small Spills (inside fume hood): Contain the spill with a compatible absorbent material (e.g., vermiculite, dry sand). Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response team.

Decontamination & Disposal Plan

Fluorinated organic compounds require careful waste management due to their environmental persistence.

  • Waste Segregation: All waste containing 3-(2-Fluoro-5-methylphenyl)benzonitrile, including contaminated gloves, absorbent materials, and reaction residues, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.

  • Containerization: Waste containers must be made of a compatible material, kept closed, and stored in a secondary containment bin within a ventilated area.[6]

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12] This process is necessary to break the highly stable carbon-fluorine bond.[12] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as halogenated waste. Work surfaces should be wiped down thoroughly, with the cleaning materials also disposed of as hazardous waste.

This guide provides a robust framework for the safe handling of 3-(2-Fluoro-5-methylphenyl)benzonitrile. By integrating these principles of hazard assessment, control, and procedural diligence, researchers can mitigate risks and foster a culture of safety and scientific excellence.

References

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific. [Link]

  • Guidance for the Selection of Protective Clothing for TDI Users. Covestro. [Link]

  • Benzonitrile Hazard Summary. New Jersey Department of Health. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

Sources

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